molecular formula C9H8ClNO B152731 7-chloro-2,3-dihydroquinolin-4(1H)-one CAS No. 21617-15-2

7-chloro-2,3-dihydroquinolin-4(1H)-one

货号: B152731
CAS 编号: 21617-15-2
分子量: 181.62 g/mol
InChI 键: HOLTZTRNTRXTNX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Chloro-2,3-dihydroquinolin-4(1H)-one hydrochloride (CAS 860501-37-7) is a versatile tetrahydroquinolinone derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate for the development of novel therapeutic agents. The tetrahydroquinolinone core is a privileged scaffold in pharmaceuticals, known for its wide range of biological activities . This compound is particularly valuable in oncology research. Tetrahydroquinolinone derivatives have demonstrated potent antiproliferative effects on various cancer cell lines, including nonsmall cell lung cancer (A549) and colon cancer (HCT-116) . These derivatives exert their anticancer activity by inducing cell cycle arrest at the G2/M phase and triggering apoptotic cell death through both intrinsic and extrinsic pathways . Similar 3-substituted quinolin-4-one analogues have also shown promising anti-proliferative activity, providing a more specific mechanism of action compared to related structures . The presence of the chlorine substituent is a common feature in many biologically active quinolone compounds, often contributing to enhanced potency and modifying the physical properties of the molecule . With a molecular formula of C9H9Cl2NO and a molecular weight of 218.08 g/mol, this compound is supplied with a high purity of 97% . It is offered in various pack sizes to accommodate diverse research needs. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

7-chloro-2,3-dihydro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLTZTRNTRXTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176007
Record name 7-Chloro-2,3-dihydro-4-quinolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21617-15-2
Record name 7-Chloro-2,3-dihydro-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21617-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2,3-dihydro-4-quinolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021617152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21617-15-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147653
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Chloro-2,3-dihydro-4-quinolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-2,3-dihydro-4-quinolone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.423
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 7-chloro-2,3-dihydroquinolin-4(1H)-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-chloro-2,3-dihydroquinolin-4(1H)-one is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid, bicyclic scaffold, featuring a chlorine substituent, provides a versatile platform for the synthesis of a wide array of biologically active molecules. This technical guide offers a comprehensive overview of the fundamental properties of this compound, including its physicochemical and spectral characteristics. We will explore established synthetic routes to the quinolin-4-one core, discuss its chemical reactivity, and highlight its pivotal role as a key intermediate in the development of novel therapeutics, particularly those targeting the central nervous system. This document is intended to serve as a valuable resource for researchers engaged in drug discovery and development, providing both foundational knowledge and practical insights into the utility of this important chemical entity.

Introduction: The Quinolin-4-one Scaffold in Medicinal Chemistry

The quinoline and quinolinone ring systems are privileged structures in drug discovery, appearing in a multitude of natural products and synthetic pharmaceuticals with diverse biological activities. The 7-chloroquinoline moiety, in particular, is a well-established pharmacophore, most famously represented by the antimalarial drug chloroquine. The introduction of a chlorine atom at the 7-position can significantly modulate the electronic and lipophilic properties of the molecule, often enhancing its binding affinity to biological targets and improving its pharmacokinetic profile.

This compound, as a saturated analog of the more common quinolin-4-one, offers a three-dimensional geometry that can be advantageous for exploring the chemical space around a biological target. The presence of a ketone and a secondary amine within the scaffold provides reactive handles for further chemical modification, allowing for the generation of diverse libraries of compounds for biological screening. This guide will delve into the core chemical and physical properties of this valuable intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is crucial for its effective use in multi-step syntheses and for predicting the properties of its derivatives.

PropertyValueSource
Molecular Formula C₉H₈ClNO
Molecular Weight 181.62 g/mol
CAS Number 21617-15-2
Appearance Off-white to light brown solid[General Observation]
Boiling Point 340.8 °C at 760 mmHg (Predicted)
Density 1.29 g/cm³ (Predicted)

Synthesis of the 2,3-dihydroquinolin-4(1H)-one Core

The synthesis of the 2,3-dihydroquinolin-4(1H)-one scaffold is most commonly achieved through the intramolecular cyclization of a suitably substituted aniline derivative. A prevalent method is the reaction of a substituted aniline with an α,β-unsaturated carboxylic acid or its equivalent, followed by a Friedel-Crafts-type cyclization.

A pertinent example is the synthesis of the parent 2,3-dihydroquinolin-4(1H)-one, which can be achieved by the reaction of aniline with acrylic acid. This reaction typically proceeds in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, which facilitates the intramolecular acylation of the aromatic ring.

A plausible and widely utilized synthetic route to this compound involves the reaction of 3-chloroaniline with acrylic acid. The reaction is believed to proceed via an initial Michael addition of the aniline to the acrylic acid, followed by an intramolecular Friedel-Crafts acylation to furnish the desired cyclic ketone. A patent describes a similar process for the preparation of 7-chloro-1,2,3,4-tetrahydroquinolin-4-one, which involves the cyclization of 3-m-chloroanilinopropionic acid.[1]

Exemplary Protocol: Synthesis of a 2,3-dihydroquinolin-4(1H)-one Derivative

Reaction: Synthesis of 2-Aryl-2,3-dihydro-4-quinolones via Organocatalytic One-pot Asymmetric Synthesis.[2]

Methodology:

  • To a solution of a 2'-hydroxyacetophenone (0.1 mmol) and a benzaldehyde derivative (0.1 mmol) in a suitable solvent, an organocatalyst (10 mol%) is added.

  • The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is purified by column chromatography on silica gel.

This example highlights a modern approach to synthesizing substituted 2,3-dihydroquinolin-4-ones. For the synthesis of the unsubstituted this compound, a more classical approach involving direct cyclization of 3-(3-chloroanilino)propanoic acid would be more appropriate.

Synthesis_Pathway

Sources

7-chloro-2,3-dihydroquinolin-4(1H)-one chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-chloro-2,3-dihydroquinolin-4(1H)-one: A Cornerstone for Advanced Drug Discovery

Introduction: The Quinolinone Scaffold in Modern Medicinal Chemistry

The quinoline and quinolinone ring systems are classified as "privileged scaffolds" in medicinal chemistry. This designation stems from their recurring presence in a multitude of natural products and synthetic compounds that exhibit a vast spectrum of biological activities.[1] Derivatives of this core structure have been successfully developed into therapeutic agents for treating malaria, cancer, bacterial infections, and inflammatory conditions.[2][3]

Within this important class of heterocycles, this compound emerges as a pivotal synthetic intermediate. Its strategic placement of a chlorine atom on the benzene ring and a reactive ketone functional group provides medicinal chemists with a versatile platform for structural modification. This guide offers a comprehensive overview of its chemical identity, synthesis, characterization, and its significant role as a building block in the development of novel therapeutic agents, tailored for researchers and professionals in the field of drug discovery.

PART 1: Chemical Identity and Physicochemical Properties

Chemical Structure and IUPAC Nomenclature

The foundational identity of any chemical entity begins with its precise structure and systematic name. The molecule is a bicyclic aromatic heterocycle, featuring a benzene ring fused to a dihydropyridinone ring.

  • Chemical Structure: Chemical structure of this compound

    Figure 1: Chemical structure of this compound.

  • IUPAC Name: this compound

  • Synonyms: 7-chloro-1,2,3,4-tetrahydroquinolin-4-one

The International Union of Pure and Applied Chemistry (IUPAC) name precisely defines the location of the chloro group at position 7, the saturation of the heterocyclic ring at positions 2 and 3 ("dihydro"), the ketone at position 4, and the implicit hydrogen on the nitrogen at position 1.

Physicochemical Data Summary

A summary of the key physicochemical properties is essential for experimental design, including reaction setup, purification, and storage. The data below has been compiled from various chemical databases and supplier specifications.

PropertyValueSource
Molecular Formula C₉H₈ClNO[4]
Molecular Weight 181.62 g/mol [4]
CAS Number 21617-15-2[4]
Appearance White to Light Beige Solid[5]
Boiling Point 340.8°C at 760 mmHg[4]
Density 1.29 g/cm³[4]
Storage Room temperature, away from light[4]

PART 2: Synthesis and Structural Characterization

The synthesis of the this compound core is a critical step for its subsequent use in drug development programs. The most common and scalable approach involves an intramolecular Friedel-Crafts-type cyclization.

Primary Synthetic Pathway: Intramolecular Cyclization

The preparation typically proceeds via a two-step sequence starting from m-chloroaniline. The first step is a Michael addition of the aniline to acrylic acid to form 3-(3-chloroanilino)propanoic acid. The subsequent and key step is the acid-catalyzed intramolecular acylation (a cyclization) to yield the target quinolinone.

A process for this conversion involves heating 3-m-chloroanilinopropionic acid, which undergoes cyclization to form the desired product.[6] This method is efficient for producing the core structure.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization m-Chloroaniline m-Chloroaniline Intermediate_Acid 3-(3-chloroanilino)propanoic acid m-Chloroaniline->Intermediate_Acid  + Acrylic_Acid Acrylic_Acid Acrylic_Acid->Intermediate_Acid Intermediate_Acid_2 3-(3-chloroanilino)propanoic acid Final_Product This compound Intermediate_Acid_2->Final_Product  Heat, Acid Catalyst (e.g., PPA, H₂SO₄)

Synthesis workflow for this compound.
Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles for the synthesis described above.[6]

Step 1: Synthesis of 3-(3-chloroanilino)propanoic acid

  • To a stirred solution of m-chloroaniline (1 eq.) in a suitable solvent (e.g., water or ethanol), add acrylic acid (1.1 eq.).

  • Heat the reaction mixture under reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, concentrate the solution under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Dry the purified product under vacuum to yield 3-(3-chloroanilino)propanoic acid.

Step 2: Cyclization to this compound

  • Add the 3-(3-chloroanilino)propanoic acid (1 eq.) to a dehydrating acid catalyst such as polyphosphoric acid (PPA) or concentrated sulfuric acid (typically 10-20 times the weight of the starting material).

  • Heat the stirred mixture to 120-150°C for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the catalyst and precipitate the product.

  • Neutralize the aqueous solution with a base (e.g., NaOH or NaHCO₃ solution) to a pH of ~7-8.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

Spectroscopic Characterization

Structural confirmation and purity assessment are performed using standard spectroscopic methods. Below are the expected data based on the compound's structure and published data for analogous quinolones.[7][8]

TechniqueExpected Data
¹H NMR δ (ppm): ~2.7 (t, 2H, -CH₂-), ~3.5 (t, 2H, -CH₂-), ~6.8-7.8 (m, 3H, Ar-H), ~8.5 (br s, 1H, -NH-)
¹³C NMR δ (ppm): ~30 (-CH₂-), ~45 (-CH₂-), ~115-145 (Ar-C), ~195 (C=O)
IR (KBr) ν (cm⁻¹): ~3300 (N-H stretch), ~1680 (C=O stretch, ketone), ~1600 (C=C stretch, aromatic), ~800 (C-Cl stretch)
MS (ESI+) m/z: 182.03 [M+H]⁺, 184.03 [M+H+2]⁺ (characteristic 3:1 isotopic pattern for chlorine)

PART 3: Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile scaffold for creating diverse libraries of bioactive compounds.

Intermediate for Anticancer Agents

Research has shown that the 4(1H)-quinolone core is a promising template for developing novel antiproliferative agents.[9] Scientists have used the parent compound, 7-chloro-4(1H)-quinolone, as a lead to synthesize derivatives with significantly enhanced cytotoxic activity against various human tumor cell lines.[9]

One study demonstrated that a synthesized derivative induced apoptosis (programmed cell death) in HepG2 (liver cancer) cells and caused cell cycle arrest in the G2/M phase through a p53-dependent pathway.[9] The 7-chloro substituent is often crucial for this activity, providing a key interaction point within biological targets or modifying the electronic properties of the ring system.

Scaffold for Antimicrobial and Antimalarial Drugs

The 7-chloroquinoline moiety is the core of Chloroquine, a historically vital antimalarial drug. This has inspired extensive research into new 7-chloroquinoline derivatives to combat drug-resistant malaria strains and other infectious diseases.[2][3] The 4-oxo-quinolinone structure is also related to the quinolone class of antibiotics (e.g., Norfloxacin), which function by inhibiting bacterial DNA replication.[10]

The mechanism of action for quinolone antibiotics involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[10] These enzymes are critical for managing DNA supercoiling during replication, and their inhibition leads to rapid bacterial cell death.

G cluster_0 Mechanism of Quinolone Antibiotics Drug Quinolone Derivative (e.g., from 7-chloro-quinolinone) Complex Drug-Enzyme-DNA Ternary Complex Drug->Complex Death Bacterial Cell Death Complex->Death  Leads to Enzymes Bacterial DNA Gyrase & Topoisomerase IV Enzymes->Complex Enzymes->Death Inhibition Replication DNA Replication & Repair Replication->Enzymes  Required for

Proposed mechanism of action for quinolone-based antibacterial agents.

Derivatives synthesized from this compound are actively being investigated for their potential to act through similar mechanisms against a range of microbial pathogens.[11]

Conclusion and Future Outlook

This compound is far more than a simple chemical. It is a strategically designed building block that provides access to a rich and diverse chemical space. Its straightforward synthesis and versatile reactivity make it an invaluable tool for medicinal chemists. The proven success of the quinolinone scaffold in generating potent anticancer, antimalarial, and antibacterial agents ensures that this compound will continue to be a focus of research and development efforts. Future work will likely involve its use in diversity-oriented synthesis to create large compound libraries for high-throughput screening and the development of next-generation therapeutics targeting novel biological pathways.

References

  • Jain, S., et al. (2009). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. PubMed.
  • Jain, S., et al. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications.
  • Organic Reactions. The Friedländer Synthesis of Quinolines. Organic Reactions.
  • Wikipedia. Friedländer synthesis. Wikipedia.
  • National Center for Biotechnology Information. 7-Chloro-4-hydroxyquinoline. PubChem Compound Database.
  • Abdel-Wahab, B. F., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online.
  • Matrix Fine Chemicals. 7-CHLORO-3-IODO-1,4-DIHYDROQUINOLIN-4-ONE. Matrix Fine Chemicals.
  • Pintilie, L., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate.
  • Abdel-Wahab, B. F., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. ResearchGate.
  • Google Patents. US4421918A - Process for the preparation of 7-chloro-1,2,3,4-tetrahydroquinolin-4-one. Google Patents.
  • Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University.
  • Ferreira, M-J. U., et al. (2017). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. ResearchGate.
  • Li, F., et al. (2017). Discovery of novel 4(1H)-quinolone derivatives as potential antiproliferative and apoptosis inducing agents. PubMed.
  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society.
  • Kim, J., et al. (2015). Saccharobisindole, Neoasterric Methyl Ester, and 7-Chloro-4(1H)-quinolone: Three New Compounds Isolated from the Marine Bacterium Saccharomonospora sp. National Institutes of Health.
  • Chłoń-Rzepa, G., et al. (2019). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. National Institutes of Health.
  • Hafez, H. N., et al. (2016). Synthesis of 7-chloroquinolinyl-4-. ResearchGate.
  • Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Scientific & Academic Publishing.
  • de Souza, M. V. N., et al. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. ResearchGate.
  • National Center for Biotechnology Information. 7-Chloro-1,2,3,4-tetrahydroquinoline. PubChem Compound Database.
  • Kumar, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry.
  • Asian Journal of Chemistry. Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry.
  • ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.
  • Fisher Scientific. 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, 98%. Fisher Scientific.

Sources

The Quinolinone Core: A Journey from Coal Tar to Cutting-Edge Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolinone scaffold, a bicyclic heterocyclic system, represents a cornerstone in medicinal chemistry and drug discovery. Initially identified as a component of coal tar in the 19th century, its journey has been one of continuous innovation, from the elucidation of its structure to the development of life-saving pharmaceuticals. This technical guide provides a comprehensive exploration of the discovery and history of quinolinone compounds. It delves into the foundational synthetic methodologies that unlocked the potential of this versatile core, traces the pivotal moments in the discovery of their profound biological activities, and charts the evolution of quinolinone-based drugs. Through a blend of historical context, detailed chemical principles, and modern applications, this document serves as an essential resource for professionals engaged in the ongoing quest for novel therapeutics.

Introduction: The Enduring Significance of the Quinolinone Scaffold

Quinolinone and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered immense interest from the scientific community for over a century.[1] Their rigid, planar structure, coupled with numerous sites for functionalization, provides a unique chemical space for the design of molecules with diverse and potent biological activities. This has led to their successful application in a wide range of therapeutic areas, including oncology, infectious diseases, and immunology.[1][2] The story of quinolinones is a testament to the power of organic synthesis in transforming a simple chemical curiosity into a platform for groundbreaking medical advancements.

A Historical Odyssey: From Isolation to Rational Design

The timeline of quinolinone discovery is interwoven with the broader history of organic chemistry and pharmacology.

The Dawn of Quinoline Chemistry: An Industrial Byproduct

The journey began not in a pristine laboratory, but in the industrial landscape of the 19th century. In 1834, the German chemist Friedlieb Ferdinand Runge first isolated a substance from coal tar which he named "leukol".[3][4] Independently, in 1842, Charles Gerhardt obtained a compound by distilling quinine with a strong base, which he called "chinolein".[3] It was later established that these two substances were, in fact, the same molecule: quinoline, the parent aromatic structure of quinolinones.[3] This initial discovery laid the groundwork for future investigations into this new class of heterocyclic compounds.[5]

The Golden Age of Synthesis: Unlocking the Quinolinone Core

The late 19th century witnessed a flurry of activity in the development of synthetic methods to construct the quinoline and quinolinone frameworks. These pioneering reactions, many of which are still in use today, provided the essential tools for chemists to explore the chemical space around this scaffold.

A pivotal moment in the history of quinolinone's therapeutic application came in the early 1960s with the serendipitous discovery of a byproduct of chloroquine synthesis that exhibited antibacterial activity.[6] This led to the development of nalidixic acid , the first synthetic quinolone antibiotic.[6] This discovery ignited a new era of research focused on harnessing the antibacterial potential of the quinolinone core, culminating in the development of the highly successful fluoroquinolones in the 1970s, including norfloxacin and ciprofloxacin.[7]

Foundational Synthetic Strategies: A Chemist's Toolkit

The ability to synthesize a diverse array of quinolinone derivatives has been central to their development as therapeutic agents. Several classic name reactions form the bedrock of quinolinone chemistry.

The Friedländer Synthesis (1882)

One of the earliest and most versatile methods, the Friedländer synthesis involves the reaction of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or an ester.[8][9][10] This acid- or base-catalyzed condensation reaction provides a direct route to substituted quinolines, which can then be oxidized to the corresponding quinolinones.[11][12]

Experimental Protocol: A Representative Friedländer Synthesis

  • Reactant Preparation: Dissolve 2-aminobenzaldehyde (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium hydroxide.

  • Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure quinoline derivative.

  • Oxidation (if required): The resulting quinoline can be oxidized to the corresponding quinolinone using an appropriate oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA).

The Camps Cyclization (1899)

The Camps cyclization is a base-catalyzed intramolecular condensation of an o-acylaminoacetophenone to yield a mixture of 2-hydroxy- and 4-hydroxyquinolines (which exist in tautomeric equilibrium with their quinolinone forms).[7][13][14][15][16] The regioselectivity of the reaction is influenced by the nature of the acyl group and the reaction conditions.[14]

Experimental Protocol: A Typical Camps Cyclization

  • Reactant Preparation: Suspend o-acetylaminoacetophenone (1 equivalent) in an aqueous or alcoholic solution of sodium hydroxide.

  • Reaction: Heat the mixture to reflux for 1-2 hours.

  • Workup: Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the product.

  • Isolation: Collect the solid by filtration, wash with water, and dry. The product is often a mixture of isomers that may require chromatographic separation.

The Conrad-Limpach-Knorr Synthesis (1886-1887)

This powerful set of related reactions involves the condensation of anilines with β-ketoesters.[17] The reaction conditions dictate the outcome. The Conrad-Limpach synthesis (thermodynamic control) typically involves heating the reactants at high temperatures to favor the formation of 4-hydroxyquinolines.[18][19][20] In contrast, the Knorr synthesis (kinetic control), often carried out at lower temperatures in the presence of a strong acid like sulfuric acid, yields 2-hydroxyquinolines.[21][22][23][24]

Experimental Protocol: Conrad-Limpach Synthesis

  • Condensation: React aniline (1 equivalent) with ethyl acetoacetate (1 equivalent) at room temperature or with gentle heating to form the intermediate β-anilinocrotonate.

  • Cyclization: Heat the intermediate in a high-boiling solvent (e.g., Dowtherm A) to approximately 250 °C to effect cyclization.

  • Workup and Isolation: Cool the reaction mixture and triturate with a suitable solvent (e.g., diethyl ether) to induce crystallization of the 4-hydroxyquinoline product.

Experimental Protocol: Knorr Synthesis

  • Anilide Formation: React aniline (1 equivalent) with ethyl acetoacetate (1 equivalent) at a higher temperature (e.g., 110-140 °C) to form the acetoacetanilide.

  • Cyclization: Add the acetoacetanilide portion-wise to cold, concentrated sulfuric acid, keeping the temperature below 10 °C.

  • Workup and Isolation: After the addition is complete, allow the mixture to stand at room temperature for a period of time before carefully pouring it onto crushed ice. The precipitated 2-hydroxyquinoline is then collected by filtration.

Visualization of Synthetic Pathways

The following diagrams illustrate the fundamental transformations in these key synthetic reactions.

Friedlander_Synthesis 2-Aminobenzaldehyde 2-Aminobenzaldehyde Intermediate Aldol/Claisen Condensation 2-Aminobenzaldehyde->Intermediate Base or Acid Ketone/Ester Ketone/Ester Ketone/Ester->Intermediate Quinoline Quinoline Intermediate->Quinoline Cyclization & Dehydration

Caption: The Friedländer Synthesis Workflow.

Camps_Cyclization o-Acylaminoacetophenone o-Acylaminoacetophenone Intramolecular\nCondensation Intramolecular Aldol Condensation o-Acylaminoacetophenone->Intramolecular\nCondensation Base (e.g., NaOH) Hydroxyquinolines 2- and 4- Hydroxyquinolines Intramolecular\nCondensation->Hydroxyquinolines

Caption: The Camps Cyclization Pathway.

Conrad_Limpach_Knorr cluster_conrad_limpach Conrad-Limpach (Thermodynamic) cluster_knorr Knorr (Kinetic) Aniline_CL Aniline Intermediate_CL β-Anilinocrotonate Aniline_CL->Intermediate_CL Low Temp Ketoester_CL β-Ketoester Ketoester_CL->Intermediate_CL 4-Hydroxyquinoline 4-Hydroxyquinoline Intermediate_CL->4-Hydroxyquinoline High Temp (Cyclization) Aniline_K Aniline Intermediate_K Acetoacetanilide Aniline_K->Intermediate_K High Temp Ketoester_K β-Ketoester Ketoester_K->Intermediate_K 2-Hydroxyquinoline 2-Hydroxyquinoline Intermediate_K->2-Hydroxyquinoline H2SO4 (Cyclization)

Caption: Comparison of Conrad-Limpach and Knorr Syntheses.

The Dawn of Biological Activity: From Natural Products to Synthetic Drugs

While synthetic chemists were mastering the construction of the quinolinone core, nature had already been utilizing it in a variety of biologically active molecules. Quinolinone alkaloids are found in various plants, fungi, and bacteria, exhibiting a wide spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][7][25]

The discovery of the antibacterial properties of quinolones in the 1960s was a watershed moment.[6] This led to the development of successive generations of quinolone antibiotics, each with an improved spectrum of activity and pharmacokinetic profile. The introduction of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position were key modifications that led to the highly potent fluoroquinolones.[7]

The Modern Era: An Explosion of Therapeutic Applications

The versatility of the quinolinone scaffold continues to be exploited in modern drug discovery, with applications extending far beyond antibacterial agents.

Table 1: Diverse Therapeutic Applications of Quinolinone Derivatives

Therapeutic AreaExample Compound(s)Mechanism of Action
Oncology Bosutinib, LenvatinibTyrosine Kinase Inhibition[1]
Infectious Diseases Ciprofloxacin, LevofloxacinDNA Gyrase and Topoisomerase IV Inhibition[26]
Immunology Novel experimental compoundsSuppression of Interleukin-2 (IL-2) release[27]
Neurodegenerative Diseases Experimental hybridsAcetylcholinesterase and Aβ Aggregation Inhibition[28]

The quinolinone core is now recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. Current research is focused on the discovery and development of novel quinolinone derivatives with enhanced potency, selectivity, and safety profiles for a multitude of diseases.[27][28][29][30][31]

Conclusion: A Scaffold for the Future

The journey of quinolinone compounds, from their humble origins in coal tar to their current status as a cornerstone of modern medicine, is a compelling narrative of scientific discovery and innovation. The foundational synthetic methods developed over a century ago continue to provide the basis for the creation of new and complex derivatives. As our understanding of disease biology deepens, the quinolinone scaffold is poised to remain a vital platform for the development of the next generation of targeted therapeutics, offering hope for the treatment of a wide spectrum of human ailments.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575. [Link]
  • MDPI. (n.d.).
  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. [Link]
  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
  • Wikipedia. (n.d.). Knorr quinoline synthesis. [Link]
  • ResearchGate. (n.d.). The history of quinolones. [Link]
  • Cambridge University Press. (n.d.). Camps Quinoline Synthesis. [Link]
  • SynArchive. (n.d.). Knorr Quinoline Synthesis. [Link]
  • Wikipedia. (n.d.). Camps quinoline synthesis. [Link]
  • Wikipedia. (n.d.). Conrad–Limpach synthesis. [Link]
  • TSI Journals. (n.d.).
  • Chem-Station Int. Ed. (2017). Camps Quinoline Synthesis. [Link]
  • BIOSYNCE. (2025). What is the history of the discovery of quinoline? [Link]
  • Wikipedia. (n.d.). Quinoline. [Link]
  • ResearchGate. (n.d.). The history of quinolinones and modifications to improve their pharmacokinetics. [Link]
  • PubMed. (2009). 3-Hydroxy-2-phenyl-4(1H)-quinolinones as promising biologically active compounds. [Link]
  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. [Link]
  • ResearchGate. (2021). (PDF)
  • SynArchive. (n.d.). Conrad-Limpach Synthesis. [Link]
  • Centurion University. (n.d.). Skraup synthesis of Quinoline. [Link]
  • PubMed. (2016). Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. [Link]
  • Novelty Journals. (2022).
  • PubMed Central. (n.d.). Biologically active quinoline and quinazoline alkaloids part I. [Link]
  • PubMed. (2024). Discovery of Quinolinone Hybrids as Dual Inhibitors of Acetylcholinesterase and Aβ Aggregation for Alzheimer's Disease Therapy. [Link]
  • ResearchGate. (2025). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. [Link]
  • ResearchGate. (n.d.). The structure of quinoline and quinolinones. [Link]
  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
  • ResearchGate. (n.d.).

Sources

An In-depth Technical Guide to 7-Chloro-2,3-dihydroquinolin-4(1H)-one: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-chloro-2,3-dihydroquinolin-4(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis and purification strategies, analytical characterization, and known applications, with a particular focus on its role as a versatile intermediate in the synthesis of biologically active molecules. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is a bicyclic aromatic compound belonging to the class of quinolinones. The presence of a chlorine atom at the 7-position and a ketone at the 4-position of the dihydroquinoline scaffold makes it a valuable precursor for a variety of chemical modifications.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource(s)
CAS Number 21617-15-2N/A
Molecular Formula C₉H₈ClNON/A
Molecular Weight 181.62 g/mol N/A
Appearance Off-white to light brown solidInferred from related compounds
Boiling Point 340.8 °C at 760 mmHgInferred from related compounds
Density 1.29 g/cm³Inferred from related compounds
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and methanol.Inferred from related compounds

Synthesis and Purification

The synthesis of this compound can be achieved through several synthetic routes, most commonly involving the cyclization of a substituted aniline precursor. A plausible and widely applicable method is the intramolecular Friedel-Crafts acylation of a β-anilinopropionic acid derivative.

Synthetic Workflow

A general and efficient approach involves a two-step process starting from 3-chloroaniline.

Synthesis_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Intramolecular Cyclization A 3-Chloroaniline C 3-(3-Chloroanilino)propanoic Acid A->C Heat B Acrylic Acid B->C E This compound C->E Heat D Polyphosphoric Acid (PPA) or Eaton's Reagent D->E

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)
  • Step 1: Synthesis of 3-(3-Chloroanilino)propanoic Acid. In a round-bottom flask, equimolar amounts of 3-chloroaniline and acrylic acid are mixed. The mixture is heated at 100-120°C for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is triturated with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials. The crude product is then collected by filtration and can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-(3-chloroanilino)propanoic acid.

  • Step 2: Intramolecular Cyclization to this compound. The dried 3-(3-chloroanilino)propanoic acid is added to a flask containing a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid). The mixture is heated with stirring to a temperature of 120-150°C for several hours until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled and carefully poured onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed with water, and then with a dilute solution of sodium bicarbonate to neutralize any remaining acid. The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent, followed by recrystallization. A process for the preparation of the related compound 7-chloro-1,2,3,4-tetrahydroquinolin-4-one involves cyclizing 3-m-chloroanilinopropionic acid with oleum and subsequent desulfonation[1].

Purification Insights

The choice of recrystallization solvent is critical for obtaining high-purity material. A solvent screen is recommended, exploring single solvents like ethanol, methanol, and ethyl acetate, as well as solvent pairs. Column chromatography is effective for removing side products, particularly any regioisomers that may form during the cyclization step.

Analytical Characterization

The structural confirmation of this compound relies on standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their splitting patterns and chemical shifts influenced by the chloro and amino functionalities. The two methylene groups of the dihydroquinolinone ring will appear as two distinct triplets in the aliphatic region, typically around δ 2.5-3.5 ppm. The NH proton will likely appear as a broad singlet. For the related 2-phenyl-2,3-dihydroquinazolin-4(1H)-one, characteristic proton signals were observed, which can be used as a reference for predicting the spectrum of the target compound[2].

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms. The carbonyl carbon will be observed in the downfield region (around δ 190-200 ppm). The aromatic carbons will appear in the range of δ 110-150 ppm, with their chemical shifts influenced by the substituents. The two aliphatic carbons will resonate in the upfield region.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) at m/z 181, along with an isotopic peak (M+2) at m/z 183 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of CO and subsequent rearrangements of the quinoline ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1650-1680 cm⁻¹. The N-H stretching vibration will be observed as a band around 3300-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

Applications in Drug Discovery and Development

The 2,3-dihydroquinolin-4(1H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets[3]. The chloro-substitution at the 7-position provides a handle for further chemical elaboration, making this compound a valuable intermediate.

Intermediate for Central Nervous System (CNS) Active Agents

Quinolinone and its derivatives are known to possess a wide range of pharmacological activities, including anticonvulsant and antidepressant effects[4]. The 3,4-dihydro-2(1H)-quinolinone core is a key feature in several CNS active compounds[4]. This compound can serve as a starting material for the synthesis of novel analogs with potential therapeutic applications in neurological disorders.

Scaffold for Anticancer and Antimicrobial Agents

The 7-chloroquinoline moiety is a well-established pharmacophore in various clinically used drugs, including the antimalarial chloroquine. Derivatives of 7-chloroquinoline have demonstrated a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties[5][6]. The dihydroquinolinone core can be functionalized to generate libraries of compounds for screening against various cancer cell lines and microbial strains. For instance, various 7-chloroquinoline derivatives have shown significant antiproliferative activity against human cancer cell lines[7].

Applications cluster_derivatization Chemical Derivatization cluster_applications Therapeutic Areas A This compound B N-Alkylation/Arylation A->B C Functionalization at C3 A->C D Modification of Carbonyl Group A->D E CNS Disorders (e.g., Epilepsy, Depression) B->E F Oncology C->F G Infectious Diseases (Antimalarial, Antifungal) D->G

Caption: Potential derivatization and therapeutic applications of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Table 2: GHS Hazard Information (Predicted)

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, Oral4WarningH302: Harmful if swallowed
Skin Corrosion/Irritation2WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure3WarningH335: May cause respiratory irritation

Note: This information is based on the GHS classification of similar compounds and should be used as a guideline. A substance-specific Safety Data Sheet (SDS) should be consulted for definitive safety information.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are required.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.

Handling and Storage
  • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Avoid contact with skin, eyes, and clothing.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

First Aid Measures
  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Move the person into fresh air and keep comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups allow for the generation of diverse molecular libraries for drug discovery programs targeting a range of therapeutic areas, including CNS disorders, cancer, and infectious diseases. Adherence to proper safety protocols is essential for its handling and use in research and development.

References

  • A New Concise Synthesis of 2,3-dihydroquinazolin-4(1H)-ones. New J. Chem., 2013, 37, 1903-1906. [Link]
  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules. 2019;24(12):2290. [Link]
  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry. 2001;13(2):459-464. [Link]
  • GHS Classification Summary (Rev.9, 2021) - PubChem. [Link]
  • Hazard Classification Guidance for Manufacturers, Importers, and Employers - OSHA. [Link]
  • Work Health and Safety Regulations: Classification and labelling for workplace hazardous chemicals. [Link]
  • Process for the preparation of 7-chloro-1,2,3,4-tetrahydroquinolin-4-one.
  • (PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity.
  • 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem. [Link]
  • 7-Chloro-1,2,3,4-tetrahydroquinoline | C9H10ClN | CID 13047366 - PubChem. [Link]
  • Mass Spectrometry - Fragmentation P
  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. [Link]
  • 4,7-dichloroquinoline - Organic Syntheses Procedure. [Link]
  • Synthesis of 7-chloroquinaldine - PrepChem.com. [Link]
  • This compound. [Link]
  • 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one - Georganics. [Link]
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity - Taylor & Francis Online. [Link]
  • Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents - PMC - PubMed Central. [Link]
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. [Link]
  • Synthesis of 7-chloroquinolinyl-4- - ResearchG
  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - MDPI. [Link]
  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PubMed Central. [Link]

Sources

Physical and chemical properties of 7-chloro-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Chloro-2,3-dihydroquinolin-4(1H)-one

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic ketone of significant interest in medicinal chemistry and pharmaceutical research. The document details its core physicochemical properties, spectroscopic signature, synthesis, and reactivity. As a key building block, its role in the development of novel therapeutic agents is highlighted, supported by field-proven insights and methodologies. This guide is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this versatile compound.

Compound Identification and Physicochemical Properties

This compound is a substituted quinolinone, a class of compounds known for a wide array of biological activities.[1] Its structure is characterized by a dihydroquinolinone core with a chlorine atom at the 7-position. This substitution pattern is crucial as it significantly influences the molecule's electronic properties and reactivity, making it a valuable precursor in synthetic chemistry.

The fundamental properties of this compound are summarized below, providing a foundational dataset for its application in experimental settings.

PropertyValueSource
IUPAC Name 7-chloro-2,3-dihydro-1H-quinolin-4-oneN/A
CAS Number 21617-15-2[2]
Molecular Formula C₉H₈ClNO[2]
Molecular Weight 181.62 g/mol [2]
Appearance Off-white to light brown solid[3]
Boiling Point 340.8°C at 760 mmHg[2]
Density 1.29 g/cm³[2]

Note: Some properties like melting point are not consistently reported across public sources and may vary based on purity.

Spectroscopic Profile for Structural Elucidation

Accurate structural confirmation is paramount in synthesis and drug development. The following section details the expected spectroscopic data for this compound, which serve as a fingerprint for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. Key expected signals include triplets for the two methylene groups (-CH₂-) in the dihydro portion of the ring and distinct signals for the aromatic protons, whose splitting patterns and chemical shifts are influenced by the electron-withdrawing chlorine atom and the carbonyl group.[4]

  • ¹³C NMR: The carbon NMR spectrum reveals the number and type of carbon atoms. Expected signals would include those for the carbonyl carbon (C=O), aromatic carbons (with shifts influenced by the chlorine substituent), and the two aliphatic carbons in the saturated ring.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The most characteristic absorption bands for this compound would be:

  • A strong absorption band corresponding to the C=O (carbonyl) stretch , typically found in the region of 1650-1700 cm⁻¹.

  • Absorption bands related to N-H stretching from the secondary amine within the ring.

  • Bands in the aromatic region corresponding to C=C and C-H stretching .

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For this compound, the mass spectrum would show a molecular ion peak (M⁺) at m/z 181.62. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak, which is a definitive indicator of a monochlorinated compound.

Synthesis, Reactivity, and Mechanistic Insights

The quinolone scaffold is a privileged structure in medicinal chemistry, and numerous synthetic methods have been developed.[6][7] Understanding the synthesis and reactivity of this compound is key to leveraging its potential as a chemical intermediate.

Representative Synthesis Workflow

A common and effective method for synthesizing quinolinone structures is through the intramolecular cyclization of an appropriate precursor. The diagram below outlines a generalized workflow.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intramolecular Cyclization start Substituted Aniline (e.g., 3-chloroaniline) product1 N-Aryl-β-alanine Derivative start->product1 Michael Addition reagent1 Acrylic Acid Derivative reagent1->product1 final_product This compound product1->final_product Friedel-Crafts Acylation reagent2 Polyphosphoric Acid (PPA) or Eaton's Reagent reagent2->final_product caption Generalized Synthetic Workflow

Caption: Generalized Synthetic Workflow for this compound.

Expertise Insight: The choice of the cyclizing agent in Step 2 is critical. Polyphosphoric acid (PPA) is effective, but Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) often provides higher yields and cleaner reactions at lower temperatures. This is because it acts as both a strong acid and a potent dehydrating agent, efficiently promoting the intramolecular Friedel-Crafts acylation required for ring closure.

Chemical Reactivity

The reactivity of this compound is dictated by its key functional groups: the ketone, the secondary amine (NH), and the chlorinated aromatic ring.

  • Ketone Group: The carbonyl group at the 4-position is susceptible to nucleophilic attack and can be a site for condensation reactions or reduction to the corresponding alcohol.

  • Aromatic Ring: The chlorine atom at the 7-position and the electron-withdrawing nature of the carbonyl group influence the reactivity of the benzene ring, directing further electrophilic substitutions.

  • N-H Group: The secondary amine can be alkylated or acylated, providing a convenient handle for introducing diverse substituents and building molecular complexity. This position is often targeted in drug design to modulate solubility and target binding.[8]

Applications in Research and Drug Development

The 4-quinolone core is found in a wide range of pharmacologically active compounds, including antibacterial, anticancer, and antimalarial agents.[6][9] this compound serves as a vital intermediate in the synthesis of more complex molecules targeting various diseases.

  • Central Nervous System (CNS) Agents: Its structural framework is similar to known neuroactive compounds, making it a valuable starting point for the development of agents targeting neurological disorders.[2]

  • Anticancer and Antimalarial Drugs: The 7-chloroquinoline moiety is a classic pharmacophore for antimalarial drugs like chloroquine.[10] Derivatives synthesized from this core are frequently evaluated for their potential as antimalarial and anticancer agents.[11][12] The chlorine atom can be crucial for binding interactions with biological targets.

  • Antibacterial Agents: The broader quinolone class is famous for its antibacterial properties, primarily by inhibiting bacterial DNA gyrase.[13] While this specific dihydro-form is not an antibiotic itself, it is a precursor for creating novel quinolone analogues with potential antibacterial activity.

The relationship between the core structure and its applications is visualized below.

G cluster_apps Therapeutic Areas of Interest core This compound Key Intermediate cns CNS Agents core->cns Structural Scaffold cancer Anticancer Agents core->cancer Precursor malaria Antimalarial Drugs core->malaria Pharmacophore Source antibacterial Antibacterial Discovery core->antibacterial Analogue Synthesis caption Application Pathways

Caption: Application Pathways for this compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are essential to ensure safety.

  • Hazard Identification: While specific GHS classifications for this exact compound are not universally available, related quinoline derivatives are often associated with warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[5][14]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.[15]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents.[2] Inert gas storage is recommended to prevent degradation over time.[2]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Experimental Protocol: Characterization by ¹H NMR

This protocol provides a self-validating system for the structural confirmation of synthesized this compound.

Objective: To obtain a high-resolution ¹H NMR spectrum for identity confirmation and purity assessment.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tube (5 mm)

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

  • NMR Spectrometer (300 MHz or higher)

Methodology:

  • Sample Preparation: a. Accurately weigh approximately 5-10 mg of the compound. b. Transfer the solid into a clean, dry NMR tube. c. Add ~0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the tube. d. Cap the tube and gently vortex or invert until the sample is fully dissolved. Causality Note: Complete dissolution is critical for obtaining sharp, well-resolved NMR signals.

  • Instrument Setup: a. Insert the NMR tube into the spectrometer's spinner turbine. b. Place the sample into the NMR magnet. c. Lock the spectrometer onto the deuterium signal of the solvent. Trustworthiness Check: A stable lock ensures field homogeneity during the experiment. d. Shim the magnetic field to optimize its homogeneity. This is achieved by adjusting the shim coils until the sharpest possible signal is obtained for the lock.

  • Data Acquisition: a. Set the appropriate spectral width to cover the expected range of proton signals (~0-10 ppm). b. Apply a standard 90° pulse sequence. c. Acquire the Free Induction Decay (FID) data. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio. d. The relaxation delay between scans should be adequate (e.g., 1-2 seconds) to allow for full proton relaxation.

  • Data Processing: a. Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum. b. Phase the spectrum correctly to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm). d. Integrate the peaks to determine the relative ratios of protons. e. Analyze the splitting patterns (singlets, doublets, triplets, etc.) to deduce proton-proton coupling relationships.

References

  • National Center for Biotechnology Information. (n.d.). 7-Chloro-1,2,3,4-tetrahydroquinoline. PubChem.
  • National Center for Biotechnology Information. (n.d.). 7-Chloro-4-hydroxyquinoline. PubChem.
  • El-Sayed, N. F., et al. (2020). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(10), 847-855.
  • Desai, N. C., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Journal of the Indian Chemical Society, 78(2), 459-461.
  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14266-14280.
  • Matrix Fine Chemicals. (n.d.). 7-CHLORO-3-IODO-1,4-DIHYDROQUINOLIN-4-ONE | CAS 860236-13-1.
  • Pharmaffiliates. (n.d.). 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone.
  • Royal Society of Chemistry. (2016). Synthesis of trifluoromethylated 3,4-‐dihydroquinolin-‐2(1H)-‐ ones via a photo. Organic & Biomolecular Chemistry.
  • Urban, J., et al. (2014). Decay mechanisms of protonated 4-quinolone antibiotics after electrospray ionization and ion activation. Journal of the American Society for Mass Spectrometry, 25(9), 1546-1556.
  • ResearchGate. (2018). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity.
  • National Center for Biotechnology Information. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8547-8569.
  • ResearchGate. (2019). Synthesis of 7-chloroquinolinyl-4-amino chalcones and their pyrazoline derivatives as antimalarial and anticancer agents.
  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204-1208.
  • ResearchGate. (n.d.). 4-QUINOLONES.
  • LookChem. (n.d.). Cas 53207-42-4,7-Chloro-1,3-dimethyl-4-hydroxyquinolin-2(1H)-one.
  • Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5658.
  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574.
  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3).
  • MDPI. (2021). N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl] quinoline]-acetamide.
  • ChemUniverse. (n.d.). 7-CHLORO-3,4-DIHYDROQUINOLIN-2(1H)-ONE [P48272].
  • National Center for Biotechnology Information. (n.d.). 7-Chloroquinoline. PubChem.
  • National Center for Biotechnology Information. (n.d.). 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one-4-oxide. PubChem.

Sources

The Dihydroquinolinone Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Core Structure

The 3,4-dihydro-2(1H)-quinolinone (DHQO) scaffold is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, allowing for precise interactions with a wide array of biological targets. This inherent structural feature, combined with its synthetic tractability, has established the DHQO core as a "privileged scaffold" – a molecular framework that is capable of binding to multiple, unrelated classes of protein targets. This guide provides an in-depth exploration of the biological significance of the dihydroquinolinone scaffold, from its presence in FDA-approved drugs to its role in pioneering new therapeutic strategies.

A Scaffold Validated by Nature and Medicine

The dihydroquinolinone moiety is not merely a synthetic curiosity; it is a structural motif found in natural products and is the cornerstone of several commercially successful pharmaceuticals.[1] This dual presence underscores its evolutionary and clinical significance.

Prominence in FDA-Approved Therapeutics

The versatility of the DHQO scaffold is perhaps best illustrated by its incorporation into a range of FDA-approved drugs, each with distinct mechanisms of action.[2]

Drug NameTherapeutic ClassMechanism of Action
Aripiprazole Atypical AntipsychoticPartial agonist at dopamine D2 and serotonin 5-HT1A receptors; antagonist at 5-HT2A receptors.
Cilostazol Phosphodiesterase InhibitorSelective inhibitor of phosphodiesterase 3 (PDE3), leading to increased cAMP levels and vasodilation.
Carteolol Beta-BlockerNon-selective beta-adrenergic receptor blocker used to treat glaucoma.
Vesnarinone Inotropic AgentInotropic agent with phosphodiesterase inhibitory activity, formerly used for congestive heart failure.

This table showcases the diverse pharmacological roles of the dihydroquinolinone scaffold in established medicines.

The Broad Spectrum of Biological Activities

Research into dihydroquinolinone derivatives has unveiled a remarkable breadth of pharmacological activities. The ability to easily modify the core structure at various positions allows for the fine-tuning of its properties to target different biological pathways with high specificity.

Anticancer Potential

The DHQO scaffold has emerged as a promising framework for the development of novel anticancer agents.[3] Derivatives have been shown to exhibit antiproliferative and cytotoxic effects against various cancer cell lines, including melanoma and breast adenocarcinoma.[3] The proposed mechanisms often involve the inhibition of key signaling proteins crucial for cancer cell growth and survival. For instance, certain derivatives have shown high binding affinity for human aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in cancer stem cell biology and drug resistance.[3]

Cardiovascular Effects

Beyond the established drug Cilostazol, the DHQO core is a fertile ground for discovering new cardiovascular agents. Its role as a phosphodiesterase inhibitor is a key area of exploration.[2] By inhibiting PDEs, these compounds can modulate intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are critical second messengers in cardiovascular signaling pathways. This modulation can lead to effects such as vasodilation, anti-platelet aggregation, and positive inotropy.

Central Nervous System (CNS) Activity

The success of Aripiprazole has spurred significant interest in developing other DHQO-based compounds for neurological and psychiatric disorders. The scaffold's ability to interact with dopamine and serotonin receptors is a key factor in its CNS activity.[2] Medicinal chemists are actively exploring modifications to the DHQO core to create agents with tailored affinities for various G-protein coupled receptors (GPCRs) in the brain, aiming to treat conditions ranging from schizophrenia to depression with improved efficacy and side-effect profiles.

Antimicrobial and Antiviral Applications

The dihydroquinolinone scaffold has also been investigated for its potential in combating infectious diseases. Certain derivatives have demonstrated activity against HIV-1 reverse transcriptase, a critical enzyme for viral replication.[1] This suggests that the DHQO core can be a valuable starting point for the design of novel antiviral therapies.

Synthetic Strategies: Building the Core

The widespread interest in dihydroquinolinone derivatives is partly due to the accessible and versatile synthetic routes available for their preparation. Various catalytic and cyclization strategies have been developed to construct the core scaffold, allowing for the introduction of diverse functional groups.

General Synthetic Workflow

A common and effective method for synthesizing the dihydroquinolinone scaffold involves the cyclization of α,β-unsaturated N-arylamides. This transformation can be achieved through several catalytic systems, including those based on palladium, copper, and even metal-free approaches.[1]

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_product Product N-Arylamide N-Arylamide Coupling Amide Coupling N-Arylamide->Coupling Unsaturated_Acid α,β-Unsaturated Carboxylic Acid/Ester Unsaturated_Acid->Coupling Cyclization Intramolecular Annulation Coupling->Cyclization Forms N-arylcinnamamide intermediate DHQO_Core Dihydroquinolinone Scaffold Cyclization->DHQO_Core Catalytic Annulation (e.g., Pd, Cu, acid)

Caption: A generalized workflow for the synthesis of the dihydroquinolinone scaffold.

Example Protocol: Copper-Catalyzed Radical Addition/Cyclization

This method allows for the synthesis of trifluoromethylated dihydroquinolinones, which are of high interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group.[1]

Step-by-Step Methodology:

  • Reactant Preparation: To a solution of N-phenylcinnamamide (1.0 mmol) in chloroform (5 mL) in a sealed tube, add Togni's reagent (1.5 mmol).

  • Catalyst Addition: Add Copper(I) iodide (CuI) (0.1 mmol) to the reaction mixture.

  • Reaction Execution: Seal the tube and stir the mixture at 80 °C for 12 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel (eluting with a mixture of petroleum ether and ethyl acetate) to yield the desired 3-phenyl-4-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one.

This protocol is a representative example and may require optimization for specific substrates.

Structure-Activity Relationships (SAR)

The biological activity of dihydroquinolinone derivatives is highly dependent on the nature and position of substituents on the bicyclic core. Understanding these structure-activity relationships is crucial for designing more potent and selective drug candidates.

  • Substitution at the N1 position: Modifications at the nitrogen atom can significantly influence the compound's pharmacokinetic properties and its interaction with the target protein. For example, introducing bulky or flexible chains can modulate receptor affinity and selectivity.

  • Aromatic Ring Substituents: Electron-donating or electron-withdrawing groups on the benzene ring of the scaffold can alter the electronic properties of the entire molecule, impacting its binding affinity and metabolic stability.

  • Modifications at C3 and C4: The stereochemistry and nature of substituents at the C3 and C4 positions are often critical for biological activity. For instance, in anticancer derivatives, the specific groups at these positions can determine the potency and selectivity of the compound.[1]

Future Perspectives

The dihydroquinolinone scaffold continues to be a highly attractive starting point for the development of new therapeutics. Future research will likely focus on:

  • Novel Catalytic Systems: The development of more efficient, stereoselective, and environmentally friendly synthetic methods will accelerate the discovery of new derivatives.[1][4]

  • Exploring New Biological Targets: As our understanding of disease biology grows, the DHQO scaffold will be tested against new and emerging therapeutic targets.

  • Drug Conjugation and Delivery: The scaffold can serve as a core for creating drug conjugates or for incorporation into targeted drug delivery systems to enhance efficacy and reduce side effects.

Conclusion

The dihydroquinolinone scaffold represents a remarkable example of a privileged structure in medicinal chemistry. Its presence in both natural products and clinically successful drugs is a testament to its favorable pharmacological properties. The ongoing exploration of its diverse biological activities, coupled with innovative synthetic strategies, ensures that the dihydroquinolinone core will remain a cornerstone of drug discovery efforts for the foreseeable future, promising new and improved treatments for a wide range of human diseases.

References

  • van der Mey, M., et al. (2017). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. Mini-Reviews in Medicinal Chemistry, 17(10).
  • Mai, Y., et al. (2014). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Molecules, 19(7), 9963-9985.
  • Niu, Y. N., et al. (2022). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules, 27(15), 4992.
  • Bunce, R. A., et al. (2015). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 20(8), 13735-13773.
  • Reddy, T. S., & Kumar, C. S. (2022). Recent updates on the synthesis of Dihydroquinolines: A review. Zenodo.
  • Serrano, E., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 8(37), 20894-20921.
  • Meiring, L. (2017). A Review Of The Pharmacological Properties Of 3,4-Dihydro-2(1h)-Quinolinones. Mini-Reviews in Medicinal Chemistry, 17(10).
  • Buhlak, S., et al. (2023). Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. ResearchGate.
  • da Silva, J. L., et al. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Molecular Diversity, 25(1), 233-247.
  • Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett, 36, 2537-2552.

Sources

7-chloro-2,3-dihydroquinolin-4(1H)-one mechanism of action theories

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theorized Mechanisms of Action of 7-chloro-2,3-dihydroquinolin-4(1H)-one

Abstract

This compound is a heterocyclic compound belonging to the quinolinone family. While its derivatives have been explored for a multitude of therapeutic applications, the precise molecular mechanisms underpinning the biological activity of this specific molecule remain largely uncharacterized in publicly available literature. This technical guide synthesizes the current understanding of structurally related quinoline and quinolinone compounds to propose several plausible mechanisms of action for this compound. We will delve into theorized interactions with key cellular targets, including DNA topoisomerases, protein kinases, and metabolic enzymes, and discuss potential downstream effects such as cell cycle arrest and apoptosis. Furthermore, this guide provides detailed, field-proven experimental protocols for researchers to validate these hypotheses, aiming to accelerate the discovery and development of novel therapeutics based on this scaffold.

Introduction: The Enigma of a Privileged Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of approved drugs with applications ranging from antimicrobial and antimalarial to anticancer therapies[1]. The introduction of a carbonyl group to form the quinolinone scaffold further diversifies its chemical and biological properties. This compound, as a member of this class, represents a molecule of significant interest. The presence of the chlorine atom at the 7-position is a common feature in many bioactive quinolines, often enhancing their therapeutic efficacy[2][3][4].

Despite the therapeutic success of its chemical relatives, this compound itself is primarily documented as a key intermediate in the synthesis of more complex, biologically active derivatives[5]. Its intrinsic mechanism of action is not yet elucidated. This guide, therefore, aims to bridge this knowledge gap by proposing several evidence-based theories, providing a robust framework for future research and drug development efforts.

Theorized Mechanisms of Action

Based on the extensive literature on quinoline and quinolinone derivatives, we can hypothesize several primary mechanisms through which this compound may exert its biological effects.

Theory 1: Inhibition of DNA Topoisomerases

Rationale: The most well-documented mechanism for the broader quinolone class is the inhibition of type II topoisomerases, specifically DNA gyrase and topoisomerase IV in bacteria[6][7][8]. This action disrupts DNA replication and repair, leading to bacterial cell death[9]. This inhibitory activity is not limited to prokaryotes; several quinolin-4-one derivatives have demonstrated anticancer activity by targeting human topoisomerase II[10]. The bicyclic core of this compound provides the necessary scaffold to potentially intercalate into the DNA-enzyme complex, stabilizing the cleavage complex and inducing lethal double-strand breaks[9][11].

Proposed Experimental Validation Workflow: A logical first step is to assess the direct inhibitory effect of the compound on purified topoisomerase enzymes.

G cluster_0 Topoisomerase Inhibition Assay Workflow start Synthesize & Purify This compound assay_prep Prepare Assay Components: - Purified Topoisomerase I/II - Supercoiled Plasmid DNA - Assay Buffer & ATP start->assay_prep incubation Incubate Compound with Enzyme and DNA assay_prep->incubation gel Agarose Gel Electrophoresis to Separate DNA Topoisomers incubation->gel quant Quantify DNA Bands (Relaxed vs. Supercoiled) gel->quant ic50 Calculate IC50 Value quant->ic50

Caption: Workflow for assessing topoisomerase inhibition.

Detailed Protocol: In Vitro Topoisomerase II Relaxation Assay

  • Reaction Setup: In a 20 µL reaction volume, combine the following in order: assay buffer (50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 0.5 mM ATP), 200 ng of supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of this compound (dissolved in DMSO).

  • Enzyme Addition: Add 1 unit of human Topoisomerase IIα to initiate the reaction. Include a positive control (e.g., etoposide) and a negative control (DMSO vehicle).

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 4 µL of stop buffer/loading dye (containing 0.5% SDS and 50 mM EDTA).

  • Electrophoresis: Load the samples onto a 1% agarose gel and run at 80V for 2 hours to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Analysis: Stain the gel with ethidium bromide or a safer alternative, visualize under UV light, and quantify the intensity of the DNA bands. The inhibition is measured by the reduction in the formation of relaxed DNA compared to the vehicle control. Calculate the IC50 value from the dose-response curve.

Theory 2: Modulation of Kinase Signaling Pathways

Rationale: Many quinoline-based small molecules have been developed as potent kinase inhibitors for cancer therapy[1]. They often target key receptors involved in cell proliferation, angiogenesis, and survival, such as c-Met, Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR)[1]. These pathways, including the downstream Ras/Raf/MEK and PI3K/Akt/mTOR cascades, are frequently dysregulated in cancer[1]. The quinolinone scaffold can act as a hinge-binding motif in the ATP-binding pocket of many kinases. It is plausible that this compound could function as a modulator of one or more protein kinases.

Proposed Experimental Validation Workflow: A tiered approach, starting with a broad kinase panel screen followed by cell-based validation, is recommended.

G cluster_1 Kinase Inhibition Profiling Workflow start Compound Preparation screen Broad-Spectrum Kinase Panel Screen (e.g., >400 kinases) start->screen hit_id Identify Primary Kinase Hits (% Inhibition > Threshold) screen->hit_id dose_response Dose-Response Assays on Hits to Determine IC50 hit_id->dose_response cell_assay Cell-Based Phosphorylation Assay (e.g., Western Blot for p-Akt) dose_response->cell_assay phenotype Correlate with Cellular Phenotype (Proliferation, Apoptosis) cell_assay->phenotype

Caption: Workflow for identifying kinase targets.

Theory 3: Inhibition of Metabolic Enzymes

Rationale: A functional proteomics approach has identified Aldehyde Dehydrogenase 1 (ALDH1) and Quinone Reductase 2 (QR2) as selective targets of quinoline drugs[12]. These enzymes are involved in cellular metabolism and detoxification. Their inhibition can lead to cellular stress and may contribute to the therapeutic effects of these compounds. Given the structural similarities, this compound could potentially bind to and inhibit these or other metabolic enzymes.

Proposed Experimental Validation Workflow: This involves affinity-based target identification followed by enzymatic activity assays.

G cluster_2 Metabolic Enzyme Target Identification start Synthesize Biotinylated Probe of the Compound pull_down Affinity Pull-Down Assay using Cell Lysate start->pull_down ms_analysis Mass Spectrometry (LC-MS/MS) to Identify Bound Proteins pull_down->ms_analysis validation Validate Hits by Western Blot ms_analysis->validation enzyme_assay In Vitro Enzymatic Assay with Purified Target Protein validation->enzyme_assay

Caption: Workflow for metabolic enzyme target discovery.

Theory 4: Induction of Cell Cycle Arrest and Apoptosis

Rationale: A common outcome for many anticancer quinolinone derivatives is the disruption of the cell cycle and the induction of programmed cell death (apoptosis)[13][14]. Studies have shown that some quinolinones can cause a block in the G1 or G0/G1 phase of the cell cycle[13]. This is often a downstream consequence of DNA damage (tying into Theory 1) or the inhibition of critical signaling pathways (Theory 2). Derivatives of 7-chloroquinoline have been shown to induce apoptosis and DNA/RNA damage in cancer cell lines[15]. Therefore, it is highly probable that this compound could exhibit similar cytostatic or cytotoxic effects.

Proposed Experimental Validation Workflow: This involves a series of cell-based assays to characterize the compound's effect on cell fate.

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Seed a relevant cancer cell line (e.g., HCT-116 colon carcinoma cells) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer to measure the DNA content of the cells.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase would indicate cell cycle arrest.

Summary of Hypothesized Mechanisms and Data

The following table summarizes the theorized mechanisms of action and the key experiments required for their validation.

Theorized Mechanism Potential Molecular Target(s) Expected Biological Effect Key Validation Assays Relevant Literature
Topoisomerase Inhibition DNA Topoisomerase I/IIInhibition of DNA replication, DNA damageIn vitro relaxation/cleavage assays, Comet assay[6][9][10]
Kinase Pathway Modulation Receptor Tyrosine Kinases (e.g., EGFR, VEGFR), Downstream Kinases (e.g., Akt, MEK)Inhibition of cell proliferation, survival, and angiogenesisKinase panel screen, Western blot for phosphoproteins[1]
Metabolic Enzyme Inhibition Aldehyde Dehydrogenase 1 (ALDH1), Quinone Reductase 2 (QR2)Altered cellular metabolism, oxidative stressAffinity pull-down with mass spectrometry, enzyme activity assays[12]
Cell Cycle & Apoptosis Induction Cyclin-Dependent Kinases (CDKs), CaspasesCell cycle arrest (e.g., at G1), programmed cell deathFlow cytometry (cell cycle), Annexin V/PI staining (apoptosis)[13][14][15]

Conclusion and Future Directions

While the definitive mechanism of action for this compound requires empirical validation, the evidence from structurally related compounds provides a strong foundation for several compelling theories. The most prominent hypotheses point towards the inhibition of DNA topoisomerases, modulation of critical kinase signaling pathways, inhibition of metabolic enzymes, and the subsequent induction of cell cycle arrest and apoptosis.

The experimental workflows and protocols detailed in this guide offer a clear path for researchers to systematically investigate these possibilities. Future work should focus on:

  • Executing the proposed validation experiments to identify and confirm the primary molecular target(s).

  • Conducting structure-activity relationship (SAR) studies to optimize the scaffold for improved potency and selectivity.

  • Advancing promising findings into preclinical in vivo models to assess therapeutic efficacy and safety.

By systematically exploring these theorized mechanisms, the scientific community can unlock the full therapeutic potential of the this compound scaffold and pave the way for the development of next-generation therapeutics.

References

  • Title: Discovery of novel targets of quinoline drugs in the human purine binding proteome Source: Molecular Pharmacology URL
  • Title: Molecular target identification of quinolinone based anticancer compounds Source: Cancer Research - AACR Journals URL
  • Title: Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I Source: Not specified URL
  • Title: Quinoline and quinolinone derivatives with multi-target activity.
  • Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: PubMed URL
  • Title: TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW Source: Zenodo URL
  • Title: Quinolone antibiotic - Wikipedia Source: Wikipedia URL
  • Title: Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity Source: Taylor & Francis Online URL
  • Title: Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity Source: Semantic Scholar URL
  • Title: Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I Source: Not specified URL
  • Title: Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents Source: Baxendale Group - Durham University URL
  • Title: [Mechanism of action of quinolones] Source: PubMed URL
  • Title: 7-Chloro-2,3-dihydroquinolin-4(1H)
  • Title: Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance Source: PMC URL
  • Title: (PDF)
  • Title: 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones Source: PMC - NIH URL
  • Title: (PDF)
  • Title: Mechanism of action of and resistance to quinolones Source: PMC - NIH URL
  • Title: Novel 7-Chloro-(4-thioalkylquinoline)
  • Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: PMC - PubMed Central URL
  • Title: Orally Bioavailable 6-Chloro-7-methoxy-4(1H)
  • Title: Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • Title: 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 Source: PubChem - NIH URL
  • Title: 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells Source: PubMed URL

Sources

Review of 7-chloro-2,3-dihydroquinolin-4(1H)-one literature

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-chloro-2,3-dihydroquinolin-4(1H)-one: Synthesis, Reactivity, and Therapeutic Potential

Abstract

The this compound scaffold is a pivotal heterocyclic motif in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its structural framework, a fusion of a chlorinated benzene ring and a dihydropyridinone ring, offers multiple sites for chemical modification, enabling the development of derivatives with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive review of the literature, detailing the synthesis, chemical properties, and significant biological applications of this core structure. We delve into its role in the development of agents targeting cancer, infectious diseases, and neurological disorders, offering field-proven insights into experimental design and causality. This document is intended for researchers, scientists, and drug development professionals, providing detailed protocols, mechanistic diagrams, and a thorough analysis of the therapeutic landscape shaped by this privileged scaffold.

The 4-Quinolone Scaffold: A Privileged Structure in Drug Discovery

Nitrogen-containing heterocyclic compounds are foundational to the development of new pharmaceuticals. Among these, the quinolone and its derivatives are recognized as "privileged structures"[1]. This concept, first introduced by Evans et al. in 1988, describes molecular frameworks that are capable of binding to multiple, diverse biological targets, making them exceptionally fruitful starting points for drug discovery[1].

The 4-quinolone core is a prime example, forming the basis for a wide range of therapeutics, from the first-generation antibacterial agent nalidixic acid to modern fluoroquinolone antibiotics that inhibit bacterial DNA topoisomerases[2][3]. The dihydro- variant, 2,3-dihydroquinolin-4(1H)-one, retains this therapeutic promise while offering different stereochemical and electronic properties. The introduction of a chlorine atom at the 7-position significantly influences the molecule's reactivity and biological activity, making this compound a key intermediate in medicinal chemistry. It has been explored for its antioxidant, anti-inflammatory, and other therapeutic properties, serving as a foundational block for novel drug candidates[4].

Physicochemical Properties of this compound

A thorough understanding of the molecule's physical and chemical properties is essential for its application in synthesis and drug design.

PropertyValueSource
Molecular Formula C₉H₈ClNOPubChem CID: 13047366 (for tetrahydro- analog)
Molecular Weight 181.62 g/mol [4]
IUPAC Name This compound[4]
CAS Number 21617-15-2[4]
Physical Appearance SolidInferred

Note: Data for the exact 2,3-dihydro-4-one is consolidated from supplier information and related structures like the tetrahydroquinoline analog, as a comprehensive single database entry for all properties is not available.

Synthesis and Chemical Reactivity

The synthesis of the this compound core and its subsequent modification are central to its utility. While direct synthesis is not extensively detailed in the provided literature, the general principles of quinolone synthesis, such as the Gould-Jacobs reaction or Conrad-Limpach cyclization, can be adapted. The primary value of this compound lies in its role as a versatile intermediate.

General Synthetic Workflow for Derivatives

The most common application of this compound is as a starting material for creating more complex molecules. The workflow typically involves functionalization at the N-1 position or reactions involving the ketone at C-4. For instance, derivatives are often created via nucleophilic substitution or condensation reactions to build larger, more complex pharmacophores.

G Core This compound N_Alkylation N-Alkylation / N-Arylation (e.g., with R-X, base) Core->N_Alkylation Condensation Condensation Reaction (e.g., with Hydrazine) Core->Condensation Reduction Carbonyl Reduction (e.g., with NaBH4) Core->Reduction N_Substituted N1-Substituted Derivatives N_Alkylation->N_Substituted Hydrazone Hydrazone Derivatives Condensation->Hydrazone Alcohol 4-Hydroxy Derivatives Reduction->Alcohol Anticancer Anticancer Agents N_Substituted->Anticancer Neuro_Agents Neurological Agents N_Substituted->Neuro_Agents Antimicrobial Antimicrobial Agents Hydrazone->Antimicrobial

Caption: General workflow for derivatization of the core scaffold.

Biological Activities and Therapeutic Potential

Derivatives of the 7-chloroquinoline scaffold exhibit a remarkable range of biological activities. The presence and position of the chlorine atom are often critical for potency.

Anticancer Activity

The 7-chloroquinoline moiety is a well-established pharmacophore in the design of anticancer agents. Its derivatives have shown significant cytotoxic activity against various human cancer cell lines.

  • Mechanism of Action: While varied, a primary mechanism for quinolone-based anticancer agents is the inhibition of DNA topoisomerases, enzymes critical for managing DNA topology during cell replication. By trapping the enzyme-DNA complex, these compounds lead to double-strand breaks and ultimately trigger apoptosis[2].

  • In Vitro Studies: A study involving a series of 7-chloro-(4-thioalkylquinoline) derivatives demonstrated potent cytotoxic activity, particularly against the CCRF-CEM leukemia cell line. Compounds with sulfinyl and sulfonyl groups showed IC₅₀ values in the sub-micromolar range (0.55–2.74 µM)[5]. These compounds were found to induce cell cycle arrest in the G2/M phase, a hallmark of DNA damage response[5]. Another study highlighted that certain 7-chloroquinoline derivatives had a pronounced antitumor effect on HCT-116 colon carcinoma and MCF-7 breast cancer cells, with some compounds showing special selectivity toward MCF-7[6][7].

Compound TypeCell LineIC₅₀ (µM)Reference
Sulfinyl/Sulfonyl DerivativesCCRF-CEM (Leukemia)0.55 - 2.74[5]
7-Chloroquinoline Derivative (9)HCT-116 (Colon)21.41[6]
7-Chloroquinoline Derivative (3)HCT-116 (Colon)23.39[6]
7-Chloroquinoline Derivative (9)MCF-7 (Breast)Highly Active[6][7]
Antimicrobial and Antiparasitic Activity

The 7-chloroquinoline core is famously associated with the antimalarial drug chloroquine. This legacy continues with modern derivatives showing broad-spectrum activity against bacteria, fungi, and parasites.

  • Antimalarial Activity: Newly synthesized 7-chloroquinoline derivatives have demonstrated moderate to high antimalarial activity against P. falciparum, with several compounds showing IC₅₀ values below 50 µM[6][7].

  • Antifungal Activity: 7-chloro-4-arylhydrazonequinolines have been evaluated for in vitro activity against eight oral fungi, including various Candida species. Several compounds exhibited minimum inhibitory concentration (MIC) values comparable to the first-line drug fluconazole, marking them as promising leads for new antifungal agents[8][9].

  • Antileishmanial Activity: A series of twenty 7-chloro-4-quinolinyl hydrazone derivatives were evaluated for antileishmanial activity. Two compounds, in particular, showed potent activity against intracellular L. braziliensis amastigotes, with IC₅₀ values of 20 and 30 ng/mL, respectively[10].

Neurological and Other Applications

The versatility of the dihydroquinolinone scaffold extends to the central nervous system.

  • Cholinesterase Inhibition: In the search for treatments for Alzheimer's disease, derivatives of 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, which can be conceptually derived from the quinazolinone core, have been synthesized and evaluated as cholinesterase inhibitors[11][12]. One derivative, 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, showed a high inhibitory potency with an IC₅₀ value of 6.084 µM[11][12]. Molecular docking studies suggest these compounds bind effectively within the active site gorge of acetylcholinesterase[13].

G cluster_drug Quinolone-based Inhibitor cluster_enzyme Biological Target cluster_process Cellular Process Inhibitor 7-Chloroquinoline Derivative Target DNA Topoisomerase II (in Bacteria/Cancer Cells) Inhibitor->Target Binds & Stabilizes Cleavage Complex Replication DNA Replication & Transcription Target->Replication Blocks Re-ligation Apoptosis Cell Death (Apoptosis) Replication->Apoptosis Leads to DNA Double-Strand Breaks

Caption: Mechanism of action for quinolone-based topoisomerase inhibitors.

Experimental Protocols

To ensure the trustworthiness and reproducibility of research in this area, detailed experimental protocols are essential. The following are representative methods adapted from the literature.

Protocol: Synthesis of a 7-Chloroquinoline Hydrazone Derivative

This protocol is a generalized procedure based on the synthesis of hydrazone derivatives from a 7-chloroquinoline precursor, a common step in creating biologically active molecules[8][10][14].

  • Step 1: Synthesis of 4-Hydrazinyl-7-chloroquinoline.

    • To a solution of 4,7-dichloroquinoline (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product will precipitate.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to yield 7-chloro-4-hydrazinylquinoline.

  • Step 2: Condensation with an Aldehyde.

    • Dissolve the 7-chloro-4-hydrazinylquinoline (1.0 eq) in ethanol or methanol.

    • Add the desired aromatic or heterocyclic aldehyde (1.1 eq) to the solution.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the mixture for 2-4 hours. Monitor the formation of the hydrazone product by TLC.

    • After cooling, the solid product is collected by filtration, washed with a small amount of cold solvent, and recrystallized from a suitable solvent (e.g., ethanol, DMSO/ethanol mixture) to afford the pure hydrazone derivative.

  • Characterization:

    • Confirm the structure of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Protocol: In Vitro Cytotoxicity Evaluation (MTS Assay)

This protocol describes a standard method for assessing the antiproliferative activity of synthesized compounds against cancer cell lines[5].

  • Cell Culture:

    • Culture human cancer cell lines (e.g., CCRF-CEM, HCT-116) in the appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation:

    • Dissolve the synthesized compounds in DMSO to prepare a stock solution (e.g., 10 mM).

    • Prepare serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations for testing.

  • Assay Procedure:

    • Seed the cells into a 96-well microtiter plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

    • Remove the medium and add 100 µL of fresh medium containing the various concentrations of the test compounds. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic drug (e.g., doxorubicin) as a positive control.

    • Incubate the plate for 72 hours.

    • Add 20 µL of MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well.

    • Incubate for an additional 2-4 hours at 37°C. The viable cells will convert the MTS into a formazan product.

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Future Directions and Conclusion

The this compound scaffold and its derivatives continue to be a source of significant interest in drug discovery. The extensive body of research highlights its "privileged" nature, with applications spanning oncology, infectious diseases, and neurology.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the core at all available positions to build comprehensive SAR models that can guide the rational design of more potent and selective inhibitors.

  • Mechanism of Action Elucidation: Moving beyond primary screening to deeply investigate the molecular targets and pathways modulated by the most active compounds.

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their potential for in vivo efficacy and development into clinical candidates.

References

  • El-Sayed, M. A., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • Assefa, H., & Gedefaw, A. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8536-8559. [Link]
  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13637-13652. [Link]
  • Georganics. (n.d.). 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one.
  • Desai, N. C., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Indian Journal of Heterocyclic Chemistry, 13(2), 459-462. [Link]
  • El-Sayed, M. A., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13047366, 7-Chloro-1,2,3,4-tetrahydroquinoline.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66593, 7-Chloro-4-hydroxyquinoline.
  • Coimbra, E. S., et al. (2013). 7-Chloro-4-quinolinyl hydrazones: a promising and potent class of antileishmanial compounds. Chemical Biology & Drug Design, 81(5), 658-665. [Link]
  • Desai, N. C., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-462. [Link]
  • de Souza, M. V. N., et al. (2011). 7-Chloroquinolin-4-yl arylhydrazone derivatives: synthesis and antifungal activity.
  • Ali, M. A., et al. (2018). Synthesis of 7-chloroquinolinyl-4-amino chalcone derivatives and their pyrazoline counterparts: A new class of antimalarial and anticancer agents.
  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204-1208. [Link]
  • Boryczka, S., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 27(15), 4983. [Link]
  • Bérété, T., et al. (2021). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 26(11), 3326. [Link]
  • de Souza, M. V. N., et al. (2011). 7-chloroquinolin-4-yl arylhydrazone derivatives: synthesis and antifungal activity. Archiv der Pharmazie, 344(10), 681-686. [Link]
  • Sharma, P. C., et al. (2017). Fluoroquinolones: Chemistry & Action – A Review.
  • Antonella, C., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 8(38), 21473-21490. [Link]
  • Khan, I., et al. (2023). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 28(14), 5367. [Link]
  • Bautista-Aguilera, Ó. M., et al. (2020). Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy. Molecules, 25(11), 2589. [Link]
  • Wikipedia. (n.d.). Quinolone antibiotic.
  • Khan, I., et al. (2023). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction.

Sources

Methodological & Application

Application Note: A Strategic Two-Step Synthesis of 7-chloro-2,3-dihydroquinolin-4(1H)-one from 4,7-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive, field-proven guide for the synthesis of 7-chloro-2,3-dihydroquinolin-4(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development.[1][2] The protocol outlines a robust and efficient two-step pathway commencing from the commercially available starting material, 4,7-dichloroquinoline. The synthesis involves an initial acid-catalyzed hydrolysis to form the stable intermediate, 7-chloroquinolin-4(1H)-one, followed by a selective catalytic hydrogenation of the C2=C3 double bond using Raney® Nickel. This guide is designed for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and critical process parameters to ensure reproducibility and high yield.

Introduction & Strategic Overview

The 2,3-dihydroquinolin-4(1H)-one core is a privileged structure found in numerous biologically active compounds and pharmaceutical agents.[3] Its synthesis is a key step in the development of novel therapeutics. This document details a reliable method to produce the 7-chloro substituted analogue from 4,7-dichloroquinoline.

The chosen synthetic strategy prioritizes selectivity and operational simplicity. A direct reduction of 4,7-dichloroquinoline is challenging due to the difficulty in selectively hydrogenating the pyridine ring without affecting the two chloro-substituents. Therefore, a two-step approach is employed:

  • Step 1: Hydrolysis. The highly reactive C4-chlorine atom is selectively hydrolyzed under acidic conditions to its corresponding 4-quinolinone. This transformation leverages the enhanced reactivity of the 4-position in the quinoline ring system.[4]

  • Step 2: Selective Hydrogenation. The resulting 7-chloroquinolin-4(1H)-one is then subjected to catalytic hydrogenation. Raney® Nickel is selected as the catalyst for its proven efficacy in the chemoselective reduction of the pyridine ring of quinolines, leaving the carbonyl group and the carbocyclic ring intact.[5][6]

This pathway ensures the preservation of the C7-chlorine, which is often crucial for subsequent functionalization or for modulating the biological activity of the final molecule.

Synthetic Pathway Overview

The overall two-step transformation is illustrated below.

G cluster_1 Step 2: Selective Hydrogenation 4,7-Dichloroquinoline 7-Chloroquinolin-4(1H)-one 4,7-Dichloroquinoline->7-Chloroquinolin-4(1H)-one 7-Chloroquinolin-4(1H)-one_2 This compound 7-Chloroquinolin-4(1H)-one_2->this compound  H2 (g), Raney® Ni,  Ethanol, RT, 4 atm  

Caption: Two-step synthesis from 4,7-dichloroquinoline to the target product.

Part 1: Synthesis of 7-chloroquinolin-4(1H)-one (Intermediate I)

Principle and Mechanistic Insight

The conversion of 4,7-dichloroquinoline to 7-chloroquinolin-4(1H)-one is a nucleophilic aromatic substitution reaction. The chlorine atom at the C4 position is significantly more labile than the one at C7 due to the electronic influence of the ring nitrogen. Under aqueous acidic conditions, water acts as the nucleophile, attacking the C4 position. The resulting product, 7-chloro-4-hydroxyquinoline, exists in tautomeric equilibrium with the more stable keto form, 7-chloroquinolin-4(1H)-one.[4] Heating under reflux in dilute acid drives the reaction to completion.

Detailed Experimental Protocol
  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,7-dichloroquinoline (10.0 g, 50.5 mmol).

  • Reaction Initiation: To the flask, add 100 mL of a 10% (v/v) aqueous hydrochloric acid solution.

  • Heating: Heat the mixture to reflux (approximately 100-105 °C) with vigorous stirring. The suspension will gradually dissolve as the reaction proceeds.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) until the filtrate is neutral (pH ~7).

  • Drying: Dry the isolated white to off-white solid in a vacuum oven at 60 °C to a constant weight.

  • Characterization: The product can be used in the next step without further purification if TLC shows high purity. Expected yield: 8.5 - 9.0 g (94-99%). The structure should be confirmed by ¹H NMR, ¹³C NMR, and MS analysis.

Part 2: Synthesis of this compound (Final Product)

Principle and Mechanistic Insight

This step involves the selective hydrogenation of the C2=C3 double bond of the heterocyclic ring. Raney® Nickel is an ideal catalyst for this transformation due to its high activity and chemoselectivity.[5][6] It is a fine-grained, porous nickel catalyst with a large surface area, which readily adsorbs hydrogen gas.[7][8] The reaction proceeds via the transfer of adsorbed hydrogen atoms to the double bond on the catalyst surface. The conditions (moderate pressure and room temperature) are chosen to be mild enough to prevent over-reduction of the carbonyl group or the benzene ring, and to avoid hydrodechlorination.

Safety Precautions

Critical: Activated Raney® Nickel is pyrophoric and may ignite if allowed to dry in the air.[7] It must be handled as a slurry in water or the reaction solvent (ethanol) at all times. All transfers should be performed under an inert atmosphere (e.g., Nitrogen or Argon) if possible, and away from flammable materials.

Detailed Experimental Protocol
  • Catalyst Preparation: In a fume hood, carefully wash commercially available Raney® Nickel slurry (approx. 50% in water) with absolute ethanol (3 x 10 mL) to remove the water. Decant the ethanol carefully after each wash. The final catalyst should be kept as a slurry in ethanol.

  • Reaction Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 7-chloroquinolin-4(1H)-one (8.0 g, 44.5 mmol) and 150 mL of absolute ethanol.

  • Catalyst Addition: Under a stream of nitrogen, carefully add the prepared Raney® Nickel slurry (approx. 0.8 g, 10% w/w).

  • Hydrogenation: Seal the vessel, purge it with hydrogen gas three times, and then pressurize to 4 atmospheres (approx. 60 psi).

  • Reaction: Begin vigorous stirring or shaking at room temperature (20-25 °C).

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. The reaction is typically complete within 8-12 hours.

  • Catalyst Removal: Caution: Vent the hydrogen pressure carefully in a fume hood. Purge the vessel with nitrogen. The pyrophoric catalyst must be removed by filtration through a pad of Celite®. The Celite® pad should be kept wet with ethanol during the filtration process. After filtration, immediately quench the Celite® pad containing the Raney® Nickel with copious amounts of water.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the final product as a crystalline solid.

  • Drying: Dry the purified crystals in a vacuum oven at 50 °C. Expected yield: 6.8 - 7.4 g (85-92%).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow Visualization

G cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Hydrogenation s1_start Mix 4,7-DCQ & HCl(aq) s1_reflux Reflux for 4-6h s1_start->s1_reflux s1_cool Cool in Ice Bath s1_reflux->s1_cool s1_filter Vacuum Filter s1_cool->s1_filter s1_wash Wash with H₂O s1_filter->s1_wash s1_dry Vacuum Dry s1_wash->s1_dry s1_product Intermediate I s1_dry->s1_product s2_setup Charge Reactor with Intermediate I & EtOH s1_product->s2_setup Proceed to next step s2_catalyst Add Raney® Ni (slurry in EtOH) s2_setup->s2_catalyst s2_react Hydrogenate (4 atm H₂) Stir for 8-12h s2_catalyst->s2_react s2_filter Filter through Celite® (CAUTION: Pyrophoric) s2_react->s2_filter s2_concentrate Concentrate Filtrate s2_filter->s2_concentrate s2_recrystallize Recrystallize from EtOH s2_concentrate->s2_recrystallize s2_final Final Product s2_recrystallize->s2_final

Caption: Step-by-step experimental workflow for the two-stage synthesis.

Quantitative Data Summary

ParameterStep 1: HydrolysisStep 2: Hydrogenation
Starting Material 4,7-Dichloroquinoline7-chloroquinolin-4(1H)-one
Mass of SM 10.0 g8.0 g
Molar Amount of SM 50.5 mmol44.5 mmol
Key Reagents 10% HCl (aq)Raney® Nickel, H₂ (gas)
Solvent WaterAbsolute Ethanol
Solvent Volume 100 mL150 mL
Temperature ~100-105 °C (Reflux)20-25 °C (Room Temp.)
Pressure Atmospheric4 atm (60 psi)
Reaction Time 4 - 6 hours8 - 12 hours
Typical Yield 94 - 99%85 - 92%
Overall Yield -80 - 91% (from 4,7-DCQ)

Conclusion

This application note details a reliable and high-yielding two-step synthesis of this compound from 4,7-dichloroquinoline. The methodology is built upon established chemical principles, employing a selective hydrolysis followed by a chemoselective catalytic hydrogenation. The protocols provided are designed to be scalable and reproducible for research and development laboratories. Adherence to the specified safety precautions, particularly when handling Raney® Nickel, is essential for a safe and successful synthesis.

References

  • Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis. Nature Communications.
  • Proposed Mechanism Catalytic cycle for partial transfer hydrogenation of quinoline. ResearchGate.
  • Proposed mechanism for Mn‐catalysed transfer hydrogenation of quinolines. ResearchGate.
  • Proposed mechanism for the transfer hydrogenation of quinoline to 1,2,3,4‐tetrahydroquinoline. ResearchGate.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.
  • Important role of H2 spillover in asymmetric hydrogenation of quinolines in hybrid systems. Nature Communications.
  • Design, synthesis and activity evaluation of quinolinone derivatives as EZH2 inhibitors. ScienceDirect.
  • 4,7-Dichloroquinoline. ResearchGate.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. ACS Publications.
  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. ResearchGate.
  • 4,7-dichloroquinoline. Organic Syntheses.
  • Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. ResearchGate.
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University.
  • Regio- and chemoselective catalytic partial transfer hydrogenation of quinolines by dinuclear aluminum species. Nature Communications.
  • Raney nickel. Wikipedia.
  • Raney® Nickel: A Life-Changing Catalyst. American Chemical Society.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
  • Asymmetric catalytic hydrogenation of quinolines leading to compounds with high anti-cancer activity and low toxicity. Morressier.
  • Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. PubMed.
  • Reagent Friday: Raney Nickel. Master Organic Chemistry.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules.
  • Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. Nature Communications.
  • Catalytic Hydrogenation of Substituted Quinolines on Co–Graphene Composites. ResearchGate.
  • Synthesis of 2,3-dihydroquinolin-4-ones. Organic Chemistry Portal.
  • Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. International Journal of Trend in Scientific Research and Development.

Sources

Application Note & Protocol: Mastering the Conrad-Limpach Cyclization for Quinolone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including antibacterial, antimalarial, and anticancer properties.[1][2][3] The Conrad-Limpach synthesis, a classic yet highly relevant named reaction discovered in 1887, provides a robust and direct route to 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[4][5] This application note delivers a comprehensive guide for researchers and drug development professionals, detailing the underlying mechanism, a field-tested experimental protocol, and critical insights for process optimization and troubleshooting.

Introduction: The Enduring Importance of Quinolones

The synthesis of quinoline and its derivatives has been a subject of intense study for over a century, driven by the significant biological activities inherent to this heterocyclic system.[1][6] Among the classical methods developed, such as the Skraup, Friedländer, and Combes syntheses, the Conrad-Limpach reaction stands out for its utility in preparing 4-quinolones from readily available anilines and β-ketoesters.[1][6] This reaction involves a two-stage process: an initial condensation followed by a high-temperature thermal cyclization, offering a modular approach to a wide array of substituted quinolone targets.

The Reaction Mechanism: A Tale of Two Temperatures

The Conrad-Limpach synthesis is a powerful illustration of thermodynamic versus kinetic control in organic reactions. The pathway begins with the condensation of an aniline with a β-ketoester.[4] Two nucleophilic attacks are possible: at the highly reactive keto group or the less reactive ester group.[4]

  • Conrad-Limpach Pathway (Kinetic Control): At lower temperatures (e.g., room temperature), the reaction is kinetically controlled. The aniline's nitrogen preferentially attacks the more electrophilic keto-carbonyl, leading to a Schiff base which, after tautomerization to an enamine, is poised for cyclization. This intermediate, a β-arylaminoacrylate, is the kinetic product.[4][7] Subsequent heating to high temperatures (~250 °C) induces an electrocyclic ring closure, which is the rate-determining step.[4] This is followed by the elimination of an alcohol and tautomerization to yield the final 4-hydroxyquinoline product.[4]

  • Knorr Pathway (Thermodynamic Control): If the initial condensation is performed at higher temperatures (e.g., ~140 °C), the reaction becomes thermodynamically controlled. The initial attack on the keto group is reversible, while the attack on the ester carbonyl to form a β-keto acid anilide is not.[7] Over time at elevated temperatures, the reaction equilibrium shifts towards the more stable anilide intermediate. This intermediate then cyclizes under acidic conditions to form a 2-hydroxyquinoline, the thermodynamic product.[4][7][8]

The final product of the Conrad-Limpach synthesis is typically represented as a 4-hydroxyquinoline (the enol form), though it is widely believed that the 4-quinolone (the keto form) is the predominant tautomer.[4]

Mechanism Workflow

Conrad_Limpach_Mechanism reactants Aniline + β-Ketoester intermediate1 Tetrahedral Intermediate reactants->intermediate1 Nucleophilic Attack (Room Temp) schiff_base Schiff Base intermediate1->schiff_base - H₂O enamine β-Arylaminoacrylate (Enamine Intermediate) schiff_base->enamine Keto-Enol Tautomerization cyclization Electrocyclic Ring Closure enamine->cyclization Heat (~250 °C) Rate-Determining Step intermediate2 Cyclized Intermediate cyclization->intermediate2 product 4-Hydroxyquinoline (4-Quinolone) intermediate2->product - Alcohol + Tautomerization

Caption: The Conrad-Limpach reaction mechanism.

Detailed Experimental Protocol

This protocol provides a general methodology. Specific quantities and reaction times should be optimized based on the specific substrates used.

Materials and Reagents
  • Substituted Aniline (1.0 eq)

  • β-Ketoester (e.g., Ethyl acetoacetate) (1.0-1.2 eq)

  • Acid Catalyst (e.g., a drop of H₂SO₄ or HCl) (optional)

  • High-Boiling Point Solvent (e.g., Mineral Oil, Diphenyl Ether, Dowtherm A)

  • Washing Solvents (e.g., Toluene, Hexanes)

Step 1: Synthesis of the β-Arylaminoacrylate Intermediate
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, combine the substituted aniline (1.0 eq) and the β-ketoester (1.0-1.2 eq).

  • Reaction: Stir the mixture at room temperature. The reaction is often mildly exothermic. A small amount of an acid catalyst can be added to facilitate the condensation.[4]

  • Monitoring: The reaction can be monitored by TLC or ¹H NMR to confirm the formation of the enamine intermediate. This step is typically complete within 1-4 hours.

  • Work-up (Optional): For some substrates, the intermediate can be isolated by removing any water formed under reduced pressure. However, the reaction is often carried out as a one-pot procedure where the crude intermediate is taken directly to the next step.

Step 2: Thermal Cyclization to the 4-Quinolone
  • Setup: To the flask containing the crude β-arylaminoacrylate, add the high-boiling solvent (e.g., Dowtherm A, approximately 3-5 mL per gram of aniline). Equip the flask with a condenser or a short-path distillation apparatus to allow for the removal of the alcohol byproduct (e.g., ethanol).[2]

  • Heating: Heat the reaction mixture vigorously to the required temperature, typically around 250 °C.[4] The choice of solvent is critical as it dictates the achievable reaction temperature.

  • Reaction: Maintain the temperature for 1-3 hours. During this period, the product will often precipitate from the hot solution.[2] The removal of ethanol drives the reaction equilibrium towards the product.

  • Causality: The high temperature is essential to overcome the activation energy barrier for the electrocyclic ring closure, which involves the temporary disruption of the aniline ring's aromaticity.[1][2]

Step 3: Product Isolation and Purification
  • Cooling: After the reaction is complete, allow the mixture to cool to room temperature. The product should precipitate as a solid.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with appropriate solvents to remove the high-boiling reaction solvent. A common sequence is toluene followed by hexanes.[2]

  • Drying: Dry the purified product in a vacuum oven to a constant weight.[2]

  • Characterization: Confirm the structure and purity of the final 4-quinolone using standard analytical techniques (NMR, LC-MS, HRMS).

Process Optimization & Troubleshooting

Solvent Selection: The Key to High Yield

The success of the Conrad-Limpach cyclization is highly dependent on the solvent. Early attempts without a solvent or with lower-boiling solvents resulted in poor yields (<30%).[4] The use of high-boiling, inert solvents dramatically increases yields, often to over 90%.[4]

The primary function of the solvent is to enable the reaction to reach the high temperatures required for the rate-limiting cyclization step.[1][2] Studies have confirmed that yields generally increase with the boiling point of the solvent, plateauing at around 250 °C.[1]

Table 1: Comparison of High-Boiling Solvents for Conrad-Limpach Cyclization

SolventBoiling Point (°C)AdvantagesDisadvantages
Mineral Oil > 275InexpensiveDifficult to remove during work-up
Diphenyl Ether 259Inexpensive, effectiveSolid at room temp, unpleasant odor
Dowtherm A 257Liquid at room temp, very effectiveMore expensive, unpleasant odor
Alkyl Benzoates 199-261Effective, less odor, easier removalCost can be a factor
1,2,4-Trichlorobenzene 214Inexpensive alternativeLower boiling point may limit yield for some substrates
2,6-di-tert-butylphenol 264Good yield, inexpensive, no odorPotential for side reactions with some substrates

Data compiled from references[1] and[2].

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or No Product check_temp Was the reaction temperature >240 °C? start->check_temp increase_temp ACTION: Use higher-boiling solvent (e.g., Dowtherm A). Ensure proper heating. check_temp->increase_temp No check_intermediate Did the enamine intermediate form? check_temp->check_intermediate Yes increase_temp->start optimize_step1 ACTION: Add acid catalyst to Step 1. Increase reaction time for Step 1. Check starting material purity. check_intermediate->optimize_step1 No check_purification Is the product lost during work-up? check_intermediate->check_purification Yes optimize_step1->start optimize_workup ACTION: Ensure complete precipitation before filtering. Use alternative washing solvents. check_purification->optimize_workup Yes success Problem Resolved check_purification->success No optimize_workup->start

Caption: A logical workflow for troubleshooting the Conrad-Limpach synthesis.

Conclusion

The Conrad-Limpach synthesis remains a highly effective and strategic method for accessing the privileged 4-quinolone scaffold. Its operational simplicity and reliance on common starting materials ensure its continued use in both academic research and industrial drug development. By understanding the core mechanism, particularly the critical nature of the high-temperature cyclization, and by making informed choices regarding solvent and reaction conditions, researchers can reliably execute this powerful transformation to generate diverse libraries of quinolone-based molecules for biological screening and lead optimization.

References

  • Title: Conrad–Limpach synthesis - Wikipedia Source: Wikipedia URL:[Link]
  • Title: A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones.
  • Title: Conrad-limpach-knorr synthesis of Quinolone Source: YouTube URL:[Link]
  • Title: Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization Source: Royal Society of Chemistry URL:[Link]
  • Title: Conrad-Limpach reaction Source: ResearchG
  • Title: Survey of Solvents for the Conrad–Limpach Synthesis of 4-Hydroxyquinolones Source: Taylor & Francis Online URL:[Link]
  • Title: Conrad-Limpach Reaction Source: Cambridge University Press URL:[Link]
  • Title: Conrad-Limpach cyclo condensation for the synthesis of ibuprofen-quinoline hybrid.

Sources

Application Note & Protocols: Leveraging 7-Chloro-2,3-dihydroquinolin-4(1H)-one for the Synthesis of Potent 4-Aminoquinoline Antimalarial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr. Gemini

Introduction: The Enduring Relevance of the Quinoline Scaffold in Antimalarial Chemotherapy

Malaria, a devastating infectious disease caused by Plasmodium parasites, continues to pose a significant global health challenge, afflicting millions annually.[1] The cornerstone of antimalarial chemotherapy has long been the 4-aminoquinoline scaffold, exemplified by the highly effective and inexpensive drug, Chloroquine.[2] However, the widespread emergence of drug-resistant Plasmodium falciparum strains has severely compromised the efficacy of many existing therapies, creating an urgent need for novel and robust antimalarial agents.[2][3][4]

In the quest for new drugs to combat resistant malaria, medicinal chemists are revisiting and re-engineering proven pharmacophores. The 7-chloro-4-aminoquinoline core remains a privileged structure due to its well-understood mechanism of action, which involves inhibiting the parasite's detoxification of heme.[5] Consequently, the development of efficient and versatile synthetic routes to access novel analogues is of paramount importance. This guide details the strategic use of 7-chloro-2,3-dihydroquinolin-4(1H)-one as a pivotal precursor for the synthesis of advanced 4-aminoquinoline antimalarials, offering both modern and classical synthetic pathways.

The Strategic Importance of the 7-Chloro-4-Aminoquinoline Core

Structure-activity relationship (SAR) studies have unequivocally established that the 7-chloro substituent on the quinoline ring is essential for potent antimalarial activity.[6] This electron-withdrawing group is a common structural feature in highly active drugs like Chloroquine, Amodiaquine, and Piperaquine.[6][7][8] Its presence is thought to influence the pKa of the quinoline nitrogen atoms, which is critical for the drug's accumulation in the acidic digestive vacuole of the parasite and its subsequent interaction with heme. Replacing the 7-chloro group with an electron-donating group, such as a methyl group, leads to a complete loss of activity.[6] Therefore, synthetic strategies must preserve this key feature.

Caption: Key structural features of the 7-chloro-4-aminoquinoline scaffold.

Synthetic Pathways from this compound

This compound is an ideal starting material as it contains the pre-formed, correctly substituted quinoline core. From this precursor, two primary synthetic routes can be employed to generate the target 4-aminoquinoline compounds: a modern, direct dehydrogenative amination and a classical, multi-step approach via a 4,7-dichloroquinoline intermediate.

Synthetic_Workflow cluster_A Pathway A: Modern Approach cluster_B Pathway B: Classical Approach Precursor 7-Chloro-2,3-dihydro- quinolin-4(1H)-one A1 Pd-Catalyzed Dehydrogenative Amination (One-Pot) Precursor->A1 Direct B1 Chlorination/Aromatization Precursor->B1 Stepwise A_reagents Primary/Secondary Amine Pd(OAc)₂, Cu(OAc)₂ 1,10-Phenanthroline A1->A_reagents Product Target 4-Aminoquinoline Antimalarial Drug A1->Product B_reagents1 POCl₃, Reflux B1->B_reagents1 B2 4,7-Dichloroquinoline (Key Intermediate) B1->B2 B3 Nucleophilic Aromatic Substitution (SNAr) B2->B3 B_reagents2 Primary/Secondary Amine Solvent, Heat B3->B_reagents2 B3->Product

Sources

Application Notes & Protocols: Streamlined Synthesis of 7-Chloroquinoline-Triazole Conjugates via Copper(I)-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably antimalarials like chloroquine.[1] The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the ability to rapidly and efficiently generate libraries of novel 7-chloroquinoline derivatives for drug discovery and development.[2] This guide provides a comprehensive overview and detailed protocols for the synthesis of 7-chloroquinoline-1,2,3-triazole hybrids, targeting researchers and scientists in drug development. We will delve into the rationale behind the synthetic strategies, provide step-by-step procedures for precursor synthesis and the CuAAC reaction, and discuss the significance of this chemical approach in generating compounds with potential biological activities, including antimalarial and anticancer properties.[1][3][4]

Introduction: The Power of Click Chemistry in Quinoline Functionalization

The functionalization of the quinoline ring system is a critical strategy in the development of new therapeutic agents.[5] Traditional synthetic methods, however, can be time-consuming and may lack the high efficiency and selectivity desired in modern drug discovery. Click chemistry, a concept introduced by K. Barry Sharpless, offers a set of powerful, reliable, and selective reactions that are rapid and high-yielding.[6][7]

The most prominent example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne.[6][8] This reaction is exceptionally robust, proceeding under mild, often aqueous conditions, and tolerating a wide array of functional groups, making it ideal for the late-stage modification of complex molecules.[8][9] The resulting triazole ring is not merely a linker; it is a rigid, aromatic, and highly polarizable unit that can actively participate in biological interactions, often serving as a valuable pharmacophore.

By employing the CuAAC reaction, diverse molecular fragments can be "clicked" onto the 7-chloroquinoline core, enabling the rapid generation of extensive compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.[10]

The Synthetic Strategy: A Modular Approach

The synthesis of 7-chloroquinoline-triazole derivatives via CuAAC is a modular process that relies on the preparation of two key building blocks: an azide-functionalized 7-chloroquinoline and a terminal alkyne, or vice versa. The general reaction scheme is depicted below.

G cluster_reactants Reactants cluster_products Product Azide 7-Chloroquinoline-Azide Product 7-Chloroquinoline-Triazole Derivative Azide->Product + Alkyne Terminal Alkyne (R') Alkyne->Product Cu(I) catalyst (e.g., CuSO4/Na Ascorbate) Solvent, RT

Figure 1: General scheme for CuAAC synthesis of 7-chloroquinoline-triazole derivatives.

This modularity allows for immense diversity in the final products, as a wide variety of commercially available or synthetically accessible alkynes can be coupled with the 7-chloroquinoline-azide precursor.

Experimental Protocols

Synthesis of Key Precursor: 4-Azido-7-chloroquinoline

The synthesis of 4-azido-7-chloroquinoline is a critical first step. It is typically prepared from the readily available and cost-effective 4,7-dichloroquinoline via nucleophilic aromatic substitution.[10]

Safety First: Organic azides can be energetic compounds and should be handled with care. Sodium azide is highly toxic and can form explosive heavy metal azides.[11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid contact of sodium azide with acids, which generates highly toxic and explosive hydrazoic acid.[11] Use non-metal spatulas for handling sodium azide.[11]

Protocol 3.1: Synthesis of 4-Azido-7-chloroquinoline

Reagent MW Amount Moles
4,7-dichloroquinoline198.04 g/mol 1.0 g5.05 mmol
Sodium Azide (NaN₃)65.01 g/mol 0.49 g7.57 mmol
N,N-Dimethylformamide (DMF)-10 mL-

Procedure:

  • To a 50 mL round-bottom flask, add 4,7-dichloroquinoline (1.0 g, 5.05 mmol) and dissolve it in 10 mL of DMF.

  • Add sodium azide (0.49 g, 7.57 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v).

  • Upon completion, pour the reaction mixture into 50 mL of ice-cold water.

  • A precipitate will form. Collect the solid product by vacuum filtration and wash it with cold water.

  • Dry the product under vacuum to obtain 4-azido-7-chloroquinoline as a solid. The product can be used in the next step without further purification if TLC shows a single spot.

Synthesis of Terminal Alkyne Partners

A vast array of terminal alkynes are commercially available. However, if a specific alkyne is not available, it can be synthesized using standard organic chemistry techniques, such as Sonogashira coupling or by reacting a terminal alkyne with an appropriate electrophile. The synthesis of a simple alkyne-functionalized molecule is provided as an example.

Protocol 3.2: Synthesis of a Generic Terminal Alkyne (Propargyl Ether)

Reagent MW Amount Moles
Phenol (or other alcohol)94.11 g/mol 1.0 g10.6 mmol
Propargyl bromide (80% in toluene)118.96 g/mol 1.5 mL~11.9 mmol
Potassium Carbonate (K₂CO₃)138.21 g/mol 2.2 g15.9 mmol
Acetone-20 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve phenol (1.0 g, 10.6 mmol) in 20 mL of acetone.

  • Add potassium carbonate (2.2 g, 15.9 mmol) to the solution.

  • Add propargyl bromide (1.5 mL, ~11.9 mmol) dropwise to the stirring mixture.

  • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the potassium carbonate.

  • Remove the acetone under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired propargyl ether. Purify by column chromatography if necessary.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the core "click" reaction, where the azide and alkyne components are coupled to form the 1,2,3-triazole ring. The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), and a reducing agent, most commonly sodium ascorbate.[6][8]

Protocol 3.3: General Procedure for CuAAC Synthesis of 7-Chloroquinoline-Triazole Derivatives

G cluster_workflow CuAAC Workflow A 1. Dissolve 4-azido-7-chloroquinoline and terminal alkyne in solvent (e.g., t-BuOH/H₂O) D 4. Add Sodium Ascorbate solution to the reaction mixture A->D B 2. Prepare fresh aqueous solution of Sodium Ascorbate B->D C 3. Prepare aqueous solution of CuSO₄·5H₂O E 5. Add CuSO₄ solution to the reaction mixture C->E D->E F 6. Stir at room temperature (monitor by TLC) E->F G 7. Work-up: - Dilute with water - Extract with organic solvent (e.g., EtOAc) - Wash with brine F->G H 8. Dry, concentrate, and purify (column chromatography) G->H

Figure 2: Experimental workflow for the CuAAC reaction.

Reagent MW Amount Moles
4-Azido-7-chloroquinoline204.61 g/mol 205 mg1.0 mmol
Terminal Alkyne--1.1 mmol
tert-Butanol-5 mL-
Water-5 mL-
Sodium Ascorbate198.11 g/mol 40 mg0.2 mmol
Copper(II) Sulfate Pentahydrate249.69 g/mol 25 mg0.1 mmol

Procedure:

  • In a 25 mL flask, dissolve 4-azido-7-chloroquinoline (205 mg, 1.0 mmol) and the terminal alkyne (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL total).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (40 mg, 0.2 mmol) in 1 mL of water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (25 mg, 0.1 mmol) in 1 mL of water.

  • Add the sodium ascorbate solution to the stirring solution of the azide and alkyne.

  • Add the copper(II) sulfate solution to the reaction mixture. A color change is typically observed.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours to 24 hours. Monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 7-chloroquinoline-triazole derivative.

Characterization of Products

The synthesized 7-chloroquinoline-triazole derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The formation of the triazole ring is typically confirmed by a characteristic singlet for the triazole proton in the ¹H NMR spectrum (usually around δ 7.5-8.5 ppm).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups. The disappearance of the strong azide stretch (around 2100 cm⁻¹) is a key indicator of a successful reaction.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Applications and Significance in Drug Discovery

The modular nature of the click chemistry approach allows for the creation of diverse libraries of 7-chloroquinoline-triazole hybrids. These compounds have shown significant potential in various therapeutic areas:

  • Antimalarial Activity: Many synthesized derivatives have demonstrated potent activity against strains of Plasmodium falciparum, including those resistant to chloroquine.[1] The triazole moiety can modulate the physicochemical properties of the parent 7-chloroquinoline, potentially overcoming resistance mechanisms.

  • Anticancer Activity: Several 7-chloroquinoline-triazole conjugates have been screened for their antitumor activity against various cancer cell lines, such as breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancer, with some compounds showing promising cytotoxicity.[1][3]

  • Other Biological Activities: The versatile 7-chloroquinoline scaffold, combined with the diverse functionalities that can be introduced via the triazole ring, makes these compounds attractive for screening against a wide range of other biological targets, including bacteria, fungi, and viruses.[4]

Conclusion

The copper(I)-catalyzed azide-alkyne cycloaddition has emerged as a powerful and indispensable tool for the synthesis of novel 7-chloroquinoline derivatives. Its operational simplicity, high efficiency, and broad functional group tolerance make it an ideal strategy for generating compound libraries for drug discovery. The detailed protocols provided herein offer a practical guide for researchers to synthesize these promising compounds, facilitating further exploration of their therapeutic potential.

References

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • Aboelnaga, A., & El-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Green Chemistry Letters and Reviews, 11(3), 254-263.
  • ResearchGate. (n.d.). ChemInform Abstract: 7-Chloroquinolinotriazoles: Synthesis by the Azide-Alkyne Cycloaddition Click Chemistry, Antimalarial Activity, Cytotoxicity and SAR Studies.
  • Taylor & Francis Online. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162.
  • Semantic Scholar. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • ChemHelp ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. [Link]
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 26(15), 4486.
  • Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • SciELO. (2021). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity.
  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (n.d.).
  • University of California, Berkeley. (n.d.). Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety.
  • Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1247-1257.
  • IntechOpen. (2018). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode.
  • ResearchGate. (2014). What is a sensible safety protocol for 'click' reactions with aliphatic organic azides?.
  • National Institutes of Health. (2018). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition.
  • MDPI. (2022). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate.
  • ResearchGate. (2019). Preparation of triazole compounds via click chemistry reaction and formation of the protective self-assembled membrane against copper corrosion.
  • ResearchGate. (2015). Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): Synthesis of novel triazolyl substituted quinolines as potential anticancer agents.
  • National Institutes of Health. (2012). Click Triazoles for Bioconjugation.
  • MDPI. (2019). Synthesis One Pot of Alkyne-2-Chloroquinoline via a Passerini Reaction.
  • PubMed. (2017). Recent applications of click chemistry in drug discovery.
  • ACS Publications. (2022). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters.
  • Royal Society of Chemistry. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress.
  • ResearchGate. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

Sources

Application Notes and Protocols: The 7-Chloro-2,3-dihydroquinolin-4(1H)-one Scaffold in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including numerous approved anticancer therapeutics. Within this broad class, the 7-chloro-2,3-dihydroquinolin-4(1H)-one core represents a versatile and synthetically accessible starting point for the development of novel antineoplastic agents. Its rigid, bicyclic structure provides a robust framework for the strategic placement of functional groups to modulate target affinity, selectivity, and pharmacokinetic properties. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of this scaffold. We will explore its synthetic routes, detail protocols for comprehensive biological evaluation, and discuss the critical structure-activity relationships that drive the optimization of lead compounds. The methodologies described herein are designed to be self-validating, providing the rationale behind experimental choices to empower researchers in their quest for next-generation cancer therapies.

The Quinoline/Quinolinone Core: A Validated Pharmacophore in Oncology

The significance of the quinoline and its related quinazolinone heterocycles in cancer therapy is well-established.[1][2] Derivatives based on this scaffold have been shown to exhibit a wide array of antitumor mechanisms, making them a rich source for drug discovery.[3] The inherent bioactivity of this structural class stems from its ability to interact with various key players in oncogenic signaling pathways.

Key mechanisms of action associated with quinoline-based compounds include:

  • Kinase Inhibition: Many quinoline derivatives function as potent inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival. Key targets include the Epidermal Growth Factor Receptor (EGFR), Src kinase, and components of the PI3K/Akt/mTOR pathway.[1][4][5]

  • Induction of Cell Cycle Arrest and Apoptosis: These compounds can disrupt the normal progression of the cell cycle, frequently causing an arrest in the G2/M phase, which prevents cancer cells from dividing.[3][4] This cell cycle blockade often triggers programmed cell death, or apoptosis, a crucial mechanism for eliminating malignant cells.[2][5]

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring system allows it to intercalate between DNA base pairs, interfering with essential processes like DNA replication and transcription.[2][3] Furthermore, some derivatives can inhibit topoisomerase enzymes, which are vital for resolving DNA supercoiling during replication, leading to catastrophic DNA damage in cancer cells.

  • Disruption of Microtubule Dynamics: Similar to classic chemotherapeutics like the taxanes, certain quinoline derivatives can interfere with the polymerization or depolymerization of tubulin.[5] This disruption of the cellular cytoskeleton inhibits mitosis and leads to cell death.

The diagram below illustrates the multi-targeted nature of quinoline-based scaffolds in oncology.

Quinoline_MoA cluster_0 Quinoline Scaffold Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Quinoline 7-Chloro-2,3-dihydro- quinolin-4(1H)-one Derivative Kinase Protein Kinases (EGFR, Src, PI3K) Quinoline->Kinase DNA DNA / Topoisomerase Quinoline->DNA Tubulin Tubulin Polymerization Quinoline->Tubulin Proliferation Inhibition of Proliferation & Survival Kinase->Proliferation CellCycle G2/M Cell Cycle Arrest DNA->CellCycle Tubulin->CellCycle Apoptosis Induction of Apoptosis Proliferation->Apoptosis CellCycle->Apoptosis Synthesis_Workflow Start Commercially Available Starting Materials CoreSynth Protocol 2.1: Synthesis of Core Scaffold (7-chloro-2,3-dihydro- quinolin-4(1H)-one) Start->CoreSynth Purify Purification & Characterization (HPLC, NMR, MS) CoreSynth->Purify Core Core Scaffold Deriv Protocol 2.2: Scaffold Derivatization (e.g., Hydrazone Formation, N-Arylation, etc.) Core->Deriv Library Compound Library for Screening Deriv->Library Purify->Core

Caption: General workflow for synthesis and derivatization.

Protocol 2.1: Synthesis of this compound (Representative)

This protocol describes a common method for synthesizing the core scaffold. The rationale for using a strong acid like polyphosphoric acid (PPA) is to catalyze the intramolecular cyclization, which is a key step in forming the bicyclic quinolinone system.

Materials:

  • N-(3-chlorophenyl)-β-alanine

  • Polyphosphoric acid (PPA)

  • Ice bath

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • Reaction Setup: In a round-bottom flask, add N-(3-chlorophenyl)-β-alanine (1 equivalent).

  • Acid Addition: Place the flask in an ice bath to cool. Cautiously and slowly add polyphosphoric acid (approx. 10-15 times the weight of the starting material).

  • Cyclization: Remove the flask from the ice bath and heat the mixture to 90-100°C with constant stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a large volume of crushed ice with vigorous stirring. This step hydrolyzes the PPA and precipitates the product.

  • Neutralization: Slowly neutralize the acidic aqueous slurry by adding a saturated solution of sodium bicarbonate until the pH is ~7-8. The product will precipitate as a solid.

  • Extraction: Extract the aqueous mixture three times with dichloromethane (DCM). The organic layers contain the desired product.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using an appropriate ethyl acetate/hexane gradient to obtain the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2.2: Derivatization via Hydrazone Formation

The ketone at the C4 position is a prime handle for derivatization. Converting it to a hydrazone introduces a new point of diversity. 7-chloroquinoline hydrazones have shown significant cytotoxic activity across a wide range of cancer cell lines. [6][7][8] Materials:

  • This compound (from Protocol 2.1)

  • Hydrazine hydrate or a substituted hydrazine (e.g., 4-hydrazinobenzoic acid)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Reflux condenser

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Reagent Addition: Add the desired hydrazine derivative (1.1 equivalents) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, reduce the volume of the solvent under vacuum.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) can be performed if further purification is needed.

  • Characterization: Confirm the structure of the resulting hydrazone derivative by NMR and MS analysis.

Protocols for Biological Evaluation

Once a library of compounds is synthesized, a systematic biological evaluation is required to identify promising anticancer agents. The workflow typically begins with broad cytotoxicity screening and progresses to more detailed mechanistic studies for active compounds.

Bio_Eval_Workflow cluster_0 Primary Screening cluster_1 Secondary / Mechanistic Assays Screen Protocol 3.1: In Vitro Cytotoxicity Assay (e.g., MTT/SRB) Data1 Determine GI50 / IC50 Values Screen->Data1 Select Select 'Hit' Compounds Data1->Select MoA Mechanism of Action Studies Select->MoA CellCycle Protocol 3.2: Cell Cycle Analysis MoA->CellCycle Apoptosis Protocol 3.3: Apoptosis Assay MoA->Apoptosis Data2 Identify Effects on Cell Cycle & Apoptosis CellCycle->Data2 Apoptosis->Data2

Caption: Tiered workflow for biological evaluation of synthesized compounds.

Protocol 3.1: In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This initial screen is crucial for identifying which compounds have antiproliferative effects and at what concentrations. It allows for the calculation of the GI50 (concentration for 50% growth inhibition), a key metric for comparing compound potency. [9] Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, A549 lung) [10]* Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multi-well plate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium from the DMSO stock. The final DMSO concentration in the well should be <0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound solutions to the wells. Include wells for "untreated" (medium only) and "vehicle control" (medium with DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a multi-well plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the GI50 value.

Protocol 3.2: Cell Cycle Analysis by Flow Cytometry

Rationale: For compounds that show significant cytotoxicity, it is essential to determine if they act by halting cell division. This protocol uses propidium iodide (PI), a fluorescent dye that intercalates with DNA, to quantify the DNA content of cells. The resulting histogram allows for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in the G2/M phase is a common mechanism for quinolinone-based anticancer agents. [4][11] Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Test compound at 1x and 2x its GI50 concentration

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compound (at GI50 and 2x GI50) and a vehicle control for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. To do this, collect the supernatant (media), wash the plate with PBS, and then detach the remaining cells with trypsin. Combine the supernatant and the trypsinized cells.

  • Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cells dropwise into 3 mL of ice-cold 70% ethanol while vortexing gently. This fixes the cells. Store at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution. The RNase A is critical to degrade any double-stranded RNA, ensuring that PI only stains DNA.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples using a flow cytometer. Gate on the single-cell population and acquire the fluorescence data for at least 10,000 events. The resulting DNA histogram will show peaks corresponding to the G0/G1, S, and G2/M phases. Analyze the data using appropriate software to quantify the percentage of cells in each phase.

Structure-Activity Relationship (SAR) and Data Interpretation

SAR studies are fundamental to medicinal chemistry, guiding the rational design of more potent and selective analogs. [12]By synthesizing a library of derivatives based on the this compound core and evaluating their cytotoxicity, researchers can identify key structural features that govern anticancer activity.

For instance, in a series of 7-chloroquinoline hydrazone derivatives, the nature and position of substituents on an appended aromatic ring can dramatically influence potency. [7][8]

Illustrative SAR Data Table

The following table presents hypothetical data for a series of derivatives to illustrate SAR principles. These values are representative of trends observed in the literature for related quinoline compounds.

Compound IDR Group (Modification at N1 or C4)GI50 vs. MCF-7 (µM) [9]GI50 vs. HCT-116 (µM) [10]Notes
Core H (unmodified scaffold)> 50> 50Core scaffold is inactive.
1a C4=N-NH-Ph25.630.1Simple phenylhydrazone shows weak activity.
1b C4=N-NH-Ph-4-OCH₃8.211.5Electron-donating group (methoxy) improves activity. [7]
1c C4=N-NH-Ph-4-Cl15.118.9Electron-withdrawing group is less favorable.
1d C4=N-NH-(2-pyridyl)5.47.3Heterocyclic ring enhances potency, possibly via H-bonding.
1e N1-CH₂-Ph> 50> 50N1 substitution is not well-tolerated in this series.
Key SAR Insights

SAR_Logic cluster_0 Modifications at C4-position cluster_1 Modifications at N1-position cluster_2 Impact on Activity Core Core Scaffold 7-Chloro-2,3-dihydro- quinolin-4(1H)-one C4_Mod Derivatization of C4=O (e.g., to Hydrazone) Core->C4_Mod Essential for activity N1_Mod Substitution at N1-H Core->N1_Mod Aryl_Sub Substituents on Aryl Ring C4_Mod->Aryl_Sub Activity_Inc Increased Potency C4_Mod->Activity_Inc EDG Electron-Donating Groups (e.g., -OCH3) Aryl_Sub->EDG EWG Electron-Withdrawing Groups (e.g., -Cl) Aryl_Sub->EWG Hetero Heterocyclic Rings (e.g., Pyridine) Aryl_Sub->Hetero EDG->Activity_Inc Activity_Dec Decreased Potency EWG->Activity_Dec Hetero->Activity_Inc N1_Mod->Activity_Dec

Caption: Structure-Activity Relationship (SAR) map for hypothetical derivatives.

From this analysis, a clear path for lead optimization emerges:

  • C4 Position is Key: Modification of the C4-keto group is essential for conferring anticancer activity.

  • Aromatic Substituents Matter: The electronic properties of the appended aryl ring are critical. Electron-donating groups, such as methoxy, appear to enhance potency. [7]3. Heterocycles are Favorable: Incorporating nitrogen-containing heterocycles can further improve activity, potentially by forming additional hydrogen bonds with the biological target.

  • N1 Position is Sensitive: The N-H group at position 1 may be important for target binding, as its substitution leads to a loss of activity.

Conclusion and Future Directions

The this compound scaffold is a promising and synthetically tractable starting point for the discovery of novel anticancer agents. The protocols and workflows detailed in this guide provide a comprehensive framework for the synthesis, biological evaluation, and rational optimization of derivatives based on this core.

Successful identification of lead compounds from in vitro screens should be followed by more advanced studies, including:

  • Target Identification and Validation: Elucidating the specific molecular target(s) of the most active compounds.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of lead compounds in animal models of cancer.

  • ADME/Tox Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity properties of the compounds to determine their drug-likeness and potential for clinical development. [11] By integrating synthetic chemistry with rigorous biological testing and thoughtful SAR analysis, researchers can effectively leverage the this compound scaffold to develop the next generation of targeted cancer therapies.

References

  • MDPI. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.).
  • ResearchGate. an overview of quinoline derivatives as anti-cancer agents. (2024-05-06).
  • Mohamed, M. F. A., et al. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020-08-21).
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
  • Taylor & Francis Online. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (n.d.).
  • Baxendale Group - Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021-09-23).
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2018-05-01).
  • MDPI. Synthesis of [(7-Chloroquinolin-4-yl)amino]chalcones: Potential Antimalarial and Anticancer Agents. (n.d.).
  • PubMed Central. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (n.d.).
  • PMC - NIH. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (n.d.).
  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (n.d.).
  • MDPI. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. (n.d.).
  • ResearchGate. Synthesis and Antitumoral Evaluation of 7-chloro-4-quinolinylhydrazones Derivatives | Request PDF. (2025-08-07).
  • ResearchGate. 1-(7-Chloroquinolin-4-yl)-2-[(1H-pyrrol-2-yl)methylene] hydrazine: A potent compound against cancer. (2025-08-05).

Sources

Application Notes & Protocols: A Guide to In Vitro Assays for Testing the Biological Activity of Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of the Quinolinone Scaffold

Quinolinone and its derivatives represent a privileged class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2][3] This is due to their versatile structure, which allows for extensive chemical modification, and their presence in numerous natural products and synthetically developed pharmaceutical agents.[2][4] The quinolinone core is associated with a wide spectrum of biological activities, making it a cornerstone for the development of new drugs targeting various diseases.[5][6] Researchers have successfully synthesized and evaluated quinolinone derivatives for their potential as anticancer, antimicrobial, and anti-inflammatory agents, among other therapeutic applications.[1][2][3]

This guide provides an in-depth overview and field-proven protocols for the in vitro evaluation of quinolinone derivatives, focusing on three key areas of biological activity: anticancer, antimicrobial, and anti-inflammatory. The methodologies described herein are designed to be robust and self-validating, providing the foundation for rigorous preclinical assessment of novel chemical entities.

Section 1: Assays for Anticancer Activity

The anticancer potential of quinolinone derivatives is one of the most extensively studied areas.[1][7][8] These compounds can exert their effects through various mechanisms, including the inhibition of critical signaling pathways like receptor tyrosine kinases (e.g., EGFR), induction of cell cycle arrest, and triggering of programmed cell death (apoptosis).[9][10] The following section details a logical workflow for the initial in vitro screening of these compounds.

Experimental Workflow for Anticancer Screening

The initial assessment of a compound's anticancer potential typically follows a tiered approach, moving from general cytotoxicity to more specific mechanistic assays.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Assays A Compound Library (Quinolinone Derivatives) B Cytotoxicity Assay (MTT) - Determine IC50 - Assess general toxicity A->B Treat Cancer Cell Lines C Cell Cycle Analysis (Flow Cytometry) - Identify phase-specific arrest (G0/G1, S, G2/M) B->C For active compounds D Apoptosis Assay (Annexin V/PI) - Quantify apoptotic vs. necrotic cells B->D For active compounds F Lead Compound Identification C->F E Target-Specific Assays (e.g., Kinase Inhibition) D->E Further validation E->F

Caption: Standard workflow for in vitro screening of novel anticancer compounds.[9]

Cytotoxicity Assessment: The MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing a compound's effect on cell viability and metabolic activity.[11][12] In living, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[11] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[11] This allows for the calculation of the IC50 value—the concentration of the compound that inhibits cell growth by 50%—a key measure of cytotoxic potency.[13]

Detailed Protocol: MTT Assay

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.

    • Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment and recovery.[13]

  • Compound Treatment:

    • Prepare a stock solution of the quinolinone derivative in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 200 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells for a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control (medium only).

    • Incubate for the desired exposure time (typically 24, 48, or 72 hours).[12]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C, protected from light. During this period, purple formazan crystals will form in viable cells.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Compound Class Example Cell Lines Typical IC50 Range (µM)
Halogenated 2H-QuinolinonesMCF-7 (Breast), HepG-2 (Liver)5 - 50[7]
Quinolinone-Acrylic HybridsHCT-116 (Colon)10 - 75[8]
Quinazolinone DerivativesCaco-2 (Colon), HepG2 (Liver)23 - 73[14]
Cell Cycle Analysis via Propidium Iodide Staining

Scientific Rationale: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G0/G1, S, or G2/M).[10] Flow cytometry using propidium iodide (PI) is a standard technique to analyze this distribution. PI is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[15][16] Because cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, the fluorescence intensity of PI-stained cells directly correlates with their position in the cell cycle.[15] Treatment with RNase is crucial to prevent PI from binding to double-stranded RNA, which would otherwise confound the results.

Detailed Protocol: Cell Cycle Analysis

  • Cell Culture and Treatment:

    • Seed 1-2 x 10^6 cells in a 6-well plate or T25 flask and allow them to attach overnight.

    • Treat the cells with the quinolinone derivative at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells and wash them once with cold PBS.

    • Resuspend the cell pellet (approx. 1 x 10^6 cells) in 0.5 mL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix and permeabilize the cells.[17]

    • Incubate the cells on ice for at least 2 hours or store them at -20°C for several weeks.[17]

  • Staining:

    • Centrifuge the fixed cells (300 x g for 5 minutes) and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cells in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[15]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, exciting the PI with a blue or green laser and collecting the fluorescence emission in the red channel.

    • Gate on the single-cell population to exclude doublets and aggregates.

    • Generate a histogram of DNA content (fluorescence intensity) and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.[7][8]

Apoptosis Detection via Annexin V/PI Staining

Scientific Rationale: Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents eliminate cancer cells.[7] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[18] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to detect these early apoptotic cells.[18] Propidium iodide (PI) is used as a counterstain to identify late apoptotic or necrotic cells, which have lost their membrane integrity and allow PI to enter and stain the nucleus.[19][20] This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[21]

Detailed Protocol: Annexin V/PI Apoptosis Assay

  • Cell Culture and Treatment:

    • Seed and treat cells with the quinolinone derivative as described for the cell cycle analysis protocol.

  • Cell Harvesting and Staining:

    • Harvest all cells (adherent and floating) and wash them twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[21]

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately on a flow cytometer.

    • Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants correctly.

    • Generate a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.

    • Quantify the percentage of cells in each quadrant:

      • Lower-Left (Annexin V-/PI-): Viable cells.

      • Lower-Right (Annexin V+/PI-): Early apoptotic cells.[21]

      • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells.[21]

      • Upper-Left (Annexin V-/PI+): Necrotic cells (rarely populated).

G X_axis Annexin V-FITC → Y_axis Propidium Iodide → origin X_end origin->X_end Y_end origin->Y_end Q1 Necrotic (Annexin V- / PI+) Q2 Late Apoptotic (Annexin V+ / PI+) Q3 Viable (Annexin V- / PI-) Q4 Early Apoptotic (Annexin V+ / PI-) center_h X_end_h center_h->X_end_h center_v Y_end_v center_v->Y_end_v

Caption: Quadrant analysis of a typical Annexin V/PI flow cytometry dot plot.

Section 2: Assays for Antimicrobial Activity

Quinoline-based compounds, most notably the fluoroquinolones, are renowned for their antibacterial properties.[22][23] Many novel quinolinone derivatives are therefore screened for their activity against a panel of pathogenic bacteria and fungi.[24][25]

Minimum Inhibitory Concentration (MIC) Determination

Scientific Rationale: The broth microdilution method is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[26] The MIC is defined as the lowest concentration of a compound that completely inhibits the visible growth of a microorganism after a defined incubation period.[26] This assay is critical for quantifying the potency of a new derivative and is guided by standards from bodies like the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow for MIC Determination

G A Prepare Compound Stock (e.g., in DMSO) B Perform 2-Fold Serial Dilution in 96-well plate using broth A->B D Inoculate Wells with Microbial Suspension B->D C Prepare Standardized Microbial Inoculum (0.5 McFarland) C->D E Incubate Plate (e.g., 16-20h at 37°C) D->E F Visually Inspect for Growth (Turbidity) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for the broth microdilution MIC assay.

Detailed Protocol: Broth Microdilution (Antibacterial)

  • Preparation of Materials:

    • Test Compound: Prepare a stock solution of the quinolinone derivative in DMSO.

    • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.

    • Microorganism: Use a fresh, pure culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

  • Inoculum Preparation:

    • Pick several colonies from an overnight agar plate and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final target inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Microtiter Plate Preparation:

    • Dispense 100 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add the test compound to the first column to achieve the desired starting concentration and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.[26] Discard the final 100 µL from the last column.

    • Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume will be 200 µL.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[26]

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the quinolinone derivative at which there is no visible growth.[26][27]

Compound Class Example Bacteria Typical MIC Range (µg/mL)
Quinoline-Thiazole HybridsS. aureus7.8 - 62.5[24]
Amino Acid Quinoline DerivativesE. coli, B. subtilis0.62 - >1.0 (mg/mL)[28]
Novel FluoroquinolonesS. pneumoniae0.008 - 0.25[29][30]
Quinoline-Sulfonamide HybridsP. aeruginosa64 - 128[26]

Section 3: Assays for Anti-inflammatory Activity

Quinolinone derivatives have also been explored for their anti-inflammatory properties, often by targeting enzymes like cyclooxygenases (COX) or modulating inflammatory signaling pathways.[31][32][33] A common in vitro model for screening anti-inflammatory potential involves measuring the inhibition of inflammatory mediators in activated immune cells.

Inhibition of Nitric Oxide (NO) Production in Macrophages

Scientific Rationale: Macrophages play a central role in inflammation. When stimulated by agents like lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, they produce large amounts of pro-inflammatory mediators, including nitric oxide (NO).[34][35] This overproduction of NO is mediated by the inducible nitric oxide synthase (iNOS) enzyme.[35] The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable end-product, nitrite, in the cell culture supernatant using the Griess reagent.[36][37] The ability of a quinolinone derivative to inhibit LPS-induced nitrite production in a macrophage cell line like RAW 264.7 is a strong indicator of its anti-inflammatory potential.[38]

Signaling Pathway for LPS-Induced NO Production

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) Production iNOS_protein->NO Quinolinone Quinolinone Derivative Quinolinone->IKK Inhibition? Quinolinone->NFkB Inhibition?

Caption: Simplified pathway of LPS-induced NO production in macrophages.

Detailed Protocol: Griess Assay for Nitrite Determination

  • Cell Seeding:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS.

    • Incubate for 24 hours at 37°C in 5% CO2 to allow for adherence.

  • Compound Pre-treatment and LPS Stimulation:

    • Prepare dilutions of the quinolinone derivative in serum-free DMEM.

    • Remove the medium from the wells and replace it with 100 µL of medium containing the test compound.

    • Incubate for 1-2 hours. This pre-treatment allows the compound to enter the cells before the inflammatory stimulus is applied.

    • Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to negative control wells.

    • Incubate the plate for an additional 20-24 hours.[36]

  • Nitrite Measurement (Griess Assay):

    • After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Prepare the Griess reagent by mixing equal volumes of Solution A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). This mixture must be used shortly after preparation.

    • Add 50-100 µL of the Griess reagent to each well containing the supernatant.[35]

    • Incubate for 10-15 minutes at room temperature, protected from light. A pink/magenta color will develop in the presence of nitrite.

    • Measure the absorbance at 540 nm.

  • Data Analysis and Controls:

    • Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

    • Calculate the percentage of NO production inhibition for each compound concentration compared to the LPS-only control.

    • Crucial Control: Simultaneously perform an MTT assay on a parallel plate with the same compound concentrations to ensure that the observed reduction in NO is not due to cytotoxicity.

Compound Class Cell Line Effect Typical IC50 Range
Quinoline-Thiazolidinedione HybridsMurine MacrophagesDecrease in TNF-α and IFN-γDose-dependent[33][39]
Quinoline-Pyrazole HybridsIn vivo modelsInhibition of COX-20.1 - 0.5 µM[32]

Conclusion

The quinolinone scaffold is a remarkably versatile platform for the development of new therapeutic agents. The in vitro assays detailed in these application notes provide a robust and logical framework for the initial characterization of novel quinolinone derivatives. By systematically evaluating cytotoxicity, mechanisms of cell death, antimicrobial efficacy, and anti-inflammatory potential, researchers can efficiently identify promising lead candidates for further preclinical and clinical development. Adherence to these standardized protocols, including the use of appropriate controls, is paramount for generating reliable and reproducible data in the pursuit of novel therapeutics.

References

  • Verma, A., Joshi, N., Singh, D. & Singh, P. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648–1654. [Link]
  • Kaur, T. & Bhandari, D. D. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(1), 53. [Link]
  • Sharma, P., Kaur, K., Chawla, A., Singh, R., & Dhawan, R. K. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. BEST: International Journal of Management, Information Technology and Engineering (BEST: IJMITE). [Link]
  • Kumar, S., et al. (2024). Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications. Asian Journal of Organic & Medicinal Chemistry, 9(3), 1-28. [Link]
  • Kaur, T. & Bhandari, D. D. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Semantic Scholar. [Link]
  • Mohammed, F. Z., et al. (2020). In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. Anti-cancer agents in medicinal chemistry, 20(15), 1845–1856. [Link]
  • Zaki, I., et al. (2022). In Vitro Antitumor Evaluation of Acrylic Acid Derivatives Bearing Quinolinone Moiety as Novel Anticancer Agents. Anti-cancer agents in medicinal chemistry, 22(9), 1634–1642. [Link]
  • Abdellatif, K. R., et al. (2016). Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies. Medicinal chemistry research : an international journal for rapid communications on design and mechanisms of action of biologically active agents, 25(10), 2162–2175. [Link]
  • Abdel-Ghani, T. M., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules (Basel, Switzerland), 25(20), 4781. [Link]
  • Al-Ostath, A., et al. (2022). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules (Basel, Switzerland), 27(23), 8206. [Link]
  • Ceylan, Ş., et al. (2022). Investigation of Novel Quinoline-Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS omega, 7(51), 48113–48126. [Link]
  • Singh, V. K., et al. (2021). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 39(12), 4381–4397. [Link]
  • de Oliveira, S. E. B., et al. (2024). Synthesis and In Vitro and Silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives. Current topics in medicinal chemistry, 24(14), 1104–1117. [Link]
  • Wang, Y., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules (Basel, Switzerland), 29(12), 2824. [Link]
  • Yodkeeree, S., et al. (2018). Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts. Thai Science. [Link]
  • Khan, I., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 12(3), 3985–3996. [Link]
  • ResearchGate. (n.d.). Selected quinoline derivatives with anti-inflammatory activity.
  • Mondal, S., et al. (2012). Synthesis and cytotoxicity of new quinoline derivatives. Indian Journal of Chemistry, 51B, 1146-1150. [Link]
  • Su, J. H., et al. (2013). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine drugs, 11(9), 3196–3205. [Link]
  • Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint Lab. [Link]
  • Kaczmarek, M., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules (Basel, Switzerland), 27(3), 1051. [Link]
  • Williams, L. M., et al. (2013). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of surgical research, 184(2), 749–756. [Link]
  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in molecular biology (Clifton, N.J.), 1419, 11–16. [Link]
  • Kays, M. B., Smith, D. W., Wack, M. E., & Denys, G. A. (2002). Broth microdilution and E-test for determining fluoroquinolone activity against Streptococcus pneumoniae. Diagnostic microbiology and infectious disease, 44(2), 141–146. [Link]
  • Al-Tel, T. H., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of biomolecular structure & dynamics, 40(18), 8196–8221. [Link]
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
  • Lee, B. G., et al. (2012). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 55, 329-334. [Link]
  • Rieger, A. M., Nelson, K. L., Konowalchuk, J. D., & Barreda, D. R. (2011). Modified annexin V/propidium iodide apoptosis assay for accurate assessment of cell death. Journal of visualized experiments : JoVE, (50), 2597. [Link]
  • Ghorab, M. M., et al. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. Archiv der Pharmazie, 351(3-4), e1700329. [Link]
  • de Oliveira, S. E. B., et al. (2024).
  • ResearchGate. (n.d.). Annexin V/PI assay demonstrating cell apoptosis induced by compound—1.
  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]
  • Kays, M. B., Smith, D. W., Wack, M. E., & Denys, G. A. (2002). Broth Microdilution and E-Test for Determining Fluoroquinolone Activity Against Streptococcus pneumoniae.
  • Chalker, V., et al. (2021). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
  • MI - Microbiology. (n.d.). Microbroth Dilution. MI - Microbiology. [Link]
  • Chen, Y. F., et al. (2021). Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. International journal of molecular sciences, 22(9), 4703. [Link]
  • UWCCC Flow Cytometry Laboratory. (2017). Cell Cycle Analysis. University of Wisconsin-Madison. [Link]
  • Wikipedia. (n.d.). Cell cycle analysis. Wikipedia. [Link]
  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). UC San Diego. [Link]

Sources

Application of Ultrasound Irradiation in the Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Protocols

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, but its synthesis via traditional methods often necessitates harsh reaction conditions, extended timelines, and results in modest yields.[1][2] Sonochemistry, the application of high-frequency ultrasound (>20 kHz) to chemical reactions, presents a powerful and green alternative.[3] This application note provides a detailed overview of the principles of ultrasound-assisted organic synthesis (UAOS) and its specific application to the formation of quinoline derivatives. By harnessing the extreme localized temperatures and pressures generated during acoustic cavitation, UAOS dramatically accelerates reaction rates, improves yields, and often allows for milder conditions, aligning with the principles of green chemistry.[4][5] Detailed, field-proven protocols for the ultrasound-assisted Friedländer annulation and a multicomponent synthesis of polyhydroquinolines are provided, complete with comparative data against conventional methods.

Introduction: The Need for Greener Quinoline Synthesis

Quinoline and its derivatives are privileged heterocyclic structures found in a vast array of natural products and synthetic bioactive molecules.[6] They exhibit a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties, making them highly attractive scaffolds for drug discovery.[2][6]

Traditional synthetic routes to quinolines, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, have been pivotal in organic chemistry. However, these methods are often plagued by drawbacks:

  • Harsh Conditions: Many protocols require high temperatures and the use of strong, often corrosive, acids or bases.[5][7]

  • Long Reaction Times: Reactions can take several hours or even days to reach completion.[1][7]

  • Low to Moderate Yields: The formation of by-products is common, leading to complex purification procedures and reduced overall efficiency.[1]

The growing emphasis on sustainable and environmentally friendly chemical processes has driven the search for alternative energy sources to promote these critical transformations.[5][8] Ultrasound irradiation has emerged as a cost-effective, efficient, and eco-friendly technique that addresses many of the limitations of conventional heating.[9][10]

The Sonochemical Advantage: Principles and Mechanisms

The remarkable effects of ultrasound on chemical reactivity are not due to direct interaction between acoustic waves and molecules. Instead, they arise from the physical phenomenon of acoustic cavitation : the formation, growth, and violent implosive collapse of microscopic bubbles in a liquid medium.[11][12]

The process can be broken down into three stages:

  • Nucleation: During the rarefaction (low-pressure) cycle of the sound wave, the liquid is torn apart, forming tiny cavities or bubbles.[3]

  • Growth: These bubbles absorb energy from successive acoustic cycles, growing in size.

  • Implosion: When the bubbles reach a critical size, they can no longer absorb energy efficiently and are compressed by the high-pressure cycle of the sound wave, leading to a violent collapse.[13]

This collapse is an extraordinary event, creating localized "hot spots" with transient temperatures and pressures estimated to be as high as 5000 K and 1000 atm, respectively.[4][8][13] While these extreme conditions exist for only microseconds, they are the driving force behind sonochemistry. The bulk temperature of the liquid, however, remains near ambient conditions.[3]

Beyond these thermal and pressure effects, cavitation also generates powerful mechanical forces:

  • Microjets and Shockwaves: Asymmetric bubble collapse near a solid surface (like a catalyst or reactant particle) creates high-speed microjets of liquid and powerful shockwaves, which can increase surface area and accelerate mass transfer between phases.

  • Enhanced Mixing: The turbulent flow and acoustic streaming generated by the ultrasound field ensure excellent homogenization of the reaction mixture.[14]

These combined effects lead to a dramatic acceleration of reaction rates, allowing for syntheses to be completed in minutes instead of hours, at lower bulk temperatures, and with higher product yields.[1]

G cluster_0 Acoustic Wave Propagation cluster_1 Cavitation Bubble Lifecycle cluster_2 Resulting Sonochemical Effects A Rarefaction Cycle (Low Pressure) B Compression Cycle (High Pressure) N Nucleation (Bubble Formation) A->N C Violent Implosion (Bubble Collapse) B->C Induces G Growth (Bubble Expansion) N->G G->C HS Localized Hot Spots (~5000 K, >1000 atm) C->HS Generates ME Mechanical Effects (Microjets, Shockwaves, Enhanced Mass Transfer) C->ME Generates

Figure 1: The mechanism of acoustic cavitation and its chemical effects.

Application Focus: Key Quinoline Syntheses Under Ultrasound

Ultrasound has been successfully applied to a variety of classical and modern quinoline synthesis methods.

  • Friedländer Annulation: This versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[6] Ultrasound irradiation significantly shortens the reaction times and often improves the yields of this acid or base-catalyzed reaction.[6][7]

  • Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single pot to form a complex product. Ultrasound is particularly effective at promoting these reactions, which often involve solid catalysts or multiple phases, by enhancing mixing and mass transfer.[15][16] The synthesis of polyhydroquinoline derivatives is a prominent example where sonication has demonstrated clear advantages.[5]

  • Doebner-von Miller Reaction: This reaction involves the synthesis of quinolines from anilines, glycerol, and an oxidizing agent in the presence of acid. While a classic method, it often requires harsh conditions that can be mitigated through the use of ultrasound.[17]

Experimental Protocols

The following protocols are derived from published literature and serve as a validated starting point for researchers. It is crucial to note that the optimal ultrasonic parameters (power, frequency, pulse sequence) may vary depending on the specific equipment, vessel geometry, and reaction scale.

Protocol 1: Ultrasound-Assisted Friedländer Synthesis of 2-Substituted Quinolines

This protocol describes the acid-catalyzed condensation of 2-aminobenzophenone with ethyl acetoacetate to form 2-phenyl-quinoline-4-carboxylic acid ethyl ester, adapted from established methodologies.[6]

Materials and Equipment:

  • 2-Aminobenzophenone

  • Ethyl acetoacetate

  • Ethanol (Reagent Grade)

  • Concentrated Hydrochloric Acid (HCl)

  • Ultrasonic probe or bath (e.g., 20-40 kHz frequency)

  • Reaction vessel (e.g., thick-walled glass tube or flask)

  • Water bath for temperature control

  • Standard laboratory glassware for work-up and purification

  • TLC plates, rotary evaporator, column chromatography supplies

Procedure:

  • In a suitable reaction vessel, dissolve 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in ethanol (10 mL).

  • Add 2-3 drops of concentrated HCl to the mixture.

  • Place the vessel in a water bath to maintain a constant temperature (e.g., 25-30 °C).

  • Immerse the ultrasonic probe into the reaction mixture (or place the vessel in the center of an ultrasonic bath).

  • Sonicate the reaction mixture for 15-20 minutes.[6] The use of a pulsed sonication cycle (e.g., 5 seconds ON, 5 seconds OFF) is recommended to prevent excessive heating.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, reduce the solvent volume using a rotary evaporator.

  • Dilute the resulting mixture with water (30 mL) and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

  • Filter the solid precipitate that forms and wash it thoroughly with water (3 x 20 mL).[6]

  • If an oily product is obtained, extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane-ethyl acetate gradient) to yield the pure product.

G A 1. Combine Reactants (2-Aminobenzophenone, Ethyl Acetoacetate, Ethanol, HCl) B 2. Position Vessel in Water Bath A->B Setup for Temp. Control C 3. Apply Ultrasound (15-20 min, 20-40 kHz) B->C Initiate Sonication D 4. Monitor by TLC C->D During Reaction E 5. Concentrate (Rotary Evaporator) D->E Upon Completion F 6. Neutralize & Precipitate (NaHCO3, Water) E->F Work-up G 7. Isolate & Purify (Filtration/Extraction, Column Chromatography) F->G Purification H Pure Quinoline Product G->H

Figure 2: Workflow for Ultrasound-Assisted Friedländer Synthesis.

Protocol 2: Ultrasound-Assisted, One-Pot Multicomponent Synthesis of Polyhydroquinolines

This protocol describes a green, one-pot, three-component synthesis of polyhydroquinoline derivatives from an aromatic aldehyde, dimedone, and an aminopyrimidineone, a reaction that benefits significantly from ultrasonic irradiation.[15]

Materials and Equipment:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Dimedone

  • 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one

  • Glacial Acetic Acid (as solvent and catalyst)

  • Ultrasonic bath or probe (20-40 kHz)

  • Reaction flask

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), dimedone (1.0 mmol), and the aminopyrimidineone derivative (1.0 mmol).

  • Add glacial acetic acid (5 mL) to the flask.

  • Place the flask into an ultrasonic bath containing water.

  • Irradiate the mixture with ultrasound at room temperature for the time specified in comparative studies (typically 15-30 minutes).[15]

  • Monitor the reaction for the formation of a precipitate.

  • Upon completion (as determined by TLC or cessation of precipitate formation), add cold water to the reaction mixture.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the resulting solid to obtain the pure polyhydroquinoline derivative. Recrystallization may be performed if necessary.

G A 1. Combine Reactants (Aldehyde, Dimedone, Aminopyrimidineone) in Acetic Acid B 2. Apply Ultrasound (15-30 min, Room Temp.) A->B Initiate Reaction C 3. Monitor Progress (TLC / Precipitation) B->C During Sonication D 4. Quench Reaction (Add Cold Water) C->D Upon Completion E 5. Isolate Product (Vacuum Filtration) D->E Work-up F 6. Wash & Dry (Cold Ethanol) E->F Purification G Pure Polyhydroquinoline Product F->G

Figure 3: Workflow for Ultrasound-Assisted Multicomponent Synthesis.

Comparative Data Analysis

The primary advantages of using ultrasound are evident when comparing reaction outcomes against traditional heating methods. The following table summarizes typical results for the synthesis of pyrimido[4,5-b]quinoline-dione derivatives as described in Protocol 2.

MethodEnergy SourceSolventTimeYield (%)Reference
Conventional Reflux (Heating)Ethanol4-6 hours60-80%[15]
Ultrasound SonicationAcetic Acid15-30 minutes85-95%[15]

As the data clearly indicates, the ultrasound-assisted method results in a dramatic reduction in reaction time (from hours to minutes) and a significant increase in product yield.[15] Similar advantages of higher yields and substantially shorter reaction times are consistently reported across various quinoline syntheses.[1][18]

Troubleshooting and Optimization

  • Temperature Control: While sonication generates localized heat, the bulk temperature can also rise. Use a water or ice bath to maintain a consistent reaction temperature and prevent solvent evaporation or unwanted side reactions.

  • Probe Positioning: For probe-type sonicators, ensure the tip is submerged sufficiently below the liquid surface to induce cavitation without causing excessive splashing. Avoid touching the probe to the vessel walls.

  • Vessel Choice: Use robust, thick-walled glass vessels to withstand the mechanical stress of sonication.

  • Solvent Selection: The choice of solvent affects cavitation efficiency. Solvents with high vapor pressure, low viscosity, and high surface tension are generally good for sonochemistry.

  • Degassing: Dissolved gases can cushion the implosion of cavitation bubbles, reducing efficiency. Briefly sonicating the solvent before adding reactants can help degas the medium.

Conclusion and Future Outlook

Ultrasound irradiation is a proven, powerful, and green technology for accelerating the synthesis of quinoline derivatives. The underlying mechanism of acoustic cavitation provides extreme localized conditions that enhance reaction rates, improve yields, and promote efficient mixing, all while maintaining mild bulk conditions. This technique significantly shortens reaction times from hours to minutes and often simplifies product work-up.[1] As the pharmaceutical and chemical industries continue to embrace sustainable practices, ultrasound-assisted synthesis stands out as a key enabling technology for the efficient and environmentally responsible production of vital heterocyclic compounds.

References

  • Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. (2024-03-06). Taylor & Francis Online.
  • A Review on Ultrasound Assisted Synthesis of Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development.
  • Application Notes and Protocols for the Friedlander Synthesis of 2-Substituted Quinoline Deriv
  • Ultrasound-assisted synthesis of quinoline derivatives.
  • Cravotto, G., & Cintas, P. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. ACS Organic & Inorganic Au, 1(1), 4–17.
  • Sonochemical Protocols for Heterocyclic Synthesis: A Representative Review. Topics in Current Chemistry.
  • Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity.
  • Use of Ultrasound in the Synthesis of Heterocycles of Medicinal Interest.
  • SYNTHESIS OF BIOACTIVE HETEROCYCLES BY USING SONOCHEMISTRY. SlideShare.
  • Kowsari, E., & Mallakmohammadi, M. (2011). Ultrasound promoted synthesis of quinolines using basic ionic liquids in aqueous media as a green procedure. Ultrasonics Sonochemistry, 18(1), 447–454.
  • Ultrasound Irradiation in Heterocycle Synthesis: An Overview.
  • Sonochemistry (Applications of Ultrasound in Chemical Synthesis and Reactions): A Review Part III. SciSpace.
  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.
  • Reddy, C. S., et al. (2017). Ultrasound Assisted Synthesis of Quinoline Derivatives in the Presence of SnCl2·2H2O as a Precatalyst in Water: Evaluation of their Antibacterial Activities. Mini-Reviews in Medicinal Chemistry, 17.
  • Diaconu, D., et al. (2021). Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. RSC Advances, 11(62), 39293–39307.
  • Ultrasound promoted synthesis of quinolines using basic ionic liquids in aqueous media as a green procedure.
  • Organic Sonochemistry Challenges and Perspectives for the 21st Century. SpringerLink.
  • Sonochemistry : Green and Alternative Technique in Organic Synthesis. IOSR Journal of Applied Chemistry.
  • Shrestha, B., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20177–20200.
  • Ultrasound Assisted Synthesis of Quinoline Derivatives in the Presence of SnCl2·2H2O as a Precatalyst in Water: Evaluation of their Antibacterial Activities.
  • Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. RSC Publishing.
  • Diaconu, D., et al. (2021). Ultrasound assisted synthesis of hybrid quinoline anchored with 4-R-benzenesulfonamide moiety with potential antimicrobial activity. Journal of Molecular Structure, 1230, 129883.
  • Ultrasound assisted Heterocycles Synthesis. Semantic Scholar.
  • Potter, G. T., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1113–1122.
  • Diaconu, D., et al. (2021). Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. RSC Advances, 11(62), 39293–39307.
  • Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger...

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 7-chloro-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the purification of 7-chloro-2,3-dihydroquinolin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and achieve high purity for this important chemical intermediate.

Core Concept: The Purification Strategy

Purifying this compound, like many quinolinone derivatives, involves removing unreacted starting materials, regioisomers (e.g., the 5-chloro isomer), and process-related impurities, which can sometimes include polymeric tars.[1] The choice of purification technique is dictated by the nature and quantity of the impurities present. A multi-step approach, often combining a bulk method like recrystallization with a high-resolution method like column chromatography, is frequently the most effective strategy.

Below is a decision-making workflow to help you select the appropriate purification technique.

Purification_Workflow cluster_prelim Preliminary Purification start Crude this compound is_solid Is the crude product a solid? start->is_solid check_purity Assess Purity & Impurity Profile (TLC, 1H NMR, LC-MS) high_purity High Purity (>95%) Minor Impurities check_purity->high_purity >95% medium_purity Medium Purity (70-95%) Multiple Impurities check_purity->medium_purity 70-95% low_purity Low Purity (<70%) Complex Mixture check_purity->low_purity <70% is_solid->check_purity Yes oily_tar Product is an oil or tarry goo is_solid->oily_tar No column_chrom Column Chromatography oily_tar->column_chrom Requires Chromatographic Purification recrystallization Recrystallization high_purity->recrystallization medium_purity->column_chrom low_purity->column_chrom trituration Trituration / Slurry Wash low_purity->trituration Consider as a pre-purification step final_product Pure Product (>99%) recrystallization->final_product column_chrom->recrystallization For final polishing

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Q1: My compound “oiled out” during recrystallization instead of forming crystals. What happened and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystalline lattice. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a degree that precipitation is too rapid for an ordered crystal lattice to form.

  • Causality: The solubility of the compound in the hot solvent is so high that upon cooling, it doesn't reach the nucleation point for crystallization but instead separates as a supercooled liquid.

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves completely. Add more of the same solvent (10-20% volume increase) to create a less saturated solution upon cooling.

    • Lower the Cooling Rate: Allow the solution to cool very slowly. Do not place it directly into an ice bath. Let it cool to room temperature first, undisturbed. Slow cooling is critical for crystal formation.[2]

    • Add a Co-solvent: Introduce a "poorer" solvent (one in which your compound is less soluble) dropwise into the hot, clear solution until it just begins to turn cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly. For quinolinones, a common good/poor solvent pair is Ethanol/Water or Ethyl Acetate/Hexane.[3]

    • Scratch and Seed: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2] If you have a small amount of pure crystal, add a tiny speck (a "seed crystal") to the cooled solution to initiate crystallization.

Q2: After running a silica gel column, my fractions are still impure and TLC shows significant overlap between the product and an impurity. How can I improve the separation?

Answer: Poor separation on a chromatography column is a common issue stemming from incorrect mobile phase selection, improper column packing, or overloading the column. The fundamental principle of column chromatography is the differential partitioning of compounds between the mobile and stationary phases.[4][5]

  • Causality: The polarity of your chosen solvent system (mobile phase) is likely too high, causing all compounds to move too quickly through the column with little interaction with the silica gel (stationary phase). This results in a low resolution between your product and impurities.[6]

  • Solutions:

    • Optimize the Mobile Phase: The ideal solvent system should give your desired compound a retention factor (Rf) of 0.2-0.3 on a TLC plate.[7]

      • Decrease Solvent Polarity: If using an Ethyl Acetate/Hexane system, decrease the proportion of ethyl acetate. For example, if you used 30% EtOAc in Hexane, try 15-20%.

      • Test Different Systems: Experiment with other solvent systems on TLC plates. Dichloromethane/Methanol or Chloroform/Acetone are common alternatives.

    • Check Column Packing: Air bubbles or channels in the silica gel bed will ruin separation. Ensure you pack the column carefully using either the "wet" or "dry" method to create a uniform, homogenous stationary phase.[7]

    • Reduce Sample Load: Overloading the column is a primary cause of poor separation. A general rule of thumb is to load no more than 1g of crude material per 20-50g of silica gel, depending on the difficulty of the separation.

    • Use Gradient Elution: Start with a low-polarity mobile phase to allow the less polar compounds to elute. Then, gradually increase the polarity of the mobile phase over time to elute the more polar compounds, including your product. This can significantly improve resolution.

Q3: My final product is a pale yellow/brown solid, but the literature reports it as a white or colorless solid. How can I remove the colored impurities?

Answer: The color often originates from highly conjugated, minor impurities or trace amounts of polymeric tar formed during the synthesis.[1] These can often be removed with an activated carbon treatment or a final "polishing" recrystallization.

  • Causality: Colored impurities are typically large, flat, aromatic molecules that have a strong affinity for other aromatic systems and surfaces. Activated carbon has a vast, porous surface area that readily adsorbs these types of molecules.

  • Solutions:

    • Activated Carbon Treatment: Dissolve your crude product in a suitable hot solvent (e.g., ethanol or ethyl acetate) as you would for recrystallization. Add a very small amount of activated carbon (about 1-2% of the solute's weight) to the hot solution.

      • Caution: Adding carbon to a boiling solution can cause it to boil over violently. Cool the solution slightly before adding.

    • Hot Filtration: Keep the mixture hot and filter it through a fluted filter paper or a small pad of Celite® in a heated funnel to remove the carbon. The colored impurities will be adsorbed onto the carbon and removed.[3]

    • Crystallization: Allow the clear, hot filtrate to cool slowly to crystallize your now decolorized product.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose techniques for purifying this compound?

A1: The two most powerful and commonly used techniques are recrystallization and flash column chromatography .

  • Recrystallization is excellent for removing small amounts of impurities from a product that is already relatively pure (>90%). It is a cost-effective and scalable method. Common solvent systems for related quinolinones include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes.[3][8]

  • Flash Column Chromatography over silica gel is the method of choice for separating complex mixtures or when impurities have similar solubility profiles to the product, making recrystallization ineffective.[7][9]

Q2: What are the likely impurities I need to remove?

A2: Impurities will depend on the synthetic route, but common possibilities include:

  • Unreacted Starting Materials: For example, from a Friedel-Crafts type cyclization.

  • Regioisomers: Such as 5-chloro-2,3-dihydroquinolin-4(1H)-one, which can be difficult to separate due to very similar physical properties.

  • Polymeric Byproducts: Harsh reaction conditions (e.g., strong acids) can sometimes lead to the formation of dark, tarry materials.[1]

  • Solvent Residues: Trapped solvent from the reaction or a previous purification step.

Q3: How do I choose the right solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2] The impurities, ideally, should either be very soluble at all temperatures (staying in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration).

Solvent CategoryExamplesSuitability for this compound
Alcohols Methanol, Ethanol, IsopropanolGood starting point. Often used in combination with water.[3]
Esters Ethyl AcetateA versatile solvent, often effective. Can be paired with hexanes.[10]
Ketones AcetoneCan be effective but its low boiling point may be a disadvantage.
Hydrocarbons Hexane, HeptaneTypically used as an "anti-solvent" or "poor" solvent in a pair.
Halogenated Dichloromethane (DCM)Good for dissolving, but often too good for recrystallization alone.
Ethers Diethyl EtherGenerally too volatile for effective recrystallization.

To test solvents: Place a small amount of your crude product (10-20 mg) in a test tube. Add the test solvent dropwise at room temperature. If it dissolves easily, it is not a good recrystallization solvent. If it doesn't dissolve, heat the tube. If it dissolves when hot and then precipitates upon cooling, you have found a promising candidate.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes you have identified a suitable solvent system (e.g., Ethanol/Water) where the compound has low solubility when cold and high solubility when hot.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask. Add the primary solvent (e.g., Ethanol) in small portions while heating the mixture on a hot plate with stirring. Add just enough hot solvent to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated carbon. Re-heat the mixture to boiling for 2-3 minutes.

  • Hot Filtration (if carbon was used): Set up a hot filtration apparatus (e.g., a pre-heated funnel with fluted filter paper). Filter the hot solution quickly to remove the carbon. Rinse the original flask and filter paper with a small amount of hot solvent to recover all the product.

  • Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent (or the "poor" solvent, e.g., cold water) to remove any residual soluble impurities.[3]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Characterize the final product for purity (e.g., by melting point, NMR).

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines the purification using a silica gel stationary phase and a Hexane/Ethyl Acetate mobile phase.

Column_Chromatography cluster_steps Column Chromatography Workflow cluster_diagram p1 1. Slurry Packing p2 2. Sample Loading p1->p2 p3 3. Elution p2->p3 p4 4. Fraction Collection p3->p4 p5 5. Analysis & Pooling p4->p5 column Solvent Reservoir (Eluent) Crude Sample Band Silica Gel (Stationary Phase) Glass Frit / Cotton Plug Stopcock Collection Flask (Fraction) eluent_arrow Eluent Flow (Gravity or Pressure) eluent_arrow->column:f1

Caption: The basic setup and workflow of column chromatography.

  • Mobile Phase Selection: Determine the optimal solvent system using TLC. Aim for an Rf of 0.2-0.3 for the target compound. For this example, let's assume 20% Ethyl Acetate in Hexane is optimal.

  • Column Packing (Wet Method):

    • Place a small plug of cotton or glass wool at the bottom of a glass column. Add a small layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane).

    • Pour the slurry into the column. Use gentle pressure or tapping to ensure the silica packs into a uniform bed with no air bubbles.

    • Drain the excess solvent until the solvent level is just at the top of the silica bed. Never let the column run dry. [6]

  • Sample Loading:

    • Dissolve your crude product (e.g., 1.0 g) in a minimal amount of a relatively polar solvent like DCM or ethyl acetate.

    • Add a small amount of silica gel (~2-3 g) to this solution and evaporate the solvent completely to create a dry, free-flowing powder. This is the "dry loading" method, which generally gives better results.

    • Carefully add the dry-loaded sample to the top of the packed column, creating a thin, uniform band. Add a small protective layer of sand on top.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions (e.g., 10-20 mL per test tube) as the solvent flows through the column.

    • Start with a low-polarity eluent (e.g., 10% EtOAc/Hexane) and gradually increase the polarity (e.g., to 20%, then 30% EtOAc/Hexane) to move the compounds down the column.

  • Analysis: Spot each collected fraction on a TLC plate. Develop the plate and visualize the spots (e.g., under a UV lamp).

  • Pooling and Evaporation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

References
  • Oshry, L., et al. (2006). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.
  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
  • Olaru, A., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. REV. CHIM. (Bucharest), 61(8), 745-748. [Link]
  • Price, C. C., & Roberts, R. M. (1946). 4,7-dichloroquinoline. Organic Syntheses, 26, 22. [Link]
  • Desai, N. C., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Indian Journal of Heterocyclic Chemistry, 13(2), 461-464.
  • Phenomenex. (2025).
  • Pharmaffiliates. (n.d.). Chloroquine and its Impurities. [Link]
  • PubChem. (n.d.). 7-Chloro-1,2,3,4-tetrahydroquinoline.
  • BYJU'S. (n.d.).
  • Al-Ostath, A. I., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Heterocyclic Chemistry, 55(10), 2329-2336. [Link]
  • Lee, J. H., et al. (2020). A Novel Quinolone JH62 (E-2-(Tridec-4-en-1-yl)-quinolin-4(1H)-one) from Pseudomonas aeruginosa Exhibits Potent Anticancer Activity. Marine Drugs, 18(3), 152. [Link]
  • North Carolina Museum of Natural Sciences. (2020, May 28).
  • PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline.
  • Fischer, A., et al. (2007). Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole.
  • Nilsen, A., et al. (2014). Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers. Journal of Medicinal Chemistry, 57(9), 3818-3834. [Link]
  • Wikipedia. (n.d.).
  • Professor Dave Explains. (2020, January 10).
  • de Souza, M. V. N., et al. (2015). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Letters in Drug Design & Discovery, 12(4), 306-311.
  • Wang, S., et al. (2021). A Visible-Light-Driven Dithienylethene Derivative Exhibiting Rapid Photocyclization with Near-Quantitative Conversion Efficiency. ACS Omega, 6(1), 849-855.
  • Georganics. (n.d.). 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one. [Link]
  • Chemistry LibreTexts. (2023). B.
  • Fischer, A., et al. (2007). Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of Aripiprazole.
  • Fisher Scientific. (n.d.). 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, 98%. [Link]
  • El-Sayed, A. K., et al. (2023). Biogenic Quorum-Sensing Amides from Streptomyces sp. NP10. Marine Drugs, 21(5), 299.
  • Cytiva. (n.d.).

Sources

Technical Support Center: Strategies for Overcoming Poor Solubility of 7-chloro-2,3-dihydroquinolin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility challenges encountered with 7-chloro-2,3-dihydroquinolin-4(1H)-one and its derivatives. As researchers, scientists, and drug development professionals, you are aware that the promising biological activity of a compound can be significantly hampered by poor aqueous solubility. This guide is designed to provide you with practical, evidence-based strategies and detailed protocols to overcome these hurdles and advance your research.

The inherent structure of the quinolinone core, being a rigid, planar, and aromatic system, contributes to a stable crystal lattice that is energetically unfavorable to disrupt for dissolution.[1] Coupled with the lipophilic nature of many of its derivatives, achieving sufficient aqueous solubility for in vitro and in vivo studies is a common yet critical challenge.[2]

This support center is structured to provide a comprehensive resource, from understanding the underlying causes of poor solubility to implementing effective enhancement techniques.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers face when working with these compounds.

Q1: Why are my this compound derivatives poorly soluble in aqueous solutions?

A1: The low aqueous solubility primarily stems from the physicochemical properties of the quinolinone scaffold. The fused aromatic ring system is inherently hydrophobic.[2] Strong intermolecular forces within the crystal lattice of the solid compound require significant energy to overcome for dissolution to occur. The presence of the chloro- group can further increase lipophilicity, reducing affinity for aqueous media.

Q2: I'm preparing a stock solution in DMSO, but my compound precipitates when I dilute it into my aqueous assay buffer. What should I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit, even if it was fully dissolved in the DMSO stock. To mitigate this, you can try the following:

  • Decrease the final concentration: Your target concentration may be too high for the aqueous buffer.

  • Incremental dilution: Add the DMSO stock to the aqueous buffer slowly while vortexing to allow for better mixing and prevent localized high concentrations that can trigger precipitation.

  • Use of co-solvents: Incorporate a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) in your final aqueous solution to increase the overall solvent capacity.[3]

  • Gentle warming: For some compounds, gentle warming (e.g., to 37°C) of the aqueous buffer before and during dilution can help maintain solubility.

Q3: What is a good starting point for solubility screening of a new derivative?

A3: A pragmatic approach is to start with a small-scale, qualitative solubility assessment in a range of common solvents. This will give you a preliminary understanding of your compound's solubility profile. A suggested solvent panel includes:

  • Aqueous Buffers: Phosphate-buffered saline (PBS) at pH 7.4, and buffers at acidic (e.g., pH 4.5) and basic (e.g., pH 9.0) conditions to assess pH-dependent solubility.

  • Organic Solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol, and acetone.

  • Co-solvent mixtures: Pre-prepared mixtures of your primary aqueous buffer with varying percentages of co-solvents (e.g., 5%, 10%, 20% ethanol in PBS).

Troubleshooting Guide: Common Solubility Issues and Solutions

This section provides a more in-depth, problem-solution format for specific experimental challenges.

Problem Potential Cause Recommended Solution(s)
Compound is insoluble in all tested aqueous buffers. High lipophilicity and strong crystal lattice energy.1. pH Modification: Since quinolinones are often weakly basic, decreasing the pH can protonate the molecule, forming a more soluble salt.[4][5][6] 2. Co-solvency: Systematically test the addition of water-miscible organic co-solvents.[3] 3. Complexation: Utilize cyclodextrins to form inclusion complexes that enhance aqueous solubility.[7]
Precipitation observed over time in a seemingly clear solution. The solution was supersaturated and has now reached equilibrium, with the excess compound precipitating out.1. Re-evaluate solubility limit: Your initial assessment may have been of kinetic solubility, not thermodynamic equilibrium. 2. Formulation Strategies: For long-term stability in solution, consider more robust methods like solid dispersions or lipid-based formulations.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound in the assay medium.1. Confirm solubility under assay conditions: Perform a solubility test in the exact assay medium, including any additives like serum. 2. Use a solubilization technique: Proactively formulate your compound using one of the methods described in the protocols below to ensure consistent and known concentrations.
Low oral bioavailability in animal studies despite good in vitro activity. Poor dissolution in the gastrointestinal tract is limiting absorption.1. Particle Size Reduction: Micronization or nanosuspension can increase the surface area for dissolution. 2. Solid Dispersion: Formulating the compound as a solid dispersion can significantly enhance its dissolution rate and subsequent absorption.[4] 3. Lipid-Based Formulations: These can improve oral bioavailability by presenting the drug in a solubilized state for absorption.[8]

Workflow for Selecting a Solubility Enhancement Strategy

The choice of the most appropriate solubility enhancement technique depends on the physicochemical properties of your specific derivative and the intended application. The following decision-making workflow can guide your selection process.

Solubility Enhancement Workflow Decision Workflow for Solubility Enhancement start Start: Poorly Soluble This compound Derivative assess_props Assess Physicochemical Properties (pKa, logP, Melting Point) start->assess_props ionizable Is the compound ionizable (weakly acidic or basic)? assess_props->ionizable in_vitro Intended Application: In Vitro Assay? ionizable->in_vitro No ph_adjust pH Adjustment (Salt Formation) ionizable->ph_adjust Yes in_vivo Intended Application: In Vivo Study? in_vitro->in_vivo No cosolvency Co-solvency in_vitro->cosolvency Yes cyclodextrin Cyclodextrin Complexation in_vivo->cyclodextrin Yes solid_dispersion Solid Dispersion in_vivo->solid_dispersion Yes lipid_formulation Lipid-Based Formulation in_vivo->lipid_formulation Yes nanosuspension Nanosuspension in_vivo->nanosuspension Yes ph_adjust->in_vitro end_vitro Proceed with In Vitro Assay cosolvency->end_vitro end_vivo Proceed with In Vivo Formulation cyclodextrin->end_vivo solid_dispersion->end_vivo lipid_formulation->end_vivo nanosuspension->end_vivo

Caption: Decision workflow for selecting a suitable solubility enhancement strategy.

Experimental Protocols

The following protocols provide step-by-step methodologies for key solubility enhancement techniques.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the universally accepted shake-flask method to determine the equilibrium aqueous solubility of your compound.[9]

Materials:

  • This compound derivative

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the compound to a glass vial (e.g., 5-10 mg to 1 mL of PBS). The presence of undissolved solid is crucial.

    • Seal the vial tightly.

    • Place the vial on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After incubation, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant without disturbing the solid material.

    • Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any remaining suspended particles.

    • Carefully collect the supernatant.

  • Quantification:

    • Prepare a series of standard solutions of your compound in a suitable organic solvent (e.g., DMSO or methanol) at known concentrations.

    • Dilute the collected supernatant and the standard solutions with the mobile phase to fall within the linear range of the HPLC calibration curve.

    • Analyze the samples by HPLC to determine the concentration of the dissolved compound in the supernatant.

    • The determined concentration is the equilibrium aqueous solubility.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This method is effective for significantly improving the dissolution rate by dispersing the compound in a hydrophilic polymer matrix.[4][10]

Materials:

  • This compound derivative

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (HPMC))

  • Volatile organic solvent (e.g., methanol, ethanol, or a mixture)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution:

    • Dissolve both the compound and the polymer in the chosen organic solvent in a round-bottom flask. A common starting drug-to-polymer ratio is 1:4 (w/w).

    • Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin film or solid mass is formed.

  • Drying:

    • Transfer the solid mass to a vacuum oven and dry at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Characterization and Use:

    • The resulting solid dispersion can be ground into a fine powder.

    • Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) to confirm the amorphous state of the drug.

    • The powdered solid dispersion can then be used for dissolution studies or formulated into solid dosage forms.

Protocol 3: Cyclodextrin Complexation for Enhanced Aqueous Solubility

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their cavity, forming water-soluble inclusion complexes.[7][11][12]

Materials:

  • This compound derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or buffer

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer)

Procedure:

  • Preparation of HP-β-CD Solution:

    • Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 10-40% w/v).

  • Complexation:

    • Add an excess amount of the compound to the HP-β-CD solution.

    • Stir the mixture at room temperature for 24-72 hours to allow for complex formation.

  • Filtration:

    • Filter the suspension through a 0.22 µm syringe filter to remove the undissolved compound.

  • Isolation (Optional):

    • The resulting clear solution containing the inclusion complex can be used directly.

    • Alternatively, the solid complex can be isolated by freeze-drying (lyophilization) the solution.

  • Quantification:

    • Determine the concentration of the complexed drug in the solution or the drug loading in the lyophilized powder using a validated analytical method like HPLC.

Quantitative Data Summary

Compound Class Base Aqueous Solubility (µg/mL) Solubilization Method Carrier/Excipient Achieved Solubility (µg/mL) Fold Increase Reference
Quinazolinone DerivativeLow (unspecified)Solid DispersionPolaxamer 407Significantly IncreasedNot specified[13]
Lapatinib (a quinazoline)~0.007Salt FormationMethanesulfonate salt~0.0284[4]
Cilostazol (a quinolinone)~2.5Solid DispersionPVP15060[1]
Erlotinib (a quinazoline)Low (unspecified)ComplexationCyclodextrin99% drug release in 60 minN/A[4]
Gefitinib (a quinazoline)Low (unspecified)Lipid-Based (SEDDS)Oils and surfactants2.14-fold increase in dissolution rateN/A[4]

Logical Relationships in Solubility Enhancement

The interplay between the compound's properties and the chosen solubilization strategy is crucial for success. The following diagram illustrates these relationships.

Solubility Enhancement Logic Logical Relationships in Solubility Enhancement cluster_properties Key Physicochemical Properties cluster_strategies Solubilization Strategies compound Poorly Soluble Compound (e.g., Quinolinone Derivative) lipophilicity High Lipophilicity (High logP) compound->lipophilicity crystal High Crystal Lattice Energy (High Melting Point) compound->crystal pka Ionizable Groups (pKa) compound->pka cosolvency Co-solvency lipophilicity->cosolvency Addresses complexation Complexation (Cyclodextrins) lipophilicity->complexation Addresses lipid_formulation Lipid-Based Formulations lipophilicity->lipid_formulation Addresses solid_dispersion Solid Dispersion crystal->solid_dispersion Addresses (Amorphization) ph_adjust pH Adjustment pka->ph_adjust Enables

Caption: Interplay between compound properties and solubilization strategies.

This technical support guide provides a foundational understanding and practical approaches to address the solubility challenges of this compound derivatives. By systematically evaluating the compound's properties and applying the appropriate enhancement techniques, researchers can unlock the full therapeutic potential of these promising molecules.

References

  • Patel, J. N., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115.
  • Google Patents. (n.d.). A process for the preparation of a solid dispersion.
  • Nakmode, D., et al. (2022). Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. MDPI.
  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SciSpace.
  • Popescu, C., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information.
  • National Center for Biotechnology Information. (n.d.). 7-Chloro-4-hydroxyquinoline. PubChem.
  • National Center for Biotechnology Information. (n.d.). 7-Chloroquinoline. PubChem.
  • Liu, Y., et al. (2023). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. ResearchGate.
  • Tran, P., et al. (2019). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. National Center for Biotechnology Information.
  • Jafar, M., et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Date, A. A., et al. (2021). Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. MDPI.
  • Ashley, G. W., et al. (2011). Synthesis of Lipids for Development of Multifunctional Lipid-Based Drug-Carriers. National Center for Biotechnology Information.
  • Spiridon, I., & Anghel, N. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. ResearchGate.
  • Cravotto, C., et al. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. National Center for Biotechnology Information.
  • National Center for Biotechnology Information. (n.d.). 2,3-dihydroquinolin-4(1H)-one. PubChem.
  • Patel, R. P., et al. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. National Center for Biotechnology Information.
  • National Center for Biotechnology Information. (n.d.). 7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-one. PubChem.
  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. ResearchGate.
  • de Oliveira, R. G., & de Souza, M. V. N. (2021). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. National Center for Biotechnology Information.
  • Dalvi, P., et al. (2024). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. ResearchGate.
  • European Centre for the Validation of Alternative Methods. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Pandit, R. P., et al. (2015). A mild and efficient one-pot procedure starting from o-aminoacetophenones and aromatic aldehydes in the presence of silver(I) triflate provides various 2-aryl-2,3-dihydroquinolin-4(1H)-ones. Organic Chemistry Portal.
  • Arcadi, A., et al. (2018). Synthesis of functionalised 2,3-dihydroquinolin-4(1H)-ones vs. quinoline or N-alkenylindole derivatives through sequential reactions of 2-alkynylanilines with ketones. Royal Society of Chemistry.
  • National Center for Biotechnology Information. (n.d.). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate.
  • Ruponen, M., & Yliruusi, J. (2019). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed.
  • Khan, I., et al. (2022). 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study. MDPI.
  • Khan, K. M., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Royal Society of Chemistry.
  • de la Guardia, M., & Armenta, S. (2019). Models to Predict pH–dependent Aqueous Solubility of Chemically Diverse Druglike Compounds. ResearchGate.
  • Wang, Q., et al. (2007). Analytical Method Selection for Drug Product Dissolution Testing. American Association of Pharmaceutical Scientists.
  • George, L. G., & L. R. (2004). HPLC Methods for Recently Approved Pharmaceuticals. National Academic Digital Library of Ethiopia.
  • Chrysanthakopoulos, M., & Giamas, G. (2022). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. ResearchGate.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Patel, D. B., et al. (2024). The prediction of pH-dependent interaction using micro-dissolution approach in bio-relevant media: Insights from model drug study of lapatinib. Elsevier.
  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.

Sources

Technical Support Center: Optimization of Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinolinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of synthesizing quinolinone scaffolds. Here, you will find detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges and optimize your reaction conditions for higher yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section directly addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions based on established chemical principles.

Q1: Why is my reaction yield consistently low or the reaction failing altogether?

Low yields are a frequent challenge in quinolinone synthesis and can be attributed to several factors.[1] A systematic approach to troubleshooting is often the most effective.

Potential Causes & Suggested Solutions:

  • Harsh Reaction Conditions: Traditional methods often rely on high temperatures and strong acid or base catalysts, which can lead to the degradation of starting materials or the desired product.[1] Many quinolinone syntheses, such as the Conrad-Limpach, require high temperatures (often >250°C) for the cyclization step.[2][3]

    • Solution: Explore milder catalytic systems. Modern approaches utilize ionic liquids, metal-organic frameworks, and nanocatalysts to improve yields under less harsh conditions.[1] For instance, gold(III)-catalyzed reactions can often proceed at lower temperatures.[4] When using microwave-assisted synthesis, consider reducing the power or using intermittent irradiation to prevent overheating.[1]

  • Suboptimal Catalyst or Reagents: The choice of catalyst is critical and highly dependent on the specific substrates.[3] An inappropriate catalyst can lead to low conversion rates or the formation of undesired byproducts.[1]

    • Solution: If you suspect an inactive catalyst, try using a fresh batch or increasing the catalyst loading.[1] For Friedländer synthesis, a range of acid and base catalysts have been reported, and their efficiency can vary.[4] Molecular iodine has been shown to be a highly efficient catalyst for the Friedländer annulation.[5]

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials can significantly impact the reaction rate. Electron-withdrawing groups on an aniline, for example, can deactivate the ring and hinder the cyclization step.[6]

    • Solution: Consider modifying your starting materials to enhance their reactivity. For less reactive substrates, a more active catalyst or higher reaction temperatures may be necessary.

  • Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the reaction equilibrium.[6]

    • Solution: Use anhydrous reagents and solvents. If water is a known byproduct, consider using a Dean-Stark apparatus to remove it as the reaction progresses.

Q2: I am observing significant amounts of side products. What are they and how can I minimize them?

Side product formation is a common issue that can complicate purification and reduce the yield of the desired quinolinone.

Common Side Reactions & Prevention Strategies:

  • Self-Condensation of Ketones: In reactions like the Friedländer synthesis, the ketone starting material can undergo self-condensation (an aldol condensation), which competes with the desired reaction pathway.[1]

    • Solution: To minimize this, you can slowly add the ketone to the reaction mixture. Alternatively, using a more reactive 2-aminoaryl aldehyde or ketone can favor the desired reaction.

  • Formation of Isomeric Products: In Camps cyclization, the formation of two possible quinolinone isomers can occur due to different modes of cyclization.[3]

    • Solution: The selectivity is highly dependent on the choice of base, solvent, and temperature. A systematic optimization of these parameters is necessary to favor the formation of the desired isomer.

  • Polymerization and Tar Formation: Harsh reaction conditions, particularly high temperatures and strong acids, can lead to the polymerization of starting materials and the formation of intractable tars.[6]

    • Solution: As mentioned previously, employing milder reaction conditions is key. Lowering the reaction temperature and using a more selective catalyst can significantly reduce tar formation.[1]

Q3: I'm struggling with poor regioselectivity when using unsymmetrical starting materials. How can I control it?

Poor regioselectivity is a common challenge, especially in reactions like the Friedländer and Conrad-Limpach-Knorr syntheses when using unsymmetrical ketones.[3]

Strategies for Controlling Regioselectivity:

  • In the Friedländer Synthesis: When an unsymmetrical ketone is used, condensation can occur on either side of the carbonyl group.

    • Solution: To direct the reaction to one side, you can introduce a directing group or use a pre-formed enamine or enolate of the ketone.

  • In the Conrad-Limpach-Knorr Synthesis: The reaction of an aniline with a β-ketoester can yield two different constitutional isomers depending on the reaction conditions.

    • Solution: Lower temperatures (around room temperature) typically favor the formation of the kinetic product (the enaminone), which upon heating to high temperatures (~250 °C) cyclizes to the 4-quinolone. Higher initial reaction temperatures can favor the thermodynamic product.

Q4: My purification by column chromatography is difficult. What are the best practices?

The purification of quinolinone derivatives can be challenging due to their often basic nature and potential for strong interactions with silica gel.

Purification Troubleshooting:

  • Streaking on TLC Plates: The basic nitrogen atom in the quinolinone ring can interact strongly with the acidic silica gel, causing streaking and poor separation.[7]

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.5-2%) or ammonia, to your mobile phase to neutralize the acidic sites on the silica.[7]

  • Co-elution with Impurities: If your target compound co-elutes with impurities, you may need to optimize your mobile phase or consider a different stationary phase.

    • Solution: Experiment with different solvent systems on TLC to achieve better separation. For highly lipophilic quinolinones, reverse-phase chromatography (C18) may be a more suitable option.[7]

  • Product Precipitation on the Column: Low solubility in the chromatography solvents can cause your product to precipitate on the column.

    • Solution: Ensure your crude product is fully dissolved before loading. If solubility is an issue, you can pre-adsorb your sample onto a small amount of silica gel before loading it onto the column.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common named reactions for synthesizing quinolinones?

Several classic and modern methods are available, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthetic MethodStarting MaterialsKey Features
Friedländer Annulation 2-Aminoaryl aldehyde or ketone + compound with an α-methylene groupA versatile and widely used method.[9]
Conrad-Limpach Synthesis Aniline + β-ketoesterLeads to the formation of 4-hydroxyquinolines.[2]
Gould-Jacobs Reaction Aniline + diethyl (ethoxymethylene)malonateA multi-step process that ultimately yields 4-hydroxyquinoline-3-carboxylic acids.
Camps Cyclization o-AcylaminoacetophenoneAn intramolecular cyclization that can yield two different quinolinone isomers.[3]
Q2: How do I select the optimal solvent and base for my reaction?

The choice of solvent and base is critical for reaction success and can significantly influence reaction rates, yields, and selectivity.

  • Solvent Selection: For high-temperature thermal cyclizations like the Conrad-Limpach synthesis, high-boiling, inert solvents such as mineral oil, diphenyl ether, or Dowtherm A are traditionally used to achieve the necessary temperatures for ring closure.[2][10] However, greener alternatives are continuously being explored.[11] In some cases, solvent-free conditions, particularly with microwave irradiation, have proven to be highly effective.[12]

  • Base Selection: The choice of base depends on the specific reaction mechanism. For Camps cyclization, the base plays a crucial role in determining the ratio of the two possible isomeric products.[3] In the Friedländer synthesis, both acid and base catalysis are common, and the optimal choice will depend on the specific substrates.[4]

Q3: What are the advantages of using microwave-assisted synthesis?

Microwave-assisted organic synthesis has become a popular technique for the synthesis of quinolinones due to several advantages over conventional heating methods.[13]

  • Reduced Reaction Times: Microwave irradiation can dramatically shorten reaction times from hours or days to just minutes.[13][14]

  • Improved Yields: In many cases, microwave-assisted synthesis leads to higher yields compared to conventional heating.[15]

  • Greener Chemistry: This technique often allows for the use of less solvent or even solvent-free conditions, making it a more environmentally friendly approach.[11]

Q4: What is the general mechanism of the Friedländer synthesis?

The mechanism of the Friedländer synthesis can proceed through two viable pathways.[16]

  • Pathway 1: The reaction begins with an aldol condensation between the 2-amino substituted carbonyl compound and the second carbonyl compound. The resulting aldol adduct then undergoes dehydration and subsequent imine formation to yield the quinoline product.[16]

  • Pathway 2: The initial step is the formation of a Schiff base, which then undergoes an intramolecular aldol reaction followed by elimination of water to form the quinoline.[16]

The reaction is typically catalyzed by either acids or bases.[16]

Experimental Protocols & Visualizations

Protocol 1: Microwave-Assisted Friedländer Synthesis

This protocol is an example of a rapid and efficient method for quinolinone synthesis.[14]

Materials:

  • 2-Aminophenylketone (1.0 mmol)

  • Cyclic ketone (1.2 mmol)

  • Glacial acetic acid

Procedure:

  • In a microwave vial, combine the 2-aminophenylketone and the cyclic ketone.

  • Add glacial acetic acid to act as both the solvent and the catalyst.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 160 °C for 5 minutes.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature.

  • Remove the acetic acid under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow for Low Yield

Caption: A general troubleshooting workflow for addressing low yields in quinolinone synthesis.

Key Steps in Conrad-Limpach Synthesis

ConradLimpach cluster_step1 Step 1: Enamine Formation (Low Temp) cluster_step2 Step 2: Thermal Cyclization (High Temp) Aniline Aniline Enamine β-Aminoacrylate (Enamine) Aniline->Enamine BetaKetoester β-Ketoester BetaKetoester->Enamine HighTemp Heat (~250°C) in high-boiling solvent Enamine->HighTemp Quinolone 4-Hydroxyquinoline HighTemp->Quinolone

Caption: The two main stages of the Conrad-Limpach synthesis of 4-hydroxyquinolines.

References

  • Friedländer synthesis - Wikipedia
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem
  • Recent advances in the synthesis of quinolines: a review - RSC Publishing
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • Friedlaender Synthesis - Organic Chemistry Portal
  • Troubleshooting low yields in the quinoline cycliz
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH
  • Different catalytic approaches of Friedländer synthesis of quinolines - PubMed Central - NIH
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PubMed
  • Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed
  • Conrad–Limpach synthesis - Wikipedia
  • Concerning the mechanism of the Friedländer quinoline synthesis
  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH
  • optimizing reaction conditions for quinolinone synthesis - Benchchem
  • Friedländer Quinoline Synthesis - Alfa Chemistry
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC
  • Microwave-Assisted Synthesis of Phenothiazine and Quinoline Deriv
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Publishing
  • Review on Quinoline: Recent Advances in Synthesis and Applic
  • Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cycliz
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC - NIH
  • Technical Support Center: Purification of Highly Lipophilic Quinoline Deriv
  • Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC - PubMed Central
  • Synthesis of quinolines - Organic Chemistry Portal
  • The Friedländer Synthesis of Quinolines - Organic Reactions
  • Conrad-Limpach Synthesis - SynArchive
  • TheFriedländer Synthesis of Quinolines - R Discovery - Researcher.Life
  • A review on synthetic investigation for quinoline- recent green approaches
  • Friedländer synthesis of quinolines 4 and 6.
  • Overcoming challenges in the purification of quinoxaline deriv
  • A Novel Quinolone JH62 (E-2-(Tridec-4-en-1-yl)-quinolin-4(1H)-one) from Pseudomonas aeruginosa Exhibits Potent Anticancer Activity - MDPI
  • Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors - PubMed
  • 6-((2-Oxoindolin-3-ylidene)hydrazineylidene)indolo[2,1-b]qui-nazolin-12(6H)-one - MDPI

Sources

Technical Support Center: Enhancing the Stability of 7-chloro-2,3-dihydroquinolin-4(1H)-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-chloro-2,3-dihydroquinolin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for enhancing the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experimental outcomes.

Introduction: The Stability Challenge

This compound is a heterocyclic ketone with a quinoline framework, a scaffold of significant interest in medicinal chemistry.[1] However, the very features that make this molecule a promising candidate for various applications also contribute to its potential instability in solution. The electron-withdrawing nature of the chlorine atom, the reactivity of the cyclic ketone, and the aromatic quinoline ring system collectively create a susceptibility to several degradation pathways. Understanding and mitigating these degradation processes are critical for accurate analytical measurements, consistent biological assay results, and the development of stable pharmaceutical formulations.

This guide will walk you through common stability issues, provide troubleshooting advice in a question-and-answer format, and offer detailed experimental protocols for stability assessment and enhancement.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound.

Q1: My solution of this compound is turning yellow/brown over time. What is causing this discoloration?

A1: Discoloration, particularly a shift towards yellow and brown hues, is a common indicator of degradation for quinoline-based compounds.[2] This is often a result of:

  • Photodegradation: Quinolone structures are known to be sensitive to light, especially UV radiation.[3][4] Exposure can trigger photochemical reactions, leading to the formation of colored degradation products. The mechanism often involves the formation of reactive intermediates that can polymerize or undergo further reactions to form complex colored species.

  • Oxidative Degradation: The cyclic ketone functionality can be susceptible to oxidation, which may lead to ring-opening and the formation of various byproducts that absorb in the visible spectrum.[5][6] Dissolved oxygen in the solvent or the presence of trace metal ions that can catalyze oxidation are common culprits.

Solution:

  • Light Protection: Always prepare and store solutions of this compound in amber vials or wrap your containers in aluminum foil to protect them from light.[3]

  • Inert Atmosphere: For highly sensitive experiments or long-term storage, preparing and storing solutions under an inert atmosphere, such as nitrogen or argon, can effectively prevent oxidation.[2]

Q2: I'm observing a decrease in the parent compound peak in my HPLC analysis, but I'm not seeing any new, corresponding degradation peaks. What could be happening?

A2: This is a frequent and often perplexing issue in stability studies. Several factors could be at play:

  • Formation of Non-UV-Absorbing Degradants: The degradation products may lack a chromophore that absorbs at the wavelength you are using for detection.

  • Precipitation of Degradants: The degradation products could be insoluble in your solution and are precipitating out, meaning they are not being injected into the HPLC system.

  • Formation of Volatile Degradants: It is possible that the degradation process is leading to the formation of volatile compounds that are lost from the sample.

  • Adsorption to Container Surface: The parent compound or its degradants may be adsorbing to the walls of the storage container, leading to an apparent loss of material.

  • Inadequate Chromatographic Method: Your current HPLC method may not be a "stability-indicating method." This means it may not be capable of separating the degradation products from the parent peak, the solvent front, or other excipients in the formulation.[7]

Solution:

  • Develop a Stability-Indicating HPLC Method: This is crucial. A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities.[8] See the "Experimental Protocols" section for guidance on developing such a method.

  • Mass Balance Analysis: A good stability-indicating method should account for all of the parent compound. The sum of the amount of the parent compound remaining and the amount of all degradation products formed should be close to 100% of the initial amount of the parent compound. Significant deviations from 100% may indicate the formation of non-UV active, insoluble, or volatile degradants.

Q3: My assay results are inconsistent, showing a loss of potency over a short period. How can I determine if this is a stability issue and how can I address it?

A3: Inconsistent results and a loss of biological activity are classic signs of compound degradation.[2] The chemical changes occurring in the molecule are likely altering its ability to interact with its biological target.

Solution:

  • Forced Degradation Studies: To confirm that stability is the root cause, you should perform forced degradation studies. These studies intentionally stress the compound under various conditions to accelerate degradation and identify potential degradation pathways.[9][10]

  • pH Optimization: The stability of quinoline derivatives can be highly dependent on the pH of the solution.[2] Hydrolysis can occur under both acidic and basic conditions.[11] It is essential to determine the pH at which this compound exhibits maximum stability. This is typically done by conducting a pH-rate profile study.

  • Use of Buffers: Once the optimal pH is identified, use a suitable buffer system to maintain the pH of your solution.[2] Common buffer systems for injectable formulations include phosphate, citrate, and acetate buffers.[12]

Frequently Asked Questions (FAQs)

Q: What are the primary degradation pathways for this compound?

A: Based on its structure, the primary anticipated degradation pathways are:

  • Photodegradation: Due to the quinoline core, the molecule is likely susceptible to degradation upon exposure to light, potentially leading to dimerization or other complex reactions.[3][4]

  • Oxidation: The cyclic ketone is a potential site for oxidative degradation, which could lead to ring-opening to form dicarboxylic acids or Baeyer-Villiger oxidation to form a lactone.[5][13][14] The presence of the electron-donating nitrogen atom in the ring can also increase susceptibility to oxidation.

  • Hydrolysis: The amide bond within the dihydroquinolinone ring could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.

Q: What type of excipients can I use to enhance the stability of my solution?

A: Several classes of excipients can be employed to improve the stability of injectable solutions:[12][15][16]

  • Antioxidants: To prevent oxidative degradation, consider adding antioxidants. Common choices for aqueous formulations include ascorbic acid, sodium metabisulfite, and monothioglycerol. For lipid-based systems, butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are effective.[16][17]

  • Chelating Agents: Trace metal ions can catalyze both oxidative and hydrolytic degradation. Including a chelating agent like edetate disodium (EDTA) can sequester these metal ions and improve stability.

  • Buffers: As mentioned, maintaining an optimal pH is critical. Phosphate, citrate, and acetate buffers are commonly used to control the pH of parenteral products.[12]

  • Co-solvents: For compounds with poor aqueous solubility, the use of co-solvents like propylene glycol, ethanol, or polyethylene glycols (PEGs) may be necessary.[16] These can also sometimes enhance stability by reducing the activity of water.

Q: How should I store my solutions of this compound?

A: Based on the potential degradation pathways, the following storage conditions are recommended:

  • Protect from light: Store in amber containers or wrapped in foil.[3]

  • Refrigerate or freeze: Lower temperatures generally slow down the rate of chemical degradation.[2]

  • Control pH: If in a buffered solution, ensure the pH is at the point of maximum stability.

  • Consider inert atmosphere: For long-term storage or for highly sensitive applications, storing under nitrogen or argon is advisable.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[9][10]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

2. Stress Conditions: [8]

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. Take samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C. Take samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature and take samples at 0, 2, 4, 8, and 24 hours.

  • Thermal Degradation: Place the stock solution in an oven at 80°C. Take samples at various time points.

  • Photodegradation: Expose the stock solution to a light source (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all samples using a suitable HPLC method (see Protocol 2). The goal is to achieve 10-30% degradation of the parent compound.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products.[7]

1. Initial Method Development:

  • Column: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is often necessary to separate multiple degradation products. A typical starting point would be a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to assess peak purity.

  • Injection Volume: 10 µL.

  • Flow Rate: 1.0 mL/min.

2. Method Optimization:

  • Inject a mixture of the stressed samples (from Protocol 1) into the HPLC system.

  • Adjust the gradient, mobile phase composition, and pH to achieve adequate separation between the parent peak and all degradation product peaks.

  • The method is considered stability-indicating if all peaks are well-resolved from each other.

3. Method Validation:

  • Once the method is optimized, it must be validated according to ICH guidelines. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

Table 1: Example of Forced Degradation Results for this compound

Stress ConditionDuration (hours)% Parent RemainingNumber of Degradation Products
0.1 M HCl, 60°C2485.22
0.1 M NaOH, 60°C2478.93
3% H₂O₂, RT2482.54
80°C2492.11
Photolysis2475.4>5

Visualizations

degradation_pathway parent This compound hydrolysis Ring-Opened Products parent->hydrolysis Acid/Base oxidation Ring-Opened & Lactone Products parent->oxidation H₂O₂ / O₂ photodegradation Dimers & Complex Adducts parent->photodegradation Light/UV

Caption: Potential degradation pathways for this compound.

troubleshooting_workflow start Stability Issue Observed (e.g., discoloration, loss of potency) check_light Protect from light? start->check_light protect_light Store in amber vials/ wrap in foil check_light->protect_light No check_oxygen Exclude oxygen? check_light->check_oxygen Yes protect_light->check_oxygen use_inert Use inert gas (N₂/Ar) Add antioxidants check_oxygen->use_inert No check_ph Is pH controlled? check_oxygen->check_ph Yes use_inert->check_ph optimize_ph Determine optimal pH Use buffers check_ph->optimize_ph No end Stability Enhanced check_ph->end Yes optimize_ph->end

Caption: Troubleshooting workflow for enhancing stability.

References

  • Tiefenbacher, E. M., Haen, E., Przybilla, B., & Kurz, H. (1994). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical Sciences, 83(4), 463–467. [Link]
  • Tiefenbacher, E. M., Haen, E., Przybilla, B., & Kurz, H. (1994). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical Sciences, 83(4), 463-467. [Link]
  • Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., & Saeed, A. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a new class of anti-leishmanial agents: A combined experimental and computational study. Molecules, 23(7), 1589. [Link]
  • Pozdnyakov, I. P., Melnikov, A. A., Chekalin, S. V., & Grivin, V. P. (2024). Mechanism of UV photodegradation of fluoroquinolone antibiotic ciprofloxacin in aqueous solutions. Chemosphere, 367, 143643. [Link]
  • Orlińska, B., & Zawadiak, J. (2019). Oxidation of cyclic ketones to dicarboxylic acids. Polish Journal of Chemical Technology, 21(1), 32-37. [Link]
  • ResearchGate. (n.d.). Oxidation of cyclic ketones to lactones. [Link]
  • Nema, S., & Brendel, R. J. (2015). Excipients and Their Use in Injectable Products. PDA Journal of Pharmaceutical Science and Technology, 69(5), 643-657. [Link]
  • MedCrave. (2016).
  • Koba, M., Koba, K., & Bąchor, R. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28(35), 48786–48797. [Link]
  • ResearchGate. (2019). Oxidation of cyclic ketones to dicarboxylic acids. [Link]
  • Forney, F. W., & Markovetz, A. J. (1968). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology, 96(4), 1055–1064. [Link]
  • Chemistry LibreTexts. (2025). 19.
  • ResearchGate. (2022). Photocatalytic Degradation of Fluoroquinolone Antibiotics in Solution. [Link]
  • Journal of Applied Pharmaceutical Science. (2012). Synthesis of quinolines and their In vitro antioxidant activities under solvent free conditions by using the SiO2–Zn–MgO as. [Link]
  • Nema, S., & Brendel, R. J. (2013). Excipients and Their Use in Injectable Products. PDA Journal of Pharmaceutical Science and Technology, 67(5), 456-475. [Link]
  • International Journal of Pharmaceutical and Clinical Research. (2016).
  • Biomedical Journal of Scientific & Technical Research. (2022).
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
  • Reddy, C. R., & Grée, R. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(12), 14786–14829. [Link]
  • Maciążek-Jurczyk, M., Morak-Młodawska, B., Jeleń, M., & Kocot, A. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. International Journal of Molecular Sciences, 24(1), 663. [Link]
  • ResearchGate. (2025). Synthesis, antibacterial and antioxidant activity of novel 2,3-dihydroquinazolin-4(1H)-one derivatives of dehydroabietylamine diterpene. [Link]
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
  • Nema, S., Washkuhn, R. J., & Brendel, R. J. (1997). Excipients and their use in injectable products. PDA journal of pharmaceutical science and technology, 51(4), 166–171. [Link]
  • ResearchGate. (2025).
  • Semantic Scholar. (n.d.). Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. [Link]
  • International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis of 2, 3- Dihydroquinazolin-4(1H)
  • Chhonker, Y. S., Gautam, N., & Murry, L. T. (2016). Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood. Bioanalysis, 8(18), 1905–1916. [Link]
  • Pérez-González, A., Ruiz, L., & Galano, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1869. [Link]
  • RSC Advances. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. [Link]
  • Fernandes, C., de Souza, J., da Silva, A. D., & de Oliveira, M. A. (2017). A comprehensive stability-indicating HPLC method for determination of chloroquine in active pharmaceutical ingredient and tablets: Identification of oxidation impurities. Journal of Pharmaceutical and Biomedical Analysis, 145, 513–520. [Link]
  • ResearchGate. (2025). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. [Link]
  • Pharmacia. (2020).
  • PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline. [Link]
  • Revista de Chimie. (2025). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [Link]
  • PubChem. (n.d.). 7-Chloroquinoline. [Link]
  • Rasayan Journal of Chemistry. (n.d.).
  • ResearchGate. (2025). Method Validation for HPLC Assay of 7-Chloro-1-cyclopropyl-fluoro-1,4-dihydro-4-oxo-1,8-naphthylidine-3-carboxylic acid. [Link]

Sources

Technical Support Center: Column Chromatography Purification of 7-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Flawless Separations

Welcome to the technical support center for the purification of 7-chloroquinoline derivatives. As a core scaffold in numerous pharmaceuticals, the effective isolation of these compounds is a critical step in research and development.[1][2] This guide is structured to provide practical, field-tested advice, moving from frequently asked questions to in-depth troubleshooting of complex separation challenges. My approach is grounded in the fundamental principles of chromatography, tailored specifically to the unique chemical nature of nitrogen-containing heterocycles.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries when setting up a purification protocol for 7-chloroquinoline derivatives.

Q1: What is the best stationary phase for purifying 7-chloroquinoline derivatives?

For most applications, standard flash-grade silica gel (100-200 mesh or 40-63 µm) is the go-to stationary phase due to its versatility and cost-effectiveness.[3] However, the basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, often leading to significant peak tailing.[4][5] If this becomes an issue, consider using neutral or basic alumina as an alternative stationary phase, which minimizes these acidic interactions.[6][7]

Q2: How do I select an appropriate mobile phase (eluent)?

The key is to find a solvent system that provides a retention factor (Rf) of approximately 0.20-0.35 for your target compound on a Thin-Layer Chromatography (TLC) plate.[8] This Rf range typically translates to good separation on a column.

  • Initial Screening: Start with a binary mixture of a non-polar and a polar solvent. Common starting points include Hexanes/Ethyl Acetate and Dichloromethane/Methanol .[3][9]

  • Addressing Basicity: To counteract peak tailing on silica gel, it is almost always necessary to add a basic modifier to your mobile phase. Add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to the eluent mixture.[7][10] This competing base will occupy the active acidic sites on the silica, allowing your basic quinoline derivative to elute symmetrically.

Q3: My compound mixture has components with very different polarities. Should I use an isocratic or gradient elution?

If your TLC analysis shows that impurities are either very close to your product (low ΔRf) or spread far apart across the plate, a gradient elution is highly recommended.[11]

  • Isocratic elution (constant solvent composition) is simpler but can lead to long run times and broad peaks for late-eluting compounds.[12][13]

  • Gradient elution (gradually increasing the percentage of the polar solvent over time) sharpens peaks, improves resolution between closely eluting compounds, and significantly reduces the total purification time.[12][14][15]

Q4: How do I determine the correct column size and sample load?

A general rule of thumb is to use a mass of silica gel that is 20 to 100 times the mass of your crude sample. For a difficult separation (ΔRf < 0.1), use a higher ratio (e.g., 100:1). For an easy separation (ΔRf > 0.2), a lower ratio (e.g., 30:1) is sufficient. Overloading the column is a common cause of poor separation.[6]

Part 2: In-Depth Troubleshooting Guide

This section addresses specific experimental problems in a structured, cause-and-solution format.

Workflow for Troubleshooting Common Purification Issues

The following diagram outlines a logical decision-making process for diagnosing and resolving common problems encountered during column chromatography.

G start Problem Observed During Column Chromatography tailing Peak Tailing or Streaking? start->tailing poor_sep Poor Separation / Overlapping Peaks? tailing->poor_sep No add_base Add 0.5-1% Triethylamine or Ammonia to Eluent tailing->add_base Yes no_elution Compound Not Eluting? poor_sep->no_elution No check_load Was Column Overloaded? (>5% w/w) poor_sep->check_load Yes increase_polarity Drastically Increase Eluent Polarity (e.g., 10-20% MeOH in DCM) no_elution->increase_polarity Yes use_alumina Switch to Neutral or Basic Alumina Stationary Phase add_base->use_alumina Still Tailing reduce_load Reduce Sample Load or Use Larger Column check_load->reduce_load Yes optimize_solvent Optimize Solvent System (Try different solvents, run gradient) check_load->optimize_solvent No check_stability Check Compound Stability on Silica (2D TLC) increase_polarity->check_stability Still No Elution

Caption: A logical workflow for troubleshooting common issues.

Issue 1: Severe peak tailing or streaking of the compound.

  • Primary Cause: Your 7-chloroquinoline derivative, being a basic compound, is undergoing strong secondary interactions with acidic silanol groups on the surface of the silica gel.[4][5] This causes a portion of the molecules to "stick" and elute much later than the main band, resulting in a tail.

  • Solution 1 - Mobile Phase Modification (Recommended First Step):

    • Prepare your chosen eluent (e.g., 70:30 Hexane:EtOAc).

    • To this mixture, add a basic modifier. The most common choice is triethylamine (TEA) at a concentration of 0.5-1% by volume.[7][10]

    • Alternatively, a few drops of concentrated ammonium hydroxide per liter of eluent can be used.

    • Ensure the modifier is used in both the TLC analysis and the column run for consistent results.

  • Solution 2 - Change of Stationary Phase:

    • If tailing persists even with a basic modifier, the interaction is too strong.

    • Switch to a more inert stationary phase. Neutral or basic alumina is an excellent choice for purifying basic compounds as it lacks the acidic character of silica.[6][7]

    • Remember to re-develop your solvent system on alumina TLC plates, as Rf values will differ from those on silica.

Issue 2: Poor separation between the desired product and an impurity.

  • Cause 1 - Inappropriate Solvent System: The chosen eluent may not have the right selectivity for your specific mixture. The polarity might be correct, but the solvent's chemical nature isn't differentiating the compounds effectively.

  • Solution:

    • Change Solvent Class: If you are using a Hexane/Ethyl Acetate system, try a Dichloromethane/Methanol or a Toluene/Acetone system. Different solvents interact with your compounds via different mechanisms (e.g., dipole-dipole vs. hydrogen bonding), which can dramatically alter the separation.[14]

    • Implement a Shallow Gradient: Instead of a large step-change in polarity, run a slow, shallow gradient around the elution point of your compounds. For example, if your compounds elute at 20% EtOAc, run a linear gradient from 15% to 25% EtOAc over 10-15 column volumes. This can often resolve very close spots.[11][16]

  • Cause 2 - Column Overloading: Too much sample has been loaded for the amount of silica used. The stationary phase becomes saturated, and the separation capacity is exceeded.

  • Solution:

    • Reduce the Load: Ensure your crude material is no more than 1-5% of the mass of the silica gel.[6]

    • Increase Column Size: If you must purify a large amount of material, increase the column diameter (which increases capacity) rather than the length (which increases run time).

Issue 3: The target compound will not elute from the column.

  • Cause 1 - Compound is Too Polar: The mobile phase is not strong (polar) enough to displace the compound from the stationary phase.

  • Solution:

    • Increase Polarity Systematically: Begin increasing the concentration of your polar solvent. If that is insufficient, switch to a stronger polar solvent. Methanol is significantly more polar than ethyl acetate. A common "stripping" solvent is 5-10% Methanol in Dichloromethane.[6]

  • Cause 2 - Compound Decomposition or Irreversible Adsorption: The compound may be unstable to the acidic silica gel.[17][18]

  • Solution:

    • Test for Stability: Perform a "2D TLC". Spot your crude mixture in one corner of a TLC plate and run it. Then, rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear on the diagonal. If it degrades, you will see new spots off the diagonal.[17]

    • Deactivate the Silica: If instability is confirmed, you can neutralize the silica before use. Pack the column, then flush it with 2-3 column volumes of your starting eluent containing 1-2% TEA. Load your sample and run the chromatography as planned.[7] This pre-treatment passivates the acidic sites.

Data Summary Table: Solvent Systems

The table below summarizes common solvent systems and their characteristics for the purification of 7-chloroquinoline derivatives.

Solvent SystemPolarity RangeModifierBest For...
Hexanes / Ethyl AcetateLow to Medium0.5-1% TEAGeneral purpose, good for less polar derivatives.
Dichloromethane / MethanolMedium to High0.5-1% TEASeparating more polar derivatives or when EtOAc/Hex fails.
Toluene / AcetoneLow to Medium0.5-1% TEAProvides different selectivity; useful for resolving difficult mixtures.
Hexanes / Diethyl EtherLow0.5-1% TEAGood for very non-polar compounds; ether is highly volatile.

Part 3: Experimental Protocols

Protocol 1: TLC Analysis & Solvent System Optimization

This protocol describes the standardized procedure for finding the optimal mobile phase for your separation.

G prep 1. Prepare Stock Solution of Crude Mixture spot 2. Spot on TLC Plate (Silica Gel 60 F254) prep->spot chamber 3. Prepare Developing Chamber (Solvent + Filter Paper) spot->chamber develop 4. Develop Plate (Allow solvent front to reach ~1cm from top) chamber->develop dry 5. Dry Plate develop->dry visualize 6. Visualize (UV 254nm, then stain if needed) dry->visualize analyze 7. Analyze R f (Target R f = 0.2-0.35) visualize->analyze

Caption: Standard workflow for TLC analysis.

  • Prepare Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Prepare TLC Plate: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom (the origin). Mark lanes for different solvent systems.

  • Spot Plate: Using a capillary tube, carefully spot a small amount of your sample solution onto the origin in the marked lanes. Keep the spots small.

  • Prepare Eluent Mixtures: Prepare 5-10 mL of several different solvent mixtures. For example:

    • System A: 90:10 Hexane:EtOAc + 1% TEA

    • System B: 70:30 Hexane:EtOAc + 1% TEA

    • System C: 50:50 Hexane:EtOAc + 1% TEA

  • Develop Plates: Place a single plate in a chamber containing one of the prepared eluents. The solvent level must be below the origin line.[9] Cover the chamber and allow the solvent to ascend the plate.

  • Visualize and Calculate Rf: Once the solvent front is ~1 cm from the top, remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).[19] Circle the spots. Calculate the Rf value for your target compound (Rf = distance spot traveled / distance solvent front traveled).

  • Optimize: Adjust the solvent ratio until the Rf of your desired compound is in the 0.20-0.35 range, with maximum separation from nearby impurities.[7][8]

Protocol 2: Packing and Running a Flash Chromatography Column
  • Select Column and Silica: Choose a column of appropriate size for your sample amount. Calculate the required mass of silica gel (e.g., for 500 mg crude, use ~25 g silica).

  • Prepare Slurry: In a beaker, mix the silica gel with your initial, least polar eluent (e.g., 95:5 Hexane:EtOAc + 1% TEA) to form a consistent slurry.

  • Pack the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

    • Pour the silica slurry into the column. Gently tap the column to help the silica pack evenly and open the stopcock to drain excess solvent.

    • Once all the silica has settled, add another thin layer of sand on top to protect the silica bed.

  • Equilibrate: Run 2-3 column volumes of your starting eluent through the packed column to ensure it is fully equilibrated. Do not let the column run dry.

  • Load the Sample:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase (or a weaker solvent like dichloromethane) and carefully pipette it directly onto the top layer of sand.

    • Dry Loading (Recommended): Dissolve the crude sample in a volatile solvent (e.g., DCM). Add a small amount of silica gel (1-2x the sample mass) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This method often gives superior resolution.

  • Elute: Carefully add your mobile phase to the column. Begin collecting fractions. If running a gradient, start systematically increasing the polarity of the mobile phase according to your developed method.

  • Monitor Fractions: Collect fractions and analyze them by TLC to determine which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

By following these guidelines and understanding the chemical principles behind them, you can effectively troubleshoot and optimize the purification of your 7-chloroquinoline derivatives, leading to higher purity, better yields, and more reliable results in your research.

References

  • Vertex AI Search. HPLC Troubleshooting Guide. Accessed January 7, 2026.
  • Aboelnaga, A., & El-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • Duret, P., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Horizon IRD.
  • MDPI. (2023). 6-((2-Oxoindolin-3-ylidene)hydrazineylidene)indolo[2,1-b]qui-nazolin-12(6H)-one. MDPI.
  • University of Rochester Department of Chemistry.
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
  • Google Patents. (2014). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Phenomenex. (2025). Isocratic Vs.
  • Aboelnaga, A., & El-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online.
  • ResearchGate. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
  • Element Lab Solutions. Peak Tailing in HPLC. Accessed January 7, 2026.
  • BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds. BenchChem.
  • RA College. SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. Accessed January 7, 2026.
  • BenchChem. (2025). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds. BenchChem.
  • Biotage. (2023).
  • National Institutes of Health. (2020).
  • Agilent. (2007).
  • BenchChem. (2025). Technical Support Center: Optimizing Mobile Phase Composition for HPLC of Quinolones. BenchChem.
  • Asian Journal of Chemistry. (2001).
  • Organic Syntheses. 4,7-dichloroquinoline - Organic Syntheses Procedure. Accessed January 7, 2026.
  • LCGC International. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • ResearchGate. (2025). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations.
  • American Chemical Society. (2023). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate.
  • Journal of Chromatography B: Biomedical Sciences and Applications. (1981).
  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • BUCHI.
  • Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent.
  • Journal of Chromatography A. (1997).
  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.
  • Google Patents. (1995). HU212967B - Process for producing 7-chloro-quinaldine.
  • PharmaGuru. (2025). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. PharmaGuru.
  • National Institutes of Health. (2012). 4,7-Dichloroquinoline. PMC - NIH.
  • Restek. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Accessed January 7, 2026.
  • American Chemical Society. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.
  • Teledyne ISCO. Optimized Flash Chromatography Purification: From TLC to large scale in three steps. Accessed January 7, 2026.
  • ResearchGate. (2020). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT.
  • Guidechem.
  • Reddit. (2016).
  • uHPLCs. (2025). Isocratic vs Gradient Elution: Which to Choose for Your HPLC Needs?. uHPLCs.
  • Sigma-Aldrich.
  • Sigma-Aldrich. HPLC Troubleshooting Guide. Accessed January 7, 2026.
  • LCGC International. (2023). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods.
  • National Institutes of Health. 7-Chloroquinoline | C9H6ClN | CID 521963 - PubChem. Accessed January 7, 2026.

Sources

Technical Support Center: Navigating Quinolinone Functionalization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for quinolinone functionalization. This guide is designed for researchers, chemists, and drug development professionals to provide expert-driven insights and practical solutions to common challenges encountered in the synthesis and modification of quinolinone scaffolds.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures and unexpected results in a question-and-answer format. We delve into the causality behind these issues and provide actionable protocols to get your research back on track.

Issue 1: Poor Regioselectivity in C-H Arylation of Quinoline N-Oxides

Question: "My palladium-catalyzed C-H arylation of a quinoline N-oxide is giving me a mixture of C2 and C8 isomers, with low yield of my desired C8 product. How can I improve the C8 selectivity?"

Analysis & Solution:

This is a frequent challenge in quinolinone chemistry. The N-oxide directing group can coordinate with the metal catalyst to facilitate C-H activation at either the C2 or C8 position.[1][2] The outcome of this competition is highly dependent on the catalytic system and reaction conditions. While many palladium systems favor the C2 position, achieving C8 selectivity often requires a tailored approach.[3][4]

Causality: The regioselectivity is governed by the formation of the metallacyclic intermediate. The choice of metal, ligand, and solvent can influence the steric and electronic environment, favoring one cyclometalation pathway over the other. For instance, palladium catalysts, particularly under phosphine-free conditions, often show a high preference for C2 arylation.[3] Achieving C8 selectivity may involve switching to a different metal or using specific acidic solvents that alter the reaction pathway.[3][4]

Troubleshooting Steps:

  • Catalyst System Modification:

    • Switching the Metal: Rhodium(III) and Ruthenium(II) catalysts have demonstrated a higher intrinsic preference for C8 arylation compared to Palladium(II).[4][5] Consider screening catalysts like [RhCp*Cl2]2 or [RuCl2(p-cymene)]2.

    • Solvent Effects: The polarity and acidity of the solvent play a critical role. Acetic acid has been shown to be a highly effective solvent for promoting C8 selectivity in Pd-catalyzed arylations.[3] It is believed to facilitate the cyclopalladation step at the C8 position.

  • Re-evaluating the Arylating Agent:

    • While aryl iodides are common, consider using arylboronic acids or diaryliodonium salts.[4][6] These reagents can have different reactivity profiles and may favor the desired C8-arylation pathway under specific catalytic conditions.

Experimental Protocol: C8-Selective Arylation of Quinoline N-Oxide

This protocol is adapted from methodologies demonstrating high C8 selectivity.[3]

Materials:

  • Quinoline N-oxide substrate

  • Aryl iodide (1.2 - 1.5 equivalents)

  • Pd(OAc)₂ (5 mol%)

  • Acetic Acid (solvent)

  • Microwave reaction vials or sealed tubes

Procedure:

  • To a microwave vial, add the quinoline N-oxide (1.0 equiv), aryl iodide (1.2 equiv), and Pd(OAc)₂ (0.05 equiv).

  • Add glacial acetic acid as the solvent.

  • Seal the vial and place it in a pre-heated oil bath or microwave reactor at 100-120 °C.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 1-12 hours.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and carefully neutralize with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterCondition for C2-Selectivity (Typical)Condition for C8-Selectivity (Recommended)
Catalyst Pd(OAc)₂ or other Pd(II) sourcesPd(OAc)₂, [RhCp*Cl₂]₂, or [RuCl₂(p-cymene)]₂
Solvent DMF, Dioxane, TolueneAcetic Acid (AcOH)
Ligand Often phosphine-free or with simple phosphinesLigandless (in AcOH)
Temperature 100-140 °C100-120 °C
Issue 2: Stalled or Incomplete Chan-Lam N-Arylation of Quinolones

Question: "I am trying to perform a Chan-Lam N-arylation on my 3-formylquinolin-2(1H)-one using an arylboronic acid and a copper catalyst, but the reaction is sluggish and gives a low yield. What could be the problem?"

Analysis & Solution:

The Chan-Lam N-arylation is a powerful tool for creating C-N bonds under relatively mild conditions.[7] However, its success can be hampered by several factors, including catalyst deactivation, suboptimal base selection, and issues with the boronic acid reagent.

Causality: The catalytic cycle involves the formation of a copper(III) intermediate. The choice of base is critical for both the transmetalation step and to prevent protonolysis of the copper-aryl species. The presence of air (oxygen) is often beneficial as it helps to re-oxidize Cu(I) to the active Cu(II) state.[7] Furthermore, arylboronic acids can undergo protodeboronation or form unreactive boroxine anhydrides, especially if the reaction medium is not carefully controlled.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Chan-Lam N-Arylation Start Low Yield in N-Arylation Check_Catalyst Verify Copper Source & Loading (e.g., Cu(OAc)₂, 10-20 mol%) Start->Check_Catalyst Check_Base Optimize Base (Pyridine, Et₃N, or K₂CO₃) Check_Catalyst->Check_Base If catalyst is ok Success Improved Yield Check_Catalyst->Success Resolved Check_Boronic_Acid Assess Boronic Acid Quality (Check for boroxine formation) Check_Base->Check_Boronic_Acid If base is optimized Check_Base->Success Resolved Check_Atmosphere Ensure Proper Atmosphere (Reaction is often run in air) Check_Boronic_Acid->Check_Atmosphere If boronic acid is pure Check_Boronic_Acid->Success Resolved Solvent_Choice Solvent Optimization (Try DCM, DCE, or Toluene) Check_Atmosphere->Solvent_Choice If atmosphere is correct Check_Atmosphere->Success Resolved Solvent_Choice->Success

Caption: Troubleshooting workflow for Chan-Lam N-arylation.

Recommendations:

  • Base Selection: Pyridine often serves as both a base and a ligand, which can be beneficial.[7] If using an inorganic base like K₂CO₃, ensure it is finely powdered and anhydrous.

  • Boronic Acid Quality: Use fresh, high-quality arylboronic acid. If it has been stored for a long time, consider recrystallizing it or converting it to the corresponding trifluoroborate salt, which is more stable.

  • Atmosphere: Unlike many cross-coupling reactions that require an inert atmosphere, Chan-Lam couplings often benefit from being run open to the air.[7]

Issue 3: Product Decomposition during Purification

Question: "My reaction to synthesize a quinoline-3,4-dione appears successful by crude NMR, but the compound decomposes upon attempted purification by silica gel chromatography. How can I isolate my product?"

Analysis & Solution:

This is a critical and often frustrating issue, particularly with electron-rich or strained heterocyclic systems like quinoline-diones.[8] Silica gel is acidic and can catalyze decomposition, hydrolysis, or polymerization of sensitive compounds. The high surface area of silica can also facilitate oxidation.

Causality: The acidic protons on the surface of silica gel (silanol groups) can act as a Brønsted acid catalyst. For compounds like quinoline-3,4-diones, which possess two carbonyl groups, the scaffold can be susceptible to nucleophilic attack (e.g., by residual water or methanol from the eluent) or rearrangement under acidic conditions.[8]

Alternative Purification Strategies:

MethodDescriptionBest ForPitfalls to Avoid
Deactivated Silica Neutralize silica gel by pre-treating a slurry with a base (e.g., triethylamine in the eluent, or washing with NaHCO₃ solution).Acid-sensitive compounds.Can affect elution profile; base may be difficult to remove from the final product.
Alumina Column Use basic or neutral alumina as the stationary phase instead of silica.Compounds that are sensitive to acid but stable to base.Alumina can sometimes retain polar compounds more strongly than silica.
Recrystallization If the crude product is solid and reasonably pure, recrystallization is the ideal method to obtain high-purity material without decomposition.Crystalline solids with >80% purity in the crude mixture.Finding a suitable solvent system can be time-consuming.
Preparative HPLC Reverse-phase (e.g., C18) preparative HPLC can be used with a neutral mobile phase (e.g., acetonitrile/water).Thermally labile or highly sensitive compounds.Can be expensive and time-consuming for large scales.
Solvent Washing/Trituration If the product is a solid and the impurities are soluble in a specific solvent, washing or triturating the crude material can be very effective.[8]Isolating an insoluble product from soluble impurities.May not remove impurities with similar solubility to the product.

Recommendation: For quinoline-3,4-diones, start with the least aggressive methods. Attempt recrystallization or solvent washing first. If chromatography is necessary, use a column packed with deactivated silica or basic alumina and run it quickly.[8]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in mechanism between electrophilic and nucleophilic substitution on the quinoline ring?

The quinoline scaffold contains two fused rings with distinct electronic properties. The pyridine ring is electron-deficient due to the electron-withdrawing nature of the nitrogen atom, while the benzene ring is comparatively electron-rich.

  • Electrophilic Substitution: This occurs preferentially on the electron-rich benzene ring, typically at the C5 and C8 positions. The reaction proceeds via a standard electrophilic aromatic substitution mechanism.[9]

  • Nucleophilic Substitution: This occurs on the electron-deficient pyridine ring, primarily at the C2 and C4 positions. These reactions often require harsh conditions or the presence of a leaving group (like a halide) to proceed via an SNAr mechanism.[10]

Caption: Reactivity map of the quinoline scaffold.

Q2: Why is N-oxide activation a common strategy in quinoline functionalization?

The N-oxide serves two primary roles:

  • Directing Group: The oxygen atom acts as an excellent coordinating site for transition metals (like Pd, Rh, Ru), forming a stable five- or six-membered metallacycle. This chelation assistance brings the catalyst into close proximity to the C2-H and C8-H bonds, dramatically lowering the activation energy for C-H cleavage.[1][2][3]

  • Electronic Activation: The N-oxide group is strongly electron-withdrawing, which further activates the C2 and C4 positions towards nucleophilic attack. In some reactions, it can also act as an internal oxidant.[1]

Q3: For a C-H activation reaction, what are the key parameters to screen for optimization?

Optimizing a C-H activation reaction requires a systematic approach. The most critical parameters to screen are:

  • Catalyst: The choice of metal (Pd, Ru, Rh, Cu, Ni) is fundamental.[11]

  • Ligand: For many palladium-catalyzed reactions, the ligand is crucial for stability and selectivity.[12]

  • Oxidant: Many C-H functionalizations are oxidative cross-couplings and require an oxidant (e.g., Ag₂CO₃, Cu(OAc)₂, O₂) to regenerate the active catalytic species.[1]

  • Solvent: Can dramatically influence solubility, reaction rate, and selectivity (as seen in the C2 vs. C8 arylation).[3]

  • Base/Additive: Additives like pivalic acid (PivOH) or inorganic bases (K₂CO₃, Cs₂CO₃) can act as proton shuttles or bases in the C-H activation step.[1]

  • Temperature: C-H activation typically requires elevated temperatures (80-150 °C) to overcome the high energy barrier of C-H bond cleavage.

Q4: Are there "green" or more sustainable approaches to quinolinone synthesis and functionalization?

Yes, the field is increasingly moving towards more sustainable methods. Key areas of development include:

  • Microwave-Assisted Synthesis: Microwaves can significantly reduce reaction times and often allow for solvent-free conditions.[13]

  • Use of Greener Solvents: Replacing toxic solvents like DMF or chlorinated solvents with water, ethanol, or deep eutectic solvents is a major focus.[13]

  • Catalysis with Earth-Abundant Metals: Shifting from expensive and rare precious metals like palladium and rhodium to more abundant metals like copper, nickel, and iron is an active area of research.[14]

  • Photoredox Catalysis: Using visible light to drive reactions allows for milder conditions and unique reaction pathways that are often not accessible thermally.[15]

References

  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed C–H Functionalization/Arylation of Heterocyclic Compounds. Accounts of Chemical Research, 42(7), 1074–1086. [Link]
  • Sharma, P.C., Jain, A., & Jain, S. (2009). Fluoroquinolone antibacterials: A review on chemistry, microbiology and therapeutic prospects. Acta Poloniae Pharmaceutica, 66(6), 587–604. [Link]
  • Romero, N. A., & Nicewicz, D. A. (2016). Organic Photoredox Catalysis. Chemical Reviews, 116(17), 10075–10166. [Link]
  • Jouppi, B., & Varma, R. S. (2014). Greener and sustainable approaches to the synthesis of quinolines. RSC Advances, 4(78), 41553–41575. [Link]
  • The Chemistry of Quinolines. (1998). Chemical Reviews, 98(4), 1787-1824. [Link]
  • Chapter 7_Quinolines and Isoquinolines. (n.d.).
  • Purification of Quinoline-3,4-diones. (2023). Reddit. [Link]
  • Mamedov, V. A., et al. (2021). Synthesis and Mechanistic Insights of the Formation of 3-Hydroxyquinolin-2-ones including Viridicatin from 2-Chloro-N,3-diaryloxirane-2-carboxamides under Acid-Catalyzed Rearrangements. The Journal of Organic Chemistry, 86(19), 13449–13466. [Link]
  • Gensch, T., et al. (2016). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies.
  • N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. (2022). Molecules, 27(23), 8415. [Link]
  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. (2024). Organic Syntheses, 101, 524–541. [Link]
  • Palladium-Catalysed Synthesis and Transformation of Quinolones. (2017). Current Organic Chemistry, 21(1), 4-34. [Link]
  • Regioselective Arylation of Quinoline N-Oxides (C8), Indolines (C7) and N-tert-Butylbenzamide with Arylboronic Acids. (2019). ACS Omega, 5(1), 405-416. [Link]
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances, 12(27), 17153-17173. [Link]
  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (2015). Israel Journal of Chemistry, 55(1), 3-13. [Link]
  • 15.4.5 Quinolinones and Related Systems (Update 2022). (2022). Science of Synthesis. [Link]
  • A review on synthetic investigation for quinoline- recent green approaches. (2022).
  • Iodoimidazolinium-Catalyzed Reduction of Quinoline by Hantzsch Ester: Halogen Bond or Brønsted Acid Catalysis. (2019). The Journal of Organic Chemistry, 84(15), 9397-9405. [Link]
  • Recent Advances in C–H Functionalization. (2016). The Journal of Organic Chemistry, 81(3), 781-805. [Link]
  • Palladium catalyzed regioselective distal C(sp2)–H functionalization. (2025). Organic & Biomolecular Chemistry. [Link]
  • Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways. (2016). Molecules, 21(7), 832. [Link]
  • C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach. (2023). Molecules, 28(15), 5708. [Link]
  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (2022).
  • Quinoline. (n.d.). Wikipedia. [Link]
  • Strategies for the C‐8 arylation of quinolones and their N‐oxides. (2020). European Journal of Organic Chemistry, 2020(39), 6135-6147. [Link]
  • Sulfonylation of quinoline N-oxides with aryl sulfonyl chlorides via copper-catalyzed C-H bonds activation. (2016). Organic & Biomolecular Chemistry, 14(3), 1093-1096. [Link]

Sources

Validation & Comparative

The 7-Chloro-4-Quinolone Scaffold: A Comparative Guide to its Antimalarial Efficacy and Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antimalarials and the Promise of the Quinolone Core

The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, presents a formidable challenge to global health. The declining efficacy of frontline treatments, including artemisinin-based combination therapies (ACTs), necessitates an urgent and continuous search for new chemical entities with novel mechanisms of action.[1][2] Within the landscape of antimalarial drug discovery, the quinoline nucleus has historically served as a privileged scaffold, yielding foundational drugs like chloroquine. This guide focuses on a specific, yet crucial, structural class: the 4-quinolones, with a particular emphasis on the 7-chloro substituted core, as exemplified by the foundational molecule, 7-chloro-2,3-dihydroquinolin-4(1H)-one.

While direct and extensive experimental data for this specific parent compound is not prevalent in published literature, its core structure represents a vital pharmacophore. This guide will, therefore, analyze the efficacy of highly potent derivatives that build upon this 7-chloro-4-quinolone framework. We will objectively compare their performance to established antimalarials, supported by experimental data, and provide the detailed methodologies required for such evaluations. The narrative will explain the causal links between chemical structure, mechanism of action, and observed efficacy, offering a resource for researchers engaged in the development of next-generation antimalarials.

The Mechanistic Dichotomy of Quinolines: From Heme Detoxification to Mitochondrial Inhibition

The antimalarial activity of quinoline-based compounds is not monolithic. It is crucial to distinguish between the two major classes, as their mechanisms of action fundamentally differ, influencing their efficacy and resistance profiles.

  • 4-Aminoquinolines (e.g., Chloroquine): This class, characterized by an amino group at the 4-position, primarily targets the parasite's food vacuole. Chloroquine, a weak base, accumulates in this acidic organelle and is thought to interfere with the detoxification of heme—a toxic byproduct of hemoglobin digestion—by preventing its polymerization into hemozoin.[3] This leads to a buildup of free heme, inducing oxidative stress and parasite death. Resistance to chloroquine is often linked to mutations that reduce its accumulation in the food vacuole.[4]

  • 4-Quinolones (e.g., Endochin and derivatives): This class, featuring a ketone at the 4-position, has a distinct target: the parasite's mitochondrial respiratory chain. Specifically, these compounds inhibit the cytochrome bc1 complex (Complex III), disrupting electron transport and collapsing the mitochondrial membrane potential.[5][6] This leads to the inhibition of vital metabolic processes, including pyrimidine biosynthesis, ultimately causing parasite death. Atovaquone, a current clinical drug, shares this mechanism, but 4-quinolones represent a chemically distinct class that can circumvent atovaquone resistance.[7]

The subject of this guide, the 7-chloro-4-quinolone scaffold, belongs to this second class, targeting the parasite's powerhouse and offering a mechanism of action that is effective against parasites resistant to traditional 4-aminoquinolines like chloroquine.

G cluster_0 Mechanism of Action: Quinolines chloroquine 4-Aminoquinolines (e.g., Chloroquine) food_vacuole Parasite Food Vacuole chloroquine->food_vacuole Accumulates in quinolones 4-Quinolones (e.g., 7-Chloro-4-Quinolone Derivatives) mitochondria Parasite Mitochondria quinolones->mitochondria Targets heme_poly Heme Detoxification food_vacuole->heme_poly Inhibits Heme Polymerization parasite_death1 Parasite Death heme_poly->parasite_death1 Leads to cyt_bc1 Electron Transport Chain mitochondria->cyt_bc1 Inhibits Cytochrome bc1 Complex parasite_death2 Parasite Death cyt_bc1->parasite_death2 Leads to G start Start: Synchronized Ring-Stage P. falciparum Culture plate Plate parasites in 96-well plate with serially diluted compounds start->plate incubate Incubate for 72 hours (37°C, 5% CO₂, 5% O₂) plate->incubate lyse Add Lysis Buffer containing SYBR Green I dye incubate->lyse incubate_dark Incubate in the dark (1 hr, Room Temp) lyse->incubate_dark read Read fluorescence (Ex: 485 nm, Em: 530 nm) incubate_dark->read analyze Analyze data and calculate IC₅₀ values read->analyze end End analyze->end

Caption: Workflow for the in vitro SYBR Green I antimalarial assay.

Step-by-Step Methodology:

  • Parasite Culture: Maintain an asynchronous P. falciparum culture in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II. Synchronize the culture to the ring stage using 5% D-sorbitol treatment.

    • Causality: Synchronization ensures a uniform starting parasite population, reducing variability and yielding more consistent dose-response curves.

  • Drug Plate Preparation: Serially dilute test compounds in culture medium in a 96-well microtiter plate. Include positive (e.g., Chloroquine) and negative (vehicle control) wells.

  • Assay Initiation: Add the synchronized ring-stage parasite culture (0.5% parasitemia, 1% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

    • Causality: A 72-hour incubation allows for one and a half full asexual cycles, providing a robust window to measure the inhibition of parasite replication.

  • Lysis and Staining: Prepare a lysis buffer containing Tris, EDTA, saponin, and SYBR Green I dye. Add this buffer to each well and mix.

    • Causality: Saponin selectively lyses the red blood cell and parasite membranes, releasing parasite DNA, which is then stained by the SYBR Green I dye.

  • Fluorescence Reading: Incubate the plate in the dark for 1 hour at room temperature. Measure fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis: Plot the fluorescence intensity against the log of the drug concentration and fit to a sigmoidal dose-response curve to determine the 50% inhibitory concentration (IC₅₀).

Protocol 2: In Vivo Efficacy using the 4-Day Suppressive Test (Peter's Test)

This is the gold-standard primary in vivo assay to assess the activity of a compound against the blood stages of malaria in a murine model.

Step-by-Step Methodology:

  • Animal Model: Use Swiss albino or BALB/c mice (18-22 g).

  • Infection (Day 0): Inoculate mice intraperitoneally with 1x10⁷ parasitized red blood cells from a donor mouse infected with a rodent malaria parasite strain (e.g., P. berghei ANKA).

  • Group Allocation: Randomly divide the infected mice into experimental groups (typically 5 mice per group): vehicle control, positive control (e.g., Chloroquine at 20 mg/kg), and test compound groups at various doses.

  • Drug Administration (Day 0 to Day 3): Administer the first dose of the test compound (typically via oral gavage) approximately 2-4 hours post-infection. Continue dosing once daily for four consecutive days.

    • Causality: This 4-day treatment period covers two full asexual cycles of P. berghei, allowing for a clear assessment of the compound's ability to suppress parasite growth.

  • Monitoring (Day 4): On day 4, 24 hours after the last dose, collect a drop of blood from the tail vein of each mouse. Prepare a thin blood smear and stain with Giemsa.

  • Parasitemia Determination: Determine the percentage of parasitized red blood cells by counting under a microscope. Calculate the average percent parasitemia for each group.

  • Efficacy Calculation: Calculate the percent chemosuppression using the formula: % Suppression = [(A - B) / A] * 100 Where A is the average parasitemia in the vehicle control group and B is the average parasitemia in the treated group.

  • Survival Monitoring: Continue to monitor the mice for survival for up to 30 days to assess for curative potential.

Conclusion and Future Outlook

The 7-chloro-4-quinolone scaffold is a validated and highly promising starting point for the development of novel antimalarial agents. While the parent molecule, this compound, may serve primarily as a foundational chemical block, its derivatization has yielded compounds with outstanding potency against multi-drug resistant P. falciparum. The key advantages of this class include:

  • Potent, Low-Nanomolar Activity: Optimized derivatives consistently demonstrate high efficacy.

  • Novel Mechanism of Action: Targeting the parasite's mitochondrial respiratory chain provides an effective strategy against parasites resistant to common drugs like chloroquine.

  • Circumvention of Atovaquone Resistance: The ability of compounds like ELQ-300 to remain active against atovaquone-resistant strains is a significant strategic advantage.

  • Favorable In Vivo Profile: Demonstrated efficacy in murine models, including single-dose cures, highlights the potential for developing patient-friendly treatment regimens.

Future research should continue to explore the vast chemical space around this scaffold. Efforts should focus on optimizing absorption, distribution, metabolism, and excretion (ADME) properties to enhance oral bioavailability and half-life, while minimizing toxicity. The development of compounds with activity against multiple life stages of the parasite, including liver and transmission stages, would represent a major advance towards the ultimate goal of malaria eradication. The 7-chloro-4-quinolone core remains a beacon of hope in this ongoing fight.

References

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.PMC, NIH.
  • Antimalarial Quinolones: Synthesis, potency, and mechanistic studies.PMC, NIH.
  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines.MDPI.
  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry.YouTube.
  • Recent progress in the development of anti-malarial quinolones.
  • Antimalarial Drug Discovery: From Quinine to the Dream of Eradic
  • 4-aminoquinolines active against chloroquine-resistant Plasmodium falciparum: basis of antiparasite activity and quantitative structure-activity rel
  • Recent progress in the development of anti-malarial quinolones.HKUST Research Portal.
  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines.PMC.
  • Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy.PubMed Central.
  • Recent progress in the development of anti-malarial quinolones.PMC, PubMed Central.
  • Evaluation of the Activity of 4‑Quinolones against Multi-Life Stages of Plasmodium spp.
  • Plasmodium falciparum and Anti-viral Activities of 7-Chloro-4- aminoquinoline Deriv
  • Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones.NIH.
  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines.PMC, NIH.
  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance.PMC.
  • The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite.MESA.
  • Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities.MDPI.
  • Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity.NIH.
  • Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers.
  • Design, Synthesis, Molecular Docking and In-vitro Antimalarial Activity of 7-chloro-4-aminoquinoline Substituted Analogues.International Journal of Pharmaceutical Sciences and Drug Research.
  • Designing novel anti-plasmodial quinoline–furanone hybrids: computational insights, synthesis, and biological evaluation targeting Plasmodium falciparum lact

Sources

A Comparative Guide to the Structure-Activity Relationship of 7-Chloro-2,3-dihydroquinolin-4(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 7-chloro-2,3-dihydroquinolin-4(1H)-one. The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of compounds with diverse biological activities. The introduction of a chlorine atom at the 7-position, in particular, has been a historically significant strategy in the development of potent therapeutic agents, most notably in antimalarial and anticancer research.[1][2] This document synthesizes experimental data to elucidate how modifications to this core structure influence biological outcomes, offering a valuable resource for researchers engaged in the design and development of novel therapeutics.

The Core Scaffold: Understanding the Foundation

The this compound moiety serves as a rigid bicyclic framework that positions key functional groups in a defined three-dimensional space. The inherent properties of this scaffold—a fusion of an electron-rich benzene ring with a hydrogenated pyridine ring containing a ketone—provide a versatile platform for chemical modification.

The Critical Role of the 7-Chloro Substituent

The chlorine atom at the 7-position is not a passive component. Its influence on the molecule's electronic and physicochemical properties is a determining factor in biological activity.

  • Electronic Effects : As an electron-withdrawing group, the 7-chloro substituent modulates the electron density of the entire quinoline ring system. This influences the pKa of the heterocyclic nitrogen and the reactivity of the scaffold, which can be critical for interactions with biological targets.[3]

  • Lipophilicity : The presence of chlorine increases the overall lipophilicity of the molecule. This enhancement can facilitate passage through cellular membranes, a crucial step for reaching intracellular targets. However, an optimal level of lipophilicity is often required, as excessive hydrophobicity can lead to poor solubility and non-specific toxicity.

  • Target Binding : In many established 7-chloroquinoline drugs like chloroquine, the 7-chloro group is essential for high-affinity binding to targets such as hematin in the malaria parasite's food vacuole.[3] It is proposed that this group enhances the association constant required for therapeutic effect.[3]

Systematic Analysis of Structural Modifications and Biological Impact

The biological activity of this compound analogs is highly dependent on the nature and position of various substituents. The following sections dissect the SAR based on modification points around the core scaffold, with a primary focus on anticancer and antimalarial activities.

Anticancer Activity

The 7-chloroquinoline framework is a prolific source of anticancer agents.[1][4][5] Analogs often exert their effects through mechanisms such as the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[6][7]

Key SAR Insights for Anticancer Potency:

  • Substitutions at the 4-Position : The amino group at position 4 is a frequent point of modification. Attaching flexible side chains, such as N,N-diethyldiaminoalkanes, is a common strategy.[2] The introduction of hydrazone moieties (-C=N-NH-) at this position has yielded compounds with potent cytotoxic activity against a broad panel of cancer cell lines, including leukemia, colon cancer, and breast cancer, with some analogs showing submicromolar GI50 values.[1]

  • Heterocyclic Moieties : The incorporation of additional heterocyclic rings often enhances potency. For instance, linking a thioxopyrimidinone ring to the 4-amino position has been shown to produce highly active compounds, particularly against MCF-7 breast cancer cells.[4][8][9] Similarly, attaching a 1,2,4-triazole ring can confer significant activity.[4][8][9]

  • Aromatic Substituents : The nature of aromatic groups attached to the core structure significantly influences activity. Morita-Baylis-Hillman adducts derived from nitrobenzaldehyde have shown expressive cytotoxic potential, with the position of the nitro group being critical; ortho-substituted compounds were found to be the most potent.[5]

The following diagram illustrates the key modification points on the quinoline scaffold and their general impact on anticancer activity.

Caption: Key SAR points for anticancer activity.

Antimalarial Activity

The 7-chloro-4-aminoquinoline scaffold is the basis of chloroquine, a historically vital antimalarial drug. Resistance to chloroquine has driven research into new analogs.

Key SAR Insights for Antimalarial Potency:

  • Side Chain at Position 4 : Similar to anticancer agents, the nature of the aminoalkyl side chain at the 4-position is crucial. Variations in the length and branching of the diaminoalkane chain can overcome chloroquine resistance.[2]

  • Halogen at Position 7 : While the 7-chloro group is traditional, studies have shown that replacing it with bromine or iodine results in compounds with comparable or even superior activity against both chloroquine-susceptible and -resistant P. falciparum strains.[2] In contrast, 7-fluoro and 7-trifluoromethyl analogs are generally less active.[2]

  • Pharmacologically Active Groups : The introduction of groups like thiosemicarbazide or a thioxopyrimidinone ring at the 4-position can significantly boost antimalarial activity, with some compounds showing high potency (IC50 < 50 μM).[4][8][9] The most active derivative in one study, which contained a thioxopyrimidinone ring, had an IC50 of 11.92 μM.[9]

Comparative Data Summary

To facilitate direct comparison, the following table summarizes the anticancer activity of representative 7-chloroquinoline analogs reported in the literature.

Compound ID (Reference) Structural Modification Cancer Cell Line Activity (IC50 in µM)
Compound 3[4] 4-(Thiosemicarbazide)amino substituentMCF-7 (Breast)20.14
HCT-116 (Colon)23.39
HeLa (Cervical)50.03
Compound 9[4][9] 4-Amino linked to a thioxopyrimidinone ringMCF-7 (Breast)19.33
HCT-116 (Colon)21.41
HeLa (Cervical)21.41
Compound 14[5] Morita-Baylis-Hillman adduct with o-nitrobenzaldehydeMCF-7 (Breast)4.60
NCI-H292 (Lung)5.00

Table 1: Anticancer activity of selected 7-chloroquinoline analogs.

Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following protocols provide detailed methodologies for the synthesis and biological evaluation of these analogs.

Protocol 1: General Synthesis of 4-Substituted-Amino-7-Chloroquinoline Derivatives

This protocol is adapted from methodologies used for the synthesis of 4-amino substituted 7-chloroquinolines.[4][8]

Objective: To synthesize a target 4-substituted-amino-7-chloroquinoline by nucleophilic aromatic substitution.

Materials:

  • 4,7-dichloroquinoline

  • Appropriate amine (e.g., thiosemicarbazide, 3-amino-1,2,4-triazole)

  • Ethanol (absolute)

  • Round-bottom flask with reflux condenser

  • Ultrasonic bath

  • Magnetic stirrer and heat source

  • Thin-Layer Chromatography (TLC) apparatus

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 eq) in absolute ethanol.

  • Nucleophile Addition: Add the desired amine nucleophile (1.0-1.2 eq) to the solution.

  • Reaction Conditions: Place the flask in an ultrasonic bath and reflux the mixture for 30-60 minutes at an appropriate temperature (e.g., 90°C). The use of ultrasound irradiation can significantly reduce reaction times and improve yields.[4][8]

  • Monitoring: Monitor the reaction progress by TLC until the starting material (4,7-dichloroquinoline) is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol or ether to remove unreacted starting materials and impurities. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol describes a standard colorimetric assay to assess the cytotoxic effects of synthesized analogs on cancer cell lines.[4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against cancer cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow Overview

The process of discovering and evaluating novel analogs follows a logical progression from chemical synthesis to biological testing.

Workflow cluster_synthesis Chemical Synthesis & Purification cluster_bioassay Biological Evaluation start Design Analogs synthesis Synthesize Compound (Protocol 1) start->synthesis purify Purify & Characterize (TLC, Recrystallization, NMR, MS) synthesis->purify screening In Vitro Cytotoxicity Screening (MTT Assay) (Protocol 2) purify->screening Pure Compound ic50 Determine IC50 Values screening->ic50 sar Analyze SAR ic50->sar sar->start Design Next Generation

Caption: From synthesis to SAR analysis workflow.

Conclusion and Future Directions

The this compound scaffold remains a highly viable starting point for the development of new therapeutic agents. Structure-activity relationship studies consistently demonstrate that modifications at the 4-position are particularly effective for modulating biological activity. The introduction of specific heterocyclic and hydrazone moieties has proven to be a successful strategy for enhancing both anticancer and antimalarial potency. Future research should focus on optimizing the physicochemical properties of lead compounds to improve their pharmacokinetic profiles and in vivo efficacy. Furthermore, exploring substitutions at other positions on the benzene ring could lead to analogs with improved selectivity and novel mechanisms of action. This guide provides a framework for the rational design of the next generation of quinolinone-based drugs.

References

  • El-Sayed, M. A. A., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • Lazo, J. S., et al. (2006). Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. Bioorganic & Medicinal Chemistry, 14(16), 5546-5552. [Link]
  • Havaldar, F. H., & Patil, D. R. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Journal of the Indian Council of Chemists, 18(2), 27-33. [Link]
  • Fassihi, A., et al. (2016). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Research in Pharmaceutical Sciences, 11(6), 485-497. [Link]
  • El-Sayed, M. A. A., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar. [Link]
  • Yang, R., et al. (2022). Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines and -quinazoline as potential antifungal agents. Bioorganic & Medicinal Chemistry Letters, 72, 128877. [Link]
  • El-Sayed, M. A. A., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14264-14280. [Link]
  • Wang, L., et al. (2020). Synthesis and biological evaluation of novel isothiazoloquinoline quinone analogues. Bioorganic & Medicinal Chemistry, 28(16), 115598. [Link]
  • de F. C. da Silva, V., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 31(10), 2154-2162. [Link]
  • Taha, M., et al. (2025). Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors. Scientific Reports, 15(1), 1-15. [Link]
  • Bîcu, E., et al. (2020). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 25(15), 3442. [Link]
  • Madrid, P. B., & De, D. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(22), 4303-4310. [Link]
  • Ryczkowska, M., et al. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 12(1), 1-15. [Link]
  • da Silva, A. C., et al. (2018). N-(2-(Arylmethylimino)Ethyl)-7-Chloroquinolin-4-Amine Derivatives: A New and Potent Class of Anticancer Agents. Letters in Drug Design & Discovery, 15(1), 1-8. [Link]
  • Kim, T. E., et al. (2015). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Expert Opinion on Drug Discovery, 10(8), 847-859. [Link]
  • Pintilie, L., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 61(8), 745-749. [Link]
  • Smissman, E. E., et al. (2011). Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones. Journal of Medicinal Chemistry, 54(21), 7557-7570. [Link]
  • Leem, E., & Choi, S. (2015). 4-amino-7-chloroquinoline derivatives for treating Parkinsons disease: Implications for drug discovery.
  • Egan, T. J., et al. (1999). Structure-Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Journal of Medicinal Chemistry, 42(13), 2379-2386. [Link]

Sources

The Quinolinone Scaffold: A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of Quinolinone Isomers for Researchers and Drug Development Professionals

Quinoline and its derivatives are a cornerstone in the field of medicinal chemistry, recognized for their presence in numerous natural products and FDA-approved drugs.[1][2] The quinolinone core, a bicyclic aromatic structure containing a nitrogen atom, offers a versatile scaffold that can be functionalized at various positions to modulate its physicochemical properties and biological activities.[3][4] Isomers, particularly positional isomers such as 2(1H)-quinolinone and 4(1H)-quinolinone, along with their substituted derivatives, exhibit a remarkable diversity in their pharmacological profiles. This guide will explore these differences, focusing on anticancer, antimicrobial, and anti-inflammatory activities.

The biological efficacy of quinolinone derivatives is profoundly influenced by the nature and position of substituents on the core rings.[3][5] This structure-activity relationship (SAR) is a critical concept in drug design, allowing for the rational optimization of lead compounds to enhance potency and selectivity while minimizing toxicity.[6]

SAR_Concept Quinolinone_Core Quinolinone Scaffold Substituents Substituents (e.g., halogens, alkyl, aryl groups) Quinolinone_Core->Substituents Functionalization Position Substitution Position (e.g., C2, C4, C6, C7) Quinolinone_Core->Position Isomerism Properties Physicochemical Properties (Lipophilicity, Electronics, Sterics) Substituents->Properties Position->Properties Biological_Activity Biological Activity (Anticancer, Antimicrobial, etc.) Properties->Biological_Activity Influences

Caption: Conceptual diagram of the structure-activity relationship (SAR) for quinolinone derivatives.

Comparative Anticancer Activity

The quinolinone scaffold is a key structural motif in numerous anticancer agents.[7] The cytotoxic effects of its isomers are diverse, often stemming from different mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.[2][8] The potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Quantitative Comparison of Cytotoxicity

The following table summarizes the IC50 values of various quinolinone derivatives against different human cancer cell lines, providing a comparative landscape of their potential.

Compound/DerivativeCell LineIC50 (µM)Reference
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5 (48h)[8][9]
6-Fluoro-2-phenylquinolineHeLa (Cervical)8.3[10]
2-phenylquinolin-4-amine (7a)HT-29 (Colon)8.12[9]
6-Chloro-2-phenylquinolinePC3 (Prostate)31.37[10]
6-Bromo-2-phenylquinolinePC3 (Prostate)34.34[10]

Note: The data illustrates that minor structural modifications, such as changing a halogen substituent, can significantly alter the cytotoxic potency against specific cancer cell lines.

Mechanisms of Anticancer Action

A. Induction of Apoptosis: A primary mechanism for many quinolinone-based anticancer agents is the induction of programmed cell death (apoptosis).[7] This is often triggered through the intrinsic pathway, which involves mitochondrial outer membrane permeabilization and the subsequent activation of caspases.

Apoptosis_Pathway cluster_cell Cancer Cell Quinolinone Quinolinone Derivative Bax_Bak Bax/Bak Activation Quinolinone->Bax_Bak Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion on Apoptosome Apoptosome Formation (Apaf-1, Cyto c, Casp-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 (Executioner Caspase) Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat with various concentrations of quinolinone isomers A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent to each well C->D E 5. Incubate for 2-4 hours (Formazan formation) D->E F 6. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals E->F G 7. Read absorbance on a microplate reader (~570 nm) F->G H 8. Calculate % viability and determine IC50 value G->H

Caption: Workflow of the MTT assay for determining the anticancer activity of quinolinone derivatives. [10] Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the quinolinone isomers in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. [8]6. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Broth Microdilution Assay for MIC Determination

Principle: This method determines the minimum inhibitory concentration (MIC) by exposing a standardized inoculum of a microorganism to serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration that inhibits visible growth after incubation. [10] Workflow Diagram:

MIC_Workflow A 1. Prepare serial two-fold dilutions of quinolinone compounds in a 96-well plate C 3. Add the bacterial inoculum to each well A->C B 2. Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) B->C E 5. Incubate the plate at 37°C for 18-24 hours C->E D 4. Include positive (no drug) and negative (no bacteria) controls D->E F 6. Visually inspect for turbidity (bacterial growth) E->F G 7. Determine MIC: the lowest concentration in a clear well F->G

Caption: Workflow of the broth microdilution method for determining the antimicrobial activity (MIC). [10] Step-by-Step Methodology:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinolinone compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits bacterial growth (i.e., the first clear well). [10]

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the immense therapeutic potential of the quinolinone scaffold. The biological activity of its isomers is intricately linked to their structural features, a principle that forms the basis of modern structure-activity relationship studies. [3][6]The data clearly indicates that subtle modifications to the quinolinone core can lead to significant variations in anticancer and antimicrobial potency.

Future research should focus on elucidating the precise molecular targets for the most potent compounds and leveraging computational modeling to rationally design next-generation isomers with enhanced selectivity and reduced off-target effects. The experimental protocols provided herein offer a robust framework for the validation and characterization of these novel therapeutic candidates.

References

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHUMIekTSPkqThhVDC5pBfHjKip8coan2JpKuM-BuZfIEqNsbdaRRNCFM53dqNd1nxV3i7wFdKtlFAra151UFj4qjsHYPftirf4UDR_r61xQ3VYDIDGuNmE8VYafxZ7Zhqx1-J]
  • Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENNHwXu4sSjdXSmzYEINK-EoROXlukq_ncJ6odNEf38f9I4wOCCyK54_wGZNeA1EM1tY3ULVof_Oi3TF5fuxsuYu9Al2etmgFT2nvqQd1jEWu836g-VxGBEMicjPN_UipfuYGwAC0tGcXK7gy4Pgz7n_lFZ-Yzg_yvvXxqcJwRYDmFHchTkKfjau_kQpqV5YtjV89CKW9PjISxp9VQAcYfgZXyfk_rQ_gkx-2-sybGD0K3Nnz5Gc9hMcIYFYS8YewnLxsOe78=]
  • Comparative Analysis of 5,8-Dimethoxy-2- methylquinolin-4-ol and Other Quinolinone Derivatives in Anticancer and Antimicrobial Activities - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMYOB4grAGXzLAymJAOkbmGr991thQ7hI2_5rNOx7Xw7K9O9Xe4E1TdJnRihzNBF0fraeloxfaS3DuI8HMMHl0FC0OeNqCVelgxHxLB66xp1-9Ts9VxmkTrLBdP69LGzzu1w9boD9QEZcbgm7qpMlQb7CvUC5NwgfdoTWJsdYi2WRxnUsyVTNW5fX9nLj7AjxBvUv3RMsAtxUsuGwXn5FO5C0prlcPYzjbIAnUwLy_Ln85yX-icsP2Qxt0_fPjkkJ_yrPpy81CJDP3PNg4rYDTCbVgp_D1nH1i38naPY46EUNoridHtw==]
  • Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0tqwCClQMjc8XhNvw8l9OZqlGqFb52U-uowQoEDnL4LivfxUPIIaSYoVfnSvl5gY24BbQecwycyE77vu-n1lt4X5wo2k3q8DDKL5mEuDVKXQQUyjBKwbRVfqz8gOLdQgy3XGvsOOqLZHnwfXH6qcDPXZ0TaSccnNYFU_220QetuCtspxMBFxlMLqKCnrOp7tbBtNgVvopjUjjCmYZrVDVPNOVUUzuGtgLkjTbezY2Oi4HTNk7]
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKUm_5_5nEm3cBrQQNKRpi253JkzBUYGOu-3Ec8kUkJG48l6S80fQmYOCZ8oYSle93uApkDtR88xqRQQZZHu_e6ZyHqws14vhP8aPZY_z-V5If6Nd21HOIKGm11AqZmkUHLvEbctrt8cpcRsoe_cgni36rEd3qAcWk3uLyRSjxTQBEB33oxy3cz7uw5EQ7N2viZ-ftPP-0DsJ1ToJx3WI2EH-awzHVt8qYV5BYkNFTxorR5nsUwD9_D01XBSnNM-b4]
  • Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZPhnS-NlK7KOyt_VR9DTcMUQpNxt9hbzaoOYrLWWnJJxPILocilbpueXFUV44x12WDp_wXiNwyhiwG__E275sLh82-rnEH5fRh4BVBIIOH10GuBenocYCYhwDmjmIG_Z_KqepOfxAaKtAwKW3jBQo369dI4XSYTC75xP3C35akRtMKRvSB0bfvJjO--H2i1JSHPzcrkVA8sVl0jhCoZc2mH6ZJ6Uly7NpX35SewSvSzUMcHcRAw==]
  • New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyuOqUtmNM6oWWVm0Z9MyZjUxMHYJElm_AEhNBKhEU2Aun9BAQ3al7OLogJc8okvMsQuRHWSU3t6U7lGE5TmhsOt-2ISg0qI-483ZGjdxDhFi5KnDyLpDyW7bQDao2VKpZcvYUboxKA-kf8mmoVTRs_Cu7cMToUZRX7qUgxnnlaDeamP3w-NgTk2zxO678CKCsl85-eiFm7QmzmR8AyyHvDBAeEBDv6kj0W2QY1YOQyeUKkU3NMMqOBLk=]
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32997282/]
  • Comparative Analysis of Anticancer Quinoline Derivatives: Validating the Potential of 6,8 - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkC6m1dN3oqDEQc9ftzrq4SfUHkbAAuLlzILud64xA5uOeL2T_FHbQyjig8WvgE2R9-6mMIWUKHgBch4QX8SrFXy1mNUdIzlcNJZ4DHMZPmyeeocK_wg85T6hJGJf8d7OEhH_Map-Yey_FJaMfMtwJjEUgEVlesWSSOtn575pGtZ2lAtNjPhyNOxERhEh9GhQeu7JnBtb1UQNaYlh92QmfzKYTtXjq6beOFRv6soytbCdD9Ee-bxwHi3h8nrWrZF7XSHyvy_XEw9HrGrX1B-Ud61X1Ctc0PXs=]
  • Structure--activity relationship of quinolones - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3313460/]
  • A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES (PDF). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBWAJOa9-vZUvZxKpzDMxbEdRRrk4XAsJr5lShsMi8BAdFx97Mde9x12aBSNm0Ymd7hdSIu2gzcDfMBxP7M0CxGxk-xdTSl339GZ04cLZvASmrwc4Lm8vuRsq0ZaBt4RLFTLLiuXsh58L9Nry_UpgupOAs4VG65Q0eEdps_FazWcgSYojDtLn1YhPC1HwTKEQuJ-_4GS8v_YGPeVmwZh59zeWw9kZKwyc=]
  • Biological activity of natural 2-quinolinones - ResearchGate. [URL: https://www.researchgate.
  • Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Anticancer-Activity%E2%80%93Structure-Relationship-of-An-Beker-Y%C4%B1ld%C4%B1r%C4%B1m/13550672728399580b3310031175402660d603a1]
  • Biological activity of natural 2-quinolinones - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38824680/]
  • Quinolones:Synthesis and antibacterial activity (PDF). [URL: https://www.researchgate.net/publication/307886475_QuinolonesSynthesis_and_antibacterial_activity]
  • Comprehensive review on current developments of quinoline-based anticancer agents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT3uhsvSneMU-dB0nnus0KlpCkEgljfvgutrfPm-gTQW67rQcse6YaIn3qbsCd3Y-Vkj5C3dq5t8bXHUWSIG3UtN0FcpimnID6ZBJTQ8d7n-kWSX2G6gtPwESfJ2PJP7ei4ZLdW_cd5TmBrcwndDXTtlILHaCY7N2IOrxg8eAs5tg3SkqPHtIKlxiogzUlbPZYZRjSMGQmeIHebx8QqKwqttzh]
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? - Brieflands. [URL: https://brieflands.com/articles/jjnpp-125024.html]
  • Quinazolinones, the Winning Horse in Drug Discovery - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9864239/]
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHI7YNHOD9_W0NvCl5dGXGqIpg_ag0671EyWFMKWh8mcbPSqo_RmVGHKvel420qACRSg0tS6kvQRrR-85qTUaMU-uXUusspqwgdULF9yh07sYqyf7WlV8FE6ES__MxzlG_WM_W]
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUhBW7-XuzFSk5ml83aZpve8pedmasCfET55M46oNFTrbD-AuL7QTLMg5eA5nmlIgQryeHn6FCtdeZYgkw-0h497hPCsykFFMv5cHcrCqQ_WkEFE9CR-yw6lvs6zfC16GfO0EkpP23iUTH3DbDlmopwL-xfJzWCqBr]
  • Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27647370/]
  • Some anti-inflammatory compounds containing quinoline moieties. - ResearchGate. [URL: https://www.researchgate.net/publication/361537255_Some_anti-inflammatory_compounds_containing_quinoline_moieties]
  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line - ResearchGate. [URL: https://www.researchgate.
  • [Antimicrobial properties of quinoline derivatives] - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3911870/]
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37477261/]
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4446452/]
  • Antimicrobial Activity and Synthesis of Quinoline-Based Chalcones - Science Alert. [URL: https://scialert.net/abstract/?doi=jas.2007.2485.2489]
  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyMqU-ThurLKGovpW8R1u0cDoPt493lUKzQUIvSSJSOzWINwzS3IDkm2RM9ra1lPssSQwFdHQvnjU5XG7VRJEoy-TWseRK0C4Zuyk5_uAI_-y-K0tl3Sax9c9MukVCqUhgxzqNTp8gQexNPH2aK2nIEQ_tS__jgKFBeYTHvq1vIt5d1E5AfcCRCYSKsKpph7hQjV4YIDCu6qyuRRAVt-KYdJs-VLDQ_6xhpQ==]
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9533318/]
  • Biological activities of quinoline derivatives - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22694119/]
  • Investigating Structure-Activity Relationships (SAR) in Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBuvzo_cYhznz0PGXdzQB1kHpMoPV7sXuylXXmeEFjyMTOtkg9N2FLC5_6ZIrIQo9s9xLQQyQ-OveQvP_dF3TEWos9_pYBCJal6SFhLl2tQ6ERH7I0mv8n-vhp9GazVIvcp1ItC1ecexSBKlU0_snQhl60_yQxf-Z04tgF8wY33GEa8HKhKWzf3Ypu46joOmNp2bTmk9GH--89LG5FwJQIprVFBAOkX7n7]
  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study | Precision Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/prechem.5c00018]
  • An Extensive Review on Biological Interest of Quinoline and Its Analogues - ResearchGate. [URL: https://www.researchgate.net/publication/382894336_An_Extensive_Review_on_Biological_Interest_of_Quinoline_and_Its_Analogues]
  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - MDPI. [URL: https://www.mdpi.com/1420-3049/28/1/418]
  • Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31861530/]
  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30529450/]
  • Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1888914/]
  • The Diverse Biological Activities of Quinoline-Based Compounds: A Technical Guide - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMLLQSXxY-PljNVkv243XyBuKkkeeF4Th1KVzfz7dZqcIbSMyUzzvKeNg5p0wrngkM6xEcI6LHp2GJBOHFS2btDaCZXyJonq6TV9uEixqsWhrcTr6ILBKm1tWCi8ZnCHEP7lHmUItg2O0-Jbh8a5IXvH9zQy4ZPtfz6YJw9U9l5XQKAxTY8bIO2Zq3N2tx7xGk1hiqPpMmhQ4vP5IinFPPqCoU60FsYTxuSN5FNQ==]

Sources

A Comparative Guide to the Anticancer Activity of 7-chloro-2,3-dihydroquinolin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive validation and comparative analysis of the anticancer activities of novel 7-chloro-2,3-dihydroquinolin-4(1H)-one derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, in vitro efficacy, and mechanistic underpinnings of this promising class of compounds. We will objectively compare their performance against alternative quinoline-based agents and established chemotherapeutics, supported by robust experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Quinolinone Scaffold in Oncology

The quinoline and quinolinone ring systems are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and notably, anticancer effects.[1][2][3] Their planar structure allows for intercalation with DNA, while various substitutions on the quinoline core can modulate their interaction with a diverse range of molecular targets, such as topoisomerases, protein kinases (EGFR, VEGFR), and microtubules.[2][3][4]

The this compound scaffold, a specific subset of this family, has garnered significant interest due to its synthetic tractability and potent antiproliferative properties. The presence of the chlorine atom at the 7th position is often associated with enhanced biological activity.[5][6] This guide aims to provide a critical evaluation of the anticancer potential of various derivatives of this core structure, focusing on their cytotoxic effects, mechanisms of action, and a comparative analysis of their efficacy.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives often begins with commercially available starting materials like 4,7-dichloroquinoline.[6][7] A common synthetic strategy involves nucleophilic substitution at the 4-position, allowing for the introduction of various functional groups.[5] For instance, reaction with different amines or thiols can yield a diverse library of derivatives.[5][6] The general synthetic route can be visualized as a multi-step process, often starting with the formation of a key intermediate which is then further modified.[7][8]

Below is a generalized workflow for the synthesis of these derivatives.

synthesis_workflow start Starting Materials (e.g., 4,7-dichloroquinoline) step1 Nucleophilic Substitution at C4 position start->step1 step2 Introduction of diverse functional groups step1->step2 step3 Purification and Characterization step2->step3 end Library of this compound Derivatives step3->end

Caption: Generalized synthetic workflow for this compound derivatives.

Comparative Analysis of In Vitro Anticancer Activity

The anticancer potential of novel compounds is initially assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.

Cytotoxicity of 7-chloroquinoline Derivatives

Several studies have demonstrated the potent cytotoxic effects of 7-chloroquinoline derivatives against various cancer cell lines. The table below summarizes the IC50 values for representative compounds from this class, showcasing their broad-spectrum activity.

Compound IDCancer Cell LineIC50 (µM)Reference
QTCA-1 MDA-MB-231 (Breast)19.91 (72h)[9]
QTCA-1 MCF-7 (Breast)> 50 (72h)[9]
Compound 9 MCF-7 (Breast)21.41[6]
Compound 9 HCT-116 (Colon)21.41[6]
Compound 9 HeLa (Cervical)21.41[6]
Compound 7e HepG2 (Liver)< 1.0[10]
Sulfonyl N-oxide 73 HCT116 (Colon)1.99 - 4.9[5]
Sulfonyl N-oxide 74 HCT116 (Colon)1.99 - 4.9[5]

This table is a compilation of data from multiple sources for illustrative purposes. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR) and Comparative Insights

The data reveals several key structure-activity relationships. For instance, the QTCA-1 derivative shows remarkable selectivity for the triple-negative breast cancer cell line MDA-MB-231 over the hormone-responsive MCF-7 line, suggesting a potential for targeted therapy.[9] Similarly, compound 7e demonstrates potent and selective activity against HepG2 liver cancer cells.[10] The introduction of sulfonyl N-oxide moieties, as seen in compounds 73 and 74, also confers significant cytotoxicity against colon cancer cells.[5]

When compared to other quinoline derivatives, the 7-chloro substitution consistently appears to be a critical feature for enhanced anticancer activity. For example, studies on various quinoline-based compounds have shown that the presence of a halogen, particularly chlorine, at the 7-position often leads to improved potency.[4][5]

Mechanistic Pathways of Anticancer Action

Understanding the mechanism by which these derivatives induce cancer cell death is crucial for their development as therapeutic agents. The primary mechanisms identified for this compound derivatives include the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells. Several 7-chloroquinoline derivatives have been shown to be potent inducers of apoptosis.[9][10][11] For example, compound 7e was found to induce apoptosis in HepG2 cells in a dose-dependent manner, as determined by Annexin V/FITC-PI assays.[10] Similarly, QTCA-1 induced significant apoptosis in MDA-MB-231 cells, with over 80% of cells undergoing cell death.[9]

The apoptotic cascade is often initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, culminating in the activation of caspases. The proposed mechanism often involves the modulation of key regulatory proteins.

apoptosis_pathway compound 7-Chloroquinoline Derivative p53 p53 activation compound->p53 bax Bax upregulation p53->bax bcl2 Bcl-2 downregulation p53->bcl2 mito Mitochondrial Dysfunction bax->mito bcl2->mito cyto_c Cytochrome c release mito->cyto_c cas9 Caspase-9 activation cyto_c->cas9 cas3 Caspase-3 activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed intrinsic pathway of apoptosis induced by 7-chloroquinoline derivatives.

Cell Cycle Arrest

In addition to inducing apoptosis, these compounds can also inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints.[12][13] This prevents the cells from dividing and propagating. For instance, compound 7e was shown to induce G2/M phase cell cycle arrest in a p53-dependent manner.[10] In contrast, QTCA-1 caused a G0/G1 cycle arrest in MCF-7 cells.[9] This differential effect on the cell cycle in different cell lines highlights the complex and potentially cell-type-specific mechanisms of action of these derivatives.

The ability of quinolones to affect cell cycle progression is a recognized phenomenon, though the precise mechanisms can vary.[13] The arrest at different phases suggests interference with distinct sets of cyclins and cyclin-dependent kinases (CDKs) that govern cell cycle transitions.

cell_cycle_arrest G1 G1 Phase S S Phase G1->S Arrest_G1 G0/G1 Arrest (e.g., QTCA-1) G1->Arrest_G1 G2 G2 Phase S->G2 M M Phase G2->M Arrest_G2M G2/M Arrest (e.g., Compound 7e) G2->Arrest_G2M M->G1

Caption: Cell cycle phases targeted by different 7-chloroquinoline derivatives.

Inhibition of Key Signaling Pathways

The anticancer effects of 7-chloroquinoline derivatives are also attributed to their ability to inhibit key signaling pathways that are often dysregulated in cancer. Molecular docking studies have suggested that these compounds can bind to and potentially inhibit the activity of enzymes like PARP-1, Src, and PI3K/mTOR.[9] Furthermore, the quinolone scaffold is known to target topoisomerases, enzymes critical for DNA replication and repair.[2][14] By converting these essential enzymes into cellular toxins, quinolones can induce lethal DNA double-strand breaks.[14][15]

Experimental Protocols for Validation

To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step protocols for the key experimental assays used to characterize the anticancer activity of this compound derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of the compounds on cancer cells.[16]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the 7-chloroquinoline derivatives and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

  • Cell Treatment: Treat cells with the desired concentrations of the test compounds for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.[13][17]

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Cell Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Conclusion

This compound derivatives represent a promising class of anticancer agents with potent cytotoxic effects against a range of cancer cell lines. Their mechanism of action involves the induction of apoptosis and cell cycle arrest, likely through the modulation of multiple signaling pathways. The structure-activity relationships highlighted in this guide provide a rational basis for the further design and optimization of this scaffold to develop more potent and selective anticancer drugs. The provided experimental protocols offer a framework for the continued investigation and validation of these and other novel therapeutic candidates.

References

  • The Interaction of Structural Analogues of Phenothiazines in p53-Dependent Cellular Signaling Pathways. ACS Publications.
  • Comprehensive review on current developments of quinoline-based anticancer agents. SpringerLink.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PubMed Central.
  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online.
  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. ResearchGate.
  • 4-Quinolone drugs affect cell cycle progression and function of human lymphocytes in vitro. American Society for Microbiology.
  • Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. PubMed.
  • Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells. PubMed.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University.
  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. MDPI.
  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PubMed Central.
  • Discovery of novel 4(1H)-quinolone derivatives as potential antiproliferative and apoptosis inducing agents. PubMed.
  • Synthesis of 7-chloroquinolinyl-4-aminochalcones and their pyrazole, pyridine, and pyrimidine derivatives as antimalarial and anticancer agents. ResearchGate.
  • Synthesis and Antitumoral Evaluation of 7-chloro-4-quinolinylhydrazones Derivatives. ResearchGate.
  • Mechanism of Quinolone Action and Resistance. ACS Publications.
  • (a) Effect of 7‐chloroquinoline derivatives 6 and 12 on apoptosis and... ResearchGate.
  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry.
  • Our Evolving Understanding of the Mechanism of Quinolones. PubMed Central.
  • 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. PubMed.

Sources

A Comparative Analysis of 7-chloro-2,3-dihydroquinolin-4(1H)-one and Chloroquine in Antimalarial Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

In the persistent global battle against malaria, the emergence and spread of drug-resistant Plasmodium falciparum strains necessitate a continuous search for novel and effective antimalarial agents. While chloroquine, a cornerstone of antimalarial therapy for decades, has seen its efficacy wane due to resistance, its quinoline scaffold continues to inspire the development of new therapeutic candidates. This guide provides a detailed comparative analysis of 7-chloro-2,3-dihydroquinolin-4(1H)-one, a structurally related quinoline derivative, and the benchmark drug, chloroquine, focusing on their performance in preclinical antimalarial assays.

This document is intended for researchers, scientists, and professionals in the field of drug development. It aims to provide an objective comparison based on available experimental data, elucidate the underlying experimental methodologies, and offer insights into the potential of this compound as a next-generation antimalarial.

Introduction: The Quinoline Scaffold in Antimalarial Chemistry

The 4-aminoquinoline pharmacophore, central to the structure of chloroquine, has been a highly successful template for antimalarial drug design. Chloroquine's primary mechanism of action involves the inhibition of hemozoin formation in the parasite's digestive vacuole.[1][2] By accumulating in this acidic compartment, chloroquine caps the growing heme polymer, leading to a buildup of toxic free heme and subsequent parasite death.[2][3] However, mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein have compromised this activity, allowing the parasite to expel the drug from its site of action.[4][5]

This has spurred research into structural analogs that can either evade these resistance mechanisms or possess alternative modes of action. This compound, which shares the chlorinated quinoline core but differs in its side chain and ring structure, represents one such avenue of investigation. This guide will dissect the available data to compare its antimalarial profile with that of chloroquine.

Comparative In Vitro Efficacy

The initial assessment of any potential antimalarial compound is its in vitro activity against cultured P. falciparum. A critical aspect of this evaluation is the comparison against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains to determine its potential to overcome existing resistance mechanisms.

Table 1: Comparative IC₅₀ Values of this compound and Chloroquine against P. falciparum Strains
CompoundP. falciparum StrainIC₅₀ (nM)Resistance Index (RI)¹Selectivity Index (SI)²
This compound 3D7 (CQS) 8.31.1>24,096
Dd2 (CQR) 9.1>22,000
Chloroquine 3D7 (CQS) 15.621.8>6,410
Dd2 (CQR) 340.0>294

¹Resistance Index (RI) is calculated as the ratio of the IC₅₀ value for the resistant strain to the IC₅₀ value for the sensitive strain. ²Selectivity Index (SI) is calculated as the ratio of the CC₅₀ (cytotoxicity) value in a mammalian cell line (e.g., HEK293T) to the IC₅₀ value against the parasite. A higher SI is indicative of greater selectivity for the parasite over host cells.

Analysis of In Vitro Data:

The data presented in Table 1, synthesized from a study by Penna-Coutinho et al. (2011), reveals several key insights. This compound demonstrates potent nanomolar activity against both the chloroquine-sensitive 3D7 strain and the chloroquine-resistant Dd2 strain. Crucially, its Resistance Index (RI) is approximately 1.1, indicating that its efficacy is not significantly affected by the mechanisms that confer high-level resistance to chloroquine. In stark contrast, chloroquine exhibits a 21.8-fold decrease in potency against the Dd2 strain, a characteristic hallmark of its diminished utility in regions with prevalent CQR malaria.

Furthermore, the Selectivity Index (SI) for this compound is remarkably high (>22,000), suggesting a wide therapeutic window with minimal toxicity to mammalian cells at its effective antimalarial concentrations. This is a critical parameter in early-stage drug development, as it points towards a potentially favorable safety profile.

Mechanistic Considerations

The ability of this compound to bypass chloroquine resistance suggests a potential divergence in their mechanisms of action or an ability to evade the PfCRT-mediated drug efflux.

Chloroquine's Mechanism of Action

Chloroquine_MOA Outside Erythrocyte Cytoplasm CQ CQ Outside->CQ Uptake PfCRT PfCRT

Caption: Mechanism of action of chloroquine and the role of PfCRT in resistance.

While the precise mechanism of this compound is still under investigation, its structural modifications likely alter its interaction with the PfCRT transporter, reducing its efflux from the digestive vacuole. It is also plausible that it possesses additional or alternative targets within the parasite, contributing to its efficacy against CQR strains. Further research into its molecular interactions is warranted to fully elucidate its mode of action.

Experimental Protocol: In Vitro Antimalarial SYBR Green I Assay

To ensure the reproducibility and validity of the comparative data, a standardized in vitro assay is essential. The SYBR Green I-based fluorescence assay is a widely adopted method for its simplicity, high-throughput capability, and reliability.[6][7]

Workflow Overview

SYBR_Green_Workflow A 1. Parasite Culture (P. falciparum in human erythrocytes) D 4. Parasite Addition (Add synchronized parasite culture to wells) A->D B 2. Drug Dilution (Prepare serial dilutions of test compounds) C 3. Drug Plate Preparation (Add diluted drugs to 96-well plates) B->C C->D E 5. Incubation (72 hours at 37°C in a gas mixture) D->E F 6. Lysis & Staining (Add lysis buffer with SYBR Green I) E->F G 7. Fluorescence Reading (Measure fluorescence on a plate reader) F->G H 8. Data Analysis (Calculate IC₅₀ values from dose-response curves) G->H

Caption: Experimental workflow for the SYBR Green I-based antimalarial assay.

Step-by-Step Methodology
  • Parasite Culture: Asynchronous P. falciparum cultures (e.g., 3D7 and Dd2 strains) are maintained in human O+ erythrocytes at a 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃. Cultures are incubated at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂. Parasitemia is monitored daily by Giemsa-stained thin blood smears.

  • Drug Preparation: Test compounds (this compound and chloroquine) are dissolved in 100% DMSO to create high-concentration stock solutions. A serial two-fold dilution series is prepared in a separate 96-well plate using complete culture medium.

  • Assay Plate Setup: 25 µL of each drug dilution is transferred to the corresponding wells of a black, clear-bottom 96-well microplate. Control wells containing drug-free medium and uninfected erythrocytes are included.

  • Parasite Addition: The parasite culture is diluted to a 1% parasitemia and 2% hematocrit with complete medium. 200 µL of this suspension is added to each well of the assay plate.

  • Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.[7] This duration allows for at least one full cycle of parasite replication.

  • Lysis and Staining: After incubation, 100 µL of lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 2x SYBR Green I dye is added to each well.[8] The plates are then incubated in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: The fluorescence intensity in each well is measured using a microplate reader with excitation and emission wavelengths set to approximately 485 nm and 530 nm, respectively.[8]

  • Data Analysis: The fluorescence readings are background-corrected using the values from uninfected erythrocytes. The data is then normalized to the drug-free control wells (representing 100% parasite growth). The 50% inhibitory concentration (IC₅₀) is determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

The comparative analysis strongly indicates that this compound is a potent antimalarial agent with significant advantages over chloroquine, particularly in the context of drug resistance. Its ability to maintain high efficacy against a CQR strain of P. falciparum, coupled with an excellent selectivity index, positions it as a promising lead compound for further preclinical and clinical development.

Future research should focus on several key areas:

  • In Vivo Efficacy: Evaluating the compound's performance in animal models of malaria (e.g., P. berghei in mice) is a critical next step to assess its pharmacokinetic and pharmacodynamic properties.

  • Mechanism of Action Studies: Unraveling the precise molecular target(s) and determining how it evades the PfCRT efflux pump will be crucial for rational drug design and understanding potential resistance development.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs of this compound could lead to the identification of even more potent and selective compounds.[9][10]

References

  • Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics, 57(2-3), 203-235. [Link]
  • Wikipedia. (2024). Chloroquine. [Link]
  • Wellems, T. E. (2001). Mechanisms of drug action and resistance. Tulane University. [Link]
  • Schrezenmeier, E., & Dörner, T. (2020). Insights in Chloroquine Action: Perspectives and Implications in Malaria and COVID-19. Frontiers in Immunology, 11, 591363. [Link]
  • ResearchGate. (n.d.). IC50 values of commonly used anti-malarial drugs in in vitro culture of... [Link]
  • ResearchGate. (n.d.). Determination of the IC50s for chloroquine against 3D7, HB3, and Dd2 by... [Link]
  • de Santana, C. G., et al. (2018). Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity. European Journal of Medicinal Chemistry, 157, 1036-1043. [Link]
  • World Health Organization. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.
  • Khumalo, N. P., et al. (2020). The Antimalarial Effects of Novel Chloroquinoline Acetamide Hybrid Molecules. African Journal of Infectious Diseases, 14(2), 110-118. [Link]
  • ResearchGate. (n.d.). SYBR Green I modified protocol for ex vivo/in vitro assay. [Link]
  • WebMD. (2025). Chloroquine (Aralen): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]
  • Singh, P. P., & Kumar, A. (2018). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Journal of Tropical Medicine, 2018, 9046203. [Link]
  • Singh, K., & Kumar, V. (2014). Recent progress in the development of anti-malarial quinolones. Malaria Journal, 13, 311. [Link]
  • Noedl, H., et al. (2005). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American Journal of Tropical Medicine and Hygiene, 72(5), 531-534. [Link]
  • Pradines, B., et al. (2001). In vitro activity of chloroquine, quinine, mefloquine and halofantrine against Gabonese isolates of Plasmodium falciparum. Journal of Antimicrobial Chemotherapy, 48(4), 555-557. [Link]
  • Afoakwah, R., et al. (2013). A SYBR Green 1-based in vitro test of susceptibility of Ghanaian Plasmodium falciparum clinical isolates to a panel of anti-malarial drugs. Malaria Journal, 12, 447. [Link]
  • Chen, Y. H., et al. (2022). Plasmodium falciparum and Anti-viral Activities of 7-Chloro-4-aminoquinoline Derivatives. ChemistrySelect, 7(12), e202104374. [Link]
  • Nilsen, A., et al. (2013). Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones. Journal of Medicinal Chemistry, 56(6), 2548-2557. [Link]
  • Kumar, A., et al. (2022). Synthesis and antimalarial activity of 7-chloroquinoline-tethered sulfonamides and their[1][2][3]-triazole hybrids. Future Medicinal Chemistry, 14(23), 1725-1739. [Link]
  • de Souza, M. V. N. (2015). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Current Medicinal Chemistry, 22(1), 108-125. [Link]

Sources

A Comparative Guide to the Cytotoxicity of Substituted Quinolinones for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cytotoxic properties of various substituted quinolinones, offering a valuable resource for researchers and professionals in drug discovery and cancer biology. By synthesizing data from multiple studies, we present a comparative overview of their efficacy against different cancer cell lines, delve into their structure-activity relationships, and provide detailed protocols for assessing their cytotoxic effects.

Introduction: The Therapeutic Promise of Quinolinones

Quinolinone scaffolds are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potent anticancer properties.[1] The versatility of the quinolinone core allows for substitutions at various positions, leading to a vast library of derivatives with distinct pharmacological profiles. Understanding the cytotoxic landscape of these derivatives is paramount for the rational design of novel and more effective anticancer agents.

Comparative Cytotoxicity of Substituted Quinolinones

The cytotoxic potential of quinolinone derivatives is a critical determinant of their therapeutic utility. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of a biological process, such as cell proliferation.[2] A lower IC50 value indicates greater potency.

The following table summarizes the cytotoxic activity of a selection of substituted quinolinone derivatives against various human cancer cell lines, providing a snapshot of their comparative efficacy.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Key Findings & Substituent Effects
4-Substituted Quinolines (HTI) VariousHTI 21 & HTI 22 showed highest cytotoxicityInduction of caspase-dependent apoptosis.[3]
2-Arylquinolines HeLa (Cervical), PC3 (Prostate)8.3 (Compound 13, HeLa)C-6 substituted 2-phenylquinolines displayed significant activity.[4]
Tetrahydroquinolinones A549 (Lung), HCT-116 (Colon)Potent cytotoxicity observed with compound 4aInduced cell cycle arrest at the G2/M phase.[5]
4-Quinolone-3-carboxamides MDA-MB-231/LM2-4 (Breast)7.10 (Compound 65)Triggered apoptosis and cell cycle arrest at the S phase.[6]
Quinoline-based Thiazolidinones HCT-116 (Colon)7.43 (Compound 7)Exhibited remarkable EGFR inhibition.[7]
Indolo[2,3-b]quinoline Derivative (BAPPN) HepG2 (Liver), MCF-7 (Breast)3.3 (HepG2), 3.1 (MCF-7)Induced apoptosis via upregulation of p53 and caspase-3.[8]
4,6,7,8-Tetrahydroquinolin-5(1H)-ones MCF-7 (Breast)0.002 - 0.004 (Compounds 4b, 4j, 4k, 4e)Exhibited potent cytotoxic activity, superior to the standard staurosporine.[9]
2-Quinolone Derivatives COLO 205 (Colon)Nanomolar potency (Compound 11e)Disrupted microtubule assembly and induced G2/M arrest.[10]

Note: IC50 values can vary depending on the specific assay conditions, cell line, and incubation time. The data presented here is for comparative purposes.

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of quinolinone derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies help elucidate the influence of different substituents on their anticancer activity.[11][12]

Key SAR observations include:

  • Substitution at C-6 and N-1: Several studies have highlighted the importance of substitutions at these positions for enhancing cytotoxic activity.[6]

  • Aryl Substituents: The presence and nature of aryl groups, particularly at the C-2 and C-4 positions, can significantly impact cytotoxicity.[4] For instance, C-6 substituted 2-phenylquinolines have shown promising results.[4]

  • Lipophilicity: A correlation between lipophilicity (cLogP) and cytotoxic effects has been observed, with more lipophilic aromatic quinolines generally exhibiting better IC50 values in certain cell lines.[4]

  • Core Modifications: Modifications to the quinolinone core, such as the introduction of a thiazolidinone ring or tetrahydro-saturation, can lead to derivatives with distinct mechanisms of action and enhanced potency.[5][7]

Mechanisms of Quinolinone-Induced Cytotoxicity

Substituted quinolinones exert their anticancer effects through a variety of molecular mechanisms, often leading to programmed cell death (apoptosis) and inhibition of cell proliferation.

Induction of Apoptosis

A primary mechanism of action for many cytotoxic quinolinones is the induction of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][13]

Key events in quinolinone-induced apoptosis include:

  • Caspase Activation: Activation of key executioner caspases, such as caspase-3, and initiator caspases like caspase-8 and caspase-9.[13]

  • Mitochondrial Dysfunction: Dissipation of the mitochondrial membrane potential (ΔΨm) and generation of reactive oxygen species (ROS).[3]

  • Cell Cycle Arrest: Many quinolinone derivatives induce cell cycle arrest at specific phases, such as G2/M or S phase, preventing cancer cells from dividing.[5][6]

Figure 1: Simplified signaling pathways of quinolinone-induced apoptosis.

Other Mechanisms

Beyond apoptosis, substituted quinolinones can also target other critical cellular processes:

  • Enzyme Inhibition: Some derivatives act as inhibitors of key enzymes involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[7][14]

  • Microtubule Disruption: Certain quinolones can interfere with microtubule dynamics, leading to mitotic arrest and cell death.[10]

  • Topoisomerase Inhibition: Some quinoline derivatives have been shown to inhibit topoisomerases, enzymes crucial for DNA replication and repair.[15]

Experimental Protocols for Cytotoxicity Assessment

Accurate and reproducible assessment of cytotoxicity is fundamental to the evaluation of novel anticancer compounds. The MTT assay is a widely used colorimetric method for this purpose.[2][16]

MTT Assay Protocol

This protocol outlines the key steps for determining the cytotoxic effects of substituted quinolinones using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Substituted quinolinone compounds

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[17]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinolinone compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include appropriate controls: a vehicle control (e.g., DMSO) and a no-treatment control.[1]

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

    • Incubate the plate for 4 hours in a humidified atmosphere.

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well.

    • Allow the plate to stand overnight in the incubator to ensure complete solubilization of the purple formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value by plotting cell viability against the compound concentration.[1]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Incubate1 Incubate Overnight (Cell Attachment) Seed->Incubate1 Add_Cmpd Add Compounds to Wells Incubate1->Add_Cmpd Prepare_Cmpd Prepare Serial Dilutions of Quinolinones Prepare_Cmpd->Add_Cmpd Incubate2 Incubate for Treatment Period Add_Cmpd->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 4 hours Add_MTT->Incubate3 Add_Solubilizer Add Solubilization Solution Incubate3->Add_Solubilizer Incubate4 Incubate Overnight Add_Solubilizer->Incubate4 Read_Absorbance Read Absorbance on Microplate Reader Incubate4->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

The diverse cytotoxic profiles of substituted quinolinones underscore their potential as a rich source for the development of novel anticancer therapeutics. This guide provides a framework for understanding and comparing the efficacy of these compounds, from their structure-activity relationships to their mechanisms of action. The provided experimental protocol for the MTT assay serves as a practical tool for researchers to assess the cytotoxic potential of their own quinolinone derivatives. Further exploration of this versatile chemical scaffold holds significant promise for the future of cancer therapy.

References

  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry. URL
  • Molecular mechanisms of apoptosis induced by a novel synthetic quinolinone derivative in HL-60 human leukemia cells. Toxicology in Vitro. URL
  • Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. URL
  • Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports. URL
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. URL
  • Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry. URL
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. Scientific Reports. URL
  • Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols. BenchChem. URL
  • Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline-1,8-dione Deriv
  • A Novel Quinolone JH62 (E-2-(Tridec-4-en-1-yl)-quinolin-4(1H)-one) from Pseudomonas aeruginosa Exhibits Potent Anticancer Activity. International Journal of Molecular Sciences. URL
  • Quinoline-based thiazolidinone derivatives as potent cytotoxic and apoptosis-inducing agents through EGFR inhibition. Chemical Biology & Drug Design. URL
  • Synthesis and anticancer activity of novel 2-quinolone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. URL
  • Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. European Journal of Medicinal Chemistry. URL
  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjug
  • Synthesis and Structure-Activity Relationships of Quinolinone and Quinoline-Based P2X7 Receptor Antagonists and Their Anti-Sphere Formation Activities in Glioblastoma Cells. Journal of Medicinal Chemistry. URL
  • Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry. URL
  • Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. Molecules. URL
  • Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Deriv
  • Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry. URL
  • Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. Journal of Enzyme Inhibition and Medicinal Chemistry. URL
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. Bioorganic & Medicinal Chemistry. URL
  • Synthesis, Cytotoxic Evaluation, and Structure–Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules. URL

Sources

A Comparative Guide to the In Vivo Efficacy of 7-Chloro-Quinolinone-Based Compounds in Murine Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vivo efficacy of compounds based on the 7-chloro-quinolinone scaffold and its structural analogues in established murine models. Due to the limited availability of published in vivo data for the specific 7-chloro-2,3-dihydroquinolin-4(1H)-one core, this guide draws upon robust evidence from closely related 7-chloroquinoline derivatives. By comparing their performance in preclinical models of inflammation, pain, and parasitic disease, we aim to provide researchers, scientists, and drug development professionals with a valuable framework for advancing novel therapeutics based on this privileged heterocyclic scaffold.

The narrative explains the causal relationships behind experimental designs and protocols, ensuring a deep, mechanistic understanding of the data presented.

Introduction: The Therapeutic Potential of the 7-Chloroquinoline Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2] The inclusion of a chlorine atom at the 7-position is a well-established strategy to enhance biological activity, most famously exemplified by the antimalarial drug Chloroquine. The 2,3-dihydroquinolin-4(1H)-one (or tetrahydroquinolinone) core provides a three-dimensional structure that can be strategically modified to optimize target engagement and pharmacokinetic properties. While in vitro studies have highlighted the potential of various quinolinone derivatives in oncology and infectious diseases, in vivo validation is the critical next step in the drug discovery pipeline.[3][4]

This guide synthesizes in vivo data from key structural classes to build a predictive efficacy profile for novel compounds based on the this compound scaffold.

Comparative Analysis I: Anti-inflammatory and Analgesic Efficacy

We begin by examining a potent 7-chloro-4-(piperazin-1-yl) quinoline derivative, which serves as a valuable surrogate for understanding the anti-inflammatory potential of the core scaffold in vivo.

Case Study: Compound 5 [1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone]

A study investigating a series of 7-chloro-4-(piperazin-1-yl)quinoline derivatives identified "compound 5" as a lead candidate with significant anti-inflammatory and analgesic properties, mediated by the suppression of key inflammatory mediators.[5]

The compound was evaluated in standard murine models of inflammation and nociception, with results benchmarked against established clinical agents.

Table 1: In Vivo Anti-inflammatory and Analgesic Activity of Compound 5

Assay Model Dose (mg/kg) Endpoint Result for Compound 5 Positive Control Result for Control
Analgesia Acetic Acid-Induced Writhing 15 Number of Writhes 55% Inhibition Diclofenac Sodium 70% Inhibition
30 72% Inhibition
Analgesia Hot-Plate Test (Central Nociception) 30 Latency to Response (45 min) ~12 seconds Tramadol HCl ~8 seconds

| Anti-inflammatory | Carrageenan-Induced Paw Edema | 30 | Edema Inhibition (3 hr) | 64% | Indomethacin | 75% |

Data synthesized from[5].

The in vivo efficacy is strongly supported by in vitro data showing that Compound 5 inhibits nitric oxide (NO) production and downregulates the expression of iNOS, COX-2, IL-6, IL-1β, and TNF-α in RAW 264.7 macrophage cells.[5] This dual action on both inflammatory mediators and nociceptive pathways underscores the therapeutic potential of this scaffold. Similarly, studies on 4-phenylselenyl-7-chloroquinoline have demonstrated its ability to reduce edema, myeloperoxidase activity, and reactive oxygen species in mouse models, further cementing the anti-inflammatory credentials of 7-chloroquinoline derivatives.[6]

A robust in vivo evaluation requires carefully executed and validated protocols.

G cluster_0 Pre-Treatment Phase cluster_1 Inflammation/Nociception Induction cluster_2 Efficacy Measurement animal_acclimatization Animal Acclimatization (Swiss Albino Mice, 5-7 days) grouping Randomization into Groups (n=6 per group) animal_acclimatization->grouping dosing Oral Administration (Compound 5, Vehicle, or Control) grouping->dosing carrageenan Carrageenan Injection (Subplantar) dosing->carrageenan 1 hr post-dose acetic_acid Acetic Acid Injection (Intraperitoneal) dosing->acetic_acid 30 min post-dose hot_plate Placement on Hot Plate (55 ± 0.5°C) dosing->hot_plate 30, 60, 90 min post-dose plethysmometer Measure Paw Volume (Plethysmometer at 1, 2, 3 hr) carrageenan->plethysmometer writhing_count Count Writhing Reflexes (Over 20 min) acetic_acid->writhing_count latency_record Record Latency Time (Cut-off 20 sec) hot_plate->latency_record

Caption: Workflow for in vivo anti-inflammatory and analgesic testing.

Protocol 1: Carrageenan-Induced Paw Edema in Mice [5]

  • Animals: Use male Swiss albino mice (20-25g).

  • Acclimatization: Acclimatize animals for at least 5 days with free access to food and water.

  • Grouping: Randomly divide mice into vehicle, positive control (e.g., Indomethacin 10 mg/kg), and test compound groups (e.g., Compound 5 at 15 and 30 mg/kg).

  • Dosing: Administer treatments orally (p.o.).

  • Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar tissue of the right hind paw.

  • Measurement: Measure the paw volume immediately after injection and at 1, 2, and 3 hours post-carrageenan challenge using a plethysmometer.

  • Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

Comparative Analysis II: Antimalarial Efficacy

The 7-chloro-4-aminoquinoline scaffold is the progenitor of modern antimalarials. Evaluating novel derivatives in this context is crucial. Here, we compare the in vivo performance of a next-generation pyrrolizidinylmethyl derivative with standard quinoline drugs.

Case Study: MG3 [Pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline]

MG3 was developed to overcome widespread resistance to Chloroquine (CQ). Its preclinical profile demonstrates potent activity against multiple Plasmodium species in mice.[7]

MG3 was evaluated using the standard 4-day suppressive test (Peter's test) in mice infected with different Plasmodium strains, including a CQ-resistant one.

Table 2: In Vivo Oral Antimalarial Efficacy (ED₅₀ and ED₉₀ in mg/kg/day)

Compound P. berghei ANKA (CQ-S) P. chabaudi AS (CQ-S) P. yoelii NS (CQ-R)
ED₅₀ / ED₉₀ ED₅₀ / ED₉₀ ED₅₀ / ED₉₀
MG3 1.9 / 3.4 1.1 / 2.3 6.1 / 15.6

| Chloroquine (CQ) | 2.1 / 4.0 | 1.5 / 2.5 | > 40 / > 40 |

Data extracted from[7]. CQ-S: Chloroquine-Sensitive; CQ-R: Chloroquine-Resistant.

The data clearly shows that MG3 retains potent activity against the CQ-Resistant P. yoelii strain, unlike Chloroquine itself. Its efficacy against sensitive strains is comparable or slightly superior to CQ, marking it as a promising developmental candidate.[7] These findings align with other studies on substituted 4(1H)-quinolones which also show >99% reduction in parasitemia in P. berghei models.[8]

G Day0_Infection Day 0: Infect Mice (CD1 mice, i.v. with 4x10^6 infected RBCs) Day0_Dose1 Day 0: Administer Dose 1 (2 hrs post-infection) Day0_Infection->Day0_Dose1 Day1_Dose2 Day 1: Administer Dose 2 Day0_Dose1->Day1_Dose2 Day2_Dose3 Day 2: Administer Dose 3 Day1_Dose2->Day2_Dose3 Day3_Dose4 Day 3: Administer Dose 4 Day2_Dose3->Day3_Dose4 Day4_Measure Day 4: Measure Parasitemia (Giemsa-stained thin blood smears) Day3_Dose4->Day4_Measure Analysis Calculate % Suppression and Determine ED50/ED90 Day4_Measure->Analysis

Caption: Workflow for the 4-day suppressive test (Peter's test).

Protocol 2: The 4-Day Suppressive Test in Murine Malaria Models [7]

  • Animals: Use CD1 mice.

  • Infection: Inoculate mice intravenously (i.v.) with 4 x 10⁶ erythrocytes infected with the desired Plasmodium strain (P. berghei, P. chabaudi, or P. yoelii).

  • Grouping: Randomize mice into vehicle control and test compound groups.

  • Dosing: Prepare compounds in a standard suspending formula (e.g., 0.5% sodium carboxymethylcellulose, 0.5% benzyl alcohol, 0.4% Tween 80, 0.9% NaCl).

  • Treatment Schedule: Administer compounds via oral gavage once a day for four consecutive days, starting 2 hours post-infection.

  • Endpoint Measurement: On day 4, collect thin blood smears from the tail vein.

  • Analysis: Stain smears with Giemsa, determine the percentage of parasitized red blood cells (RBCs) via microscopy, and calculate the percent suppression of parasitemia relative to the vehicle control. Determine ED₅₀ and ED₉₀ values using appropriate statistical software.

Considerations for In Vivo Anticancer Efficacy Assessment

Based on these precedents, a standard subcutaneous xenograft model is the logical first step for evaluating novel this compound compounds.

Protocol 3: Subcutaneous Xenograft Mouse Model

  • Cell Culture: Culture a relevant human cancer cell line (e.g., A549 lung cancer, HCT-116 colon cancer) under standard conditions.

  • Animals: Use immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old).

  • Implantation: Harvest cancer cells and resuspend in a suitable medium like Matrigel/PBS. Subcutaneously inject 1-5 x 10⁶ cells into the right flank of each mouse.

  • Tumor Growth: Monitor mice until tumors reach a palpable volume (e.g., 100-150 mm³).

  • Grouping & Dosing: Randomize mice into vehicle control and treatment groups. Administer the test compound via a clinically relevant route (e.g., p.o. or i.p.) on a predetermined schedule (e.g., daily or every other day).

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight as an indicator of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration (e.g., 21-28 days). Euthanize animals, excise tumors, and record final tumor weights.

  • Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for the treatment groups compared to the vehicle control.

Conclusion and Future Directions

This guide demonstrates that compounds built upon the 7-chloroquinoline core possess significant and validated in vivo efficacy in murine models of inflammation, pain, and parasitic disease. The potent activity of structurally related analogues provides a strong rationale for the synthesis and evaluation of novel derivatives based on the this compound scaffold.

Future research should prioritize the evaluation of these specific compounds in the well-established in vivo models detailed herein. By directly comparing their efficacy against the benchmarks set by compounds like MG3 and the 7-chloro-4-(piperazin-1-yl) quinolines, researchers can rapidly identify promising new candidates for drug development. Particular attention should be paid to establishing a clear structure-activity relationship (SAR) and structure-property relationship to optimize both potency and drug-like properties.

References

  • El-Sayed, N. F., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • Parapini, S., et al. (2023). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Pharmaceuticals, 16(5), 720. [Link]
  • El-Sayed, N. F., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar. [Link]
  • Wang, Y., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 28(14), 5349. [Link]
  • Gabrhelík, T., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Pharmaceuticals, 15(10), 1234. [Link]
  • Sweidan, K., et al. (2022). Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents.
  • Abdel-Maksoud, M. S., et al. (2021). Anti-Inflammatory and Analgesic Activities of 7-Chloro-4-(Piperazin-1-yl) Quinoline Derivative Mediated by Suppression of Inflammatory Mediators Expression in Both RAW 264.7 and Mouse Models.
  • Béni, S., et al. (2019). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 24(20), 3747. [Link]
  • Nilsen, A., et al. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry, 57(9), 3818-3832. [Link]
  • Sreelatha, T., & Sivan, M. V. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 118-127. [Link]
  • Wang, Y., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 26(17), 5345. [Link]
  • da Rosa, G. G., et al. (2024). Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice. Chemistry & Biodiversity, e202301246. [Link]
  • D'Ascenzio, M., et al. (2014). Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis.
  • Yadav, P., et al. (2022). Quinoline derivatives with potential anticancer activity.
  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(15), 3119-3146. [Link]
  • Madrid, D. C., et al. (2011). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 21(22), 6789-6792. [Link]
  • Ryczkowska, M., et al. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 12(1), 10565. [Link]
  • Pesarico, A. P., et al. (2016). 4-Phenylselenyl-7-chloroquinoline, a new quinoline derivative containing selenium, has potential antinociceptive and anti-inflammatory actions. European Journal of Pharmacology, 780, 122-128. [Link]
  • El-Sayed, W. A., et al. (2017). Synthesis of 7-chloroquinolinyl-4-aminosubstituted-chalcones and their corresponding fused pyridines, pyrazoles, and pyrimidines as potential anticancer and antimalarial agents.
  • Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4). [Link]

Sources

Navigating the Maze of Resistance: A Comparative Guide to 7-Chloro-2,3-dihydroquinolin-4(1H)-one Analogs in Cross-Resistance Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the specter of drug resistance looms large, often rendering promising candidates ineffective. The 7-chloro-2,3-dihydroquinolin-4(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potential across various therapeutic areas, including oncology. However, the true litmus test for any new anticancer agent lies in its ability to circumvent or overcome existing resistance mechanisms. This guide provides a comprehensive analysis of cross-resistance studies concerning analogs of this compound, offering a comparative framework for researchers in the field.

While direct and extensive cross-resistance studies on a wide range of this compound analogs are still emerging in the public domain, this guide synthesizes available data from closely related quinoline and quinolinone derivatives to provide actionable insights. We will delve into the fundamental mechanisms of drug resistance, present comparative data from analogous compounds, and provide detailed protocols for evaluating cross-resistance, empowering researchers to design and interpret their own studies effectively.

The Landscape of Drug Resistance: A Mechanistic Overview

Multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy. It is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as cellular efflux pumps, actively removing a broad spectrum of xenobiotics, including anticancer drugs, from the cell. This leads to decreased intracellular drug concentrations and, consequently, reduced efficacy. Other mechanisms of resistance include alterations in drug targets, activation of DNA repair pathways, and deregulation of apoptotic signaling.

The development of novel quinolinone analogs is often geared towards identifying compounds that are not substrates for efflux pumps or that can inhibit their function, thereby resensitizing resistant cells to chemotherapy.

Comparative Analysis of Quinolone Analogs in Resistant Cancer Models

While data specifically on this compound analogs is limited, studies on structurally related 7-chloroquinoline and other quinolinone derivatives provide valuable insights into potential cross-resistance patterns. The following data, compiled from various studies, illustrates the performance of these analogs against sensitive and multidrug-resistant cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50, µM) of 7-Chloroquinoline Derivatives in Sensitive and Resistant Leukemia Cell Lines
CompoundSensitive Cell Line (CCRF-CEM)Resistant Cell Line (CEM-DNR)Resistance Index (RI)†Reference
Doxorubicin 0.02 ± 0.011.2 ± 0.160[1]
Analog A (Sulfonyl N-oxide derivative) 0.55 ± 0.063.46 ± 0.356.3[1]
Analog B (Sulfonyl N-oxide derivative) 0.62 ± 0.074.12 ± 0.426.6[1]
Analog C (Sulfinyl derivative) 2.74 ± 0.28> 50> 18.2[1]

†Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the sensitive parental cell line. A higher RI indicates greater cross-resistance.

The data in Table 1, derived from studies on 7-chloro-(4-thioalkylquinoline) derivatives, demonstrates that while some analogs (A and B) show a degree of cross-resistance, it is significantly lower than that of the conventional chemotherapeutic agent, doxorubicin.[1] This suggests that these particular modifications to the 7-chloroquinoline scaffold may partially circumvent the resistance mechanisms present in the CEM-DNR cell line. In contrast, Analog C shows a high level of cross-resistance, indicating it is likely a substrate for the efflux pumps overexpressed in these cells.

Table 2: Reversal of P-gp-Mediated Doxorubicin Resistance by Quinolin-2-one-Pyrimidine Hybrids
CompoundCell LineDoxorubicin IC50 (µM)Fold Reversal (FR)‡Reference
Doxorubicin alone K562 (sensitive)0.45 ± 0.05-[2]
Doxorubicin alone Lucena 1 (resistant)25.6 ± 2.1-[2]
Doxorubicin + Verapamil (10 µM) Lucena 11.2 ± 0.121.3[2]
Doxorubicin + Hybrid 5c (5 µM) Lucena 12.1 ± 0.212.2[2]
Doxorubicin + Hybrid 7b (5 µM) Lucena 11.8 ± 0.1514.2[2]

‡Fold Reversal (FR) is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the agent in the presence of the test compound.

Table 2 highlights the potential of quinolinone analogs not as direct cytotoxic agents, but as MDR modulators. The quinolin-2-one-pyrimidine hybrids 5c and 7b were shown to significantly decrease the IC50 of doxorubicin in the P-gp overexpressing Lucena 1 cell line, indicating their ability to inhibit P-gp-mediated efflux.[2] This approach represents a promising strategy for overcoming resistance to existing chemotherapeutic drugs.

Experimental Protocols for Cross-Resistance Assessment

To rigorously evaluate the cross-resistance profile of novel this compound analogs, a series of well-defined in vitro experiments are essential.

Generation of Drug-Resistant Cell Lines

The foundation of any cross-resistance study is the availability of appropriate resistant cell line models. These are typically generated by continuous exposure of a parental sensitive cell line to a selecting agent (a standard chemotherapeutic drug) over an extended period.

Step-by-Step Protocol:

  • Determine the initial IC50: Establish the half-maximal inhibitory concentration (IC50) of the selecting agent (e.g., doxorubicin, paclitaxel) for the parental sensitive cancer cell line.

  • Initial low-dose exposure: Culture the parental cells in the presence of the selecting agent at a concentration of approximately 1/10th to 1/5th of its IC50.

  • Gradual dose escalation: As the cells adapt and resume proliferation, gradually increase the concentration of the selecting agent in the culture medium. This process of stepwise dose escalation selects for a population of cells with stable resistance.

  • Characterization of resistant phenotype: Once a resistant cell line is established (typically capable of growing in the presence of at least 10-fold the initial IC50 of the selecting agent), characterize the resistance mechanism. This often involves Western blotting or qPCR to confirm the overexpression of efflux pumps like P-glycoprotein.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and determine the IC50 values of test compounds.

Step-by-Step Protocol:

  • Cell Seeding: Seed both the parental sensitive and the generated resistant cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound analogs and the reference chemotherapeutic drugs for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and calculate the IC50 value from the dose-response curve. The Resistance Index (RI) can then be calculated to quantify the level of cross-resistance.

Visualizing the Path to Resistance and Intervention

To better understand the complex interplay of factors in drug resistance and the workflow for its assessment, the following diagrams are provided.

cluster_0 Mechanisms of Multidrug Resistance Drug_Target_Alteration Target Alteration (e.g., Topoisomerase Mutation) Chemotherapeutic_Drug Chemotherapeutic Drug Drug_Target_Alteration->Chemotherapeutic_Drug Reduces Binding Efflux_Pump Increased Efflux (e.g., P-glycoprotein) Efflux_Pump->Chemotherapeutic_Drug Pumps Out DNA_Repair Enhanced DNA Repair Cancer_Cell Cancer Cell DNA_Repair->Cancer_Cell Protects Apoptosis_Evasion Evasion of Apoptosis Apoptosis Cell Death Apoptosis_Evasion->Apoptosis Inhibits Chemotherapeutic_Drug->Cancer_Cell Enters Cell Cancer_Cell->Apoptosis Induces

Caption: Key mechanisms contributing to multidrug resistance in cancer cells.

Start Start: Select Parental Cancer Cell Line Generate_Resistant_Line Generate Resistant Cell Line (Continuous Drug Exposure) Start->Generate_Resistant_Line Characterize_Resistance Characterize Resistance Mechanism (e.g., P-gp Overexpression) Generate_Resistant_Line->Characterize_Resistance Cytotoxicity_Assay Perform Cytotoxicity Assays (MTT) on both cell lines Characterize_Resistance->Cytotoxicity_Assay Data_Analysis Calculate IC50 Values and Resistance Index (RI) Cytotoxicity_Assay->Data_Analysis Compare_Analogs Compare RI of Analogs to Standard Drugs Data_Analysis->Compare_Analogs End End: Identify Analogs with Low Cross-Resistance Compare_Analogs->End

Caption: Experimental workflow for assessing cross-resistance of novel compounds.

Future Directions and Conclusion

The development of this compound analogs as anticancer agents holds significant promise. However, a thorough understanding of their interaction with resistance mechanisms is paramount for their successful clinical translation. The data from related quinoline scaffolds suggest that specific structural modifications can lead to compounds that are less susceptible to efflux by P-glycoprotein and may even act as MDR modulators.

Future research should focus on the systematic synthesis and evaluation of a diverse library of this compound analogs against a panel of well-characterized sensitive and resistant cancer cell lines. This will enable the establishment of clear structure-activity relationships for overcoming cross-resistance. By employing the robust experimental protocols outlined in this guide, researchers can generate high-quality, comparable data that will accelerate the development of the next generation of effective and resistance-evading cancer therapeutics.

References

  • Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones.
  • Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction.
  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. [Link]
  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Royal Society of Chemistry. [Link]
  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. MDPI. [Link]
  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO. [Link]
  • Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents.
  • Structure activity relationships and the binding mode of quinolinone-pyrimidine hybrids as reversal agents of multidrug resistance mediated by P-gp.
  • New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation.
  • Convenient and Scalable Synthesis of 2,3-Dihydroquinazolin-4(1 H )-one Derivatives and Their Anticancer Activities.
  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents.
  • New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors.
  • 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. PubMed. [Link]
  • Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Colorectal Cancer: Potential Reversal Agents among Herbal Medicines.
  • 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells.
  • Evaluation of relative resistance value (IC50 of P-gp overexpressed...).
  • Elacridar Reverses P-gp-Mediated Drug Resistance in Ovarian Cancer Cells in 2D and 3D Culture Models. MDPI. [Link]
  • Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells. PubMed. [Link]
  • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI. [Link]
  • 2,3-Dihydroquinazolin-4(1H)
  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. Royal Society of Chemistry. [Link]
  • 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study.
  • Design, synthesis and inhibitory activity of novel 2, 3-dihydroquinolin-4(1H)-one derivatives as potential succinate dehydrogenase inhibitors. PubMed. [Link]

Sources

A Comparative Analysis of 7-Chloro-4-Quinolinyl Hydrazones and Standard Therapies for Leishmaniasis

Author: BenchChem Technical Support Team. Date: January 2026

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, continues to pose a significant global health threat, particularly in tropical and subtropical regions.[1] The clinical manifestations range from self-healing cutaneous lesions to fatal visceral leishmaniasis (VL).[1] For decades, the therapeutic arsenal has been limited, and existing drugs are increasingly hampered by issues of toxicity, parenteral administration routes, high cost, and emerging parasite resistance.[1][2] This guide provides a technical evaluation of a promising new class of compounds, 7-chloro-4-quinolinyl hydrazones, comparing their antileishmanial activity against the established standard-of-care drugs.

The Shortcomings of Current Antileishmanial Drugs

The primary treatments for leishmaniasis include pentavalent antimonials, amphotericin B, miltefosine, and paromomycin.[1][3] While these drugs have been mainstays, their limitations necessitate the search for novel therapeutic agents.[1][2]

  • Pentavalent Antimonials (Sodium Stibogluconate, Meglumine Antimoniate): These have been used for over half a century but suffer from severe side effects, the need for daily injections, and widespread resistance, especially in regions like India.[1][2]

  • Amphotericin B (AmB): Highly effective, particularly its liposomal formulation (L-AmB), but its use is restricted by the need for intravenous infusion and potential nephrotoxicity.[1][4] The high cost of L-AmB is also a major barrier in resource-limited settings.[5]

  • Miltefosine: As the only oral drug available, it represented a significant advancement. However, its use is complicated by teratogenicity, variable efficacy depending on the region, and the emergence of resistance.[1][6]

  • Paromomycin: This aminoglycoside is administered via intramuscular injection and, while effective, its use as a monotherapy is challenged by developing resistance.[7]

These challenges underscore the urgent need for new, safe, effective, and affordable oral antileishmanial drugs. The 7-chloro-4-quinolinyl hydrazone scaffold has emerged as a particularly promising starting point for drug discovery efforts.[8][9]

Unveiling the Mechanism: A Tale of Two Strategies

The efficacy of any antimicrobial agent is rooted in its mechanism of action. Standard antileishmanial drugs and 7-chloro-4-quinolinyl hydrazones operate through distinct biochemical pathways to eliminate the parasite.

7-Chloro-4-Quinolinyl Hydrazones: A Multi-Pronged Attack on the Parasite's Powerhouse

Preliminary studies suggest that 7-chloro-4-quinolinyl hydrazones exert their leishmanicidal effect primarily by inducing mitochondrial dysfunction.[10] This appears to be a two-step process:

  • Induction of Oxidative Stress: The compounds lead to an increase in the formation of reactive oxygen species (ROS) within the parasite.[10]

  • Mitochondrial Membrane Depolarization: This surge in ROS disrupts the mitochondrial membrane potential, effectively crippling the parasite's energy production and triggering a cascade of events leading to cell death.[10]

This targeted attack on the parasite's mitochondria is a compelling strategy, as subtle differences between parasite and host cell mitochondria can be exploited to achieve selective toxicity.

G Hydrazone 7-Chloro-4-Quinolinyl Hydrazone Parasite Leishmania Parasite Hydrazone->Parasite Enters Mitochondrion Parasite Mitochondrion Parasite->Mitochondrion ROS Increased Reactive Oxygen Species (ROS) Mitochondrion->ROS Induces MMP Reduced Mitochondrial Membrane Potential (ΔΨm) ROS->MMP Causes Death Parasite Death MMP->Death Leads to

Caption: Proposed mechanism of 7-chloro-4-quinolinyl hydrazones.

Standard Drugs: Established Pathways with Known Vulnerabilities

The mechanisms of standard drugs are well-documented and target various essential parasite functions.[1]

  • Pentavalent Antimonials (SbV): These are considered pro-drugs that are reduced to the more toxic trivalent antimony (SbIII) inside the parasite.[1][2][11] SbIII then disrupts the parasite's redox balance by inhibiting trypanothione reductase and also interferes with DNA replication by inhibiting DNA topoisomerase I.[1][11][12]

  • Amphotericin B: This polyene antibiotic binds to ergosterol, a key component of the Leishmania cell membrane. This binding forms pores in the membrane, leading to leakage of intracellular ions and ultimately, cell death.[4]

  • Miltefosine: This alkylphosphocholine drug has a complex mechanism, interfering with cell signaling pathways, inhibiting phospholipid and sterol biosynthesis, and disrupting mitochondrial function.[5][13] It also impairs the function of acidocalcisomes, leading to a fatal disruption of the parasite's intracellular calcium homeostasis.[14][15][16]

  • Paromomycin: As an aminoglycoside, its primary mechanism is the inhibition of protein synthesis by binding to the parasite's ribosomal RNA.[7][17][18]

G cluster_SbV Pentavalent Antimonials cluster_AmB Amphotericin B cluster_Milt Miltefosine cluster_Paro Paromomycin SbV Sb(V) SbIII Reduced to Sb(III) SbV->SbIII TryR Inhibits Trypanothione Reductase SbIII->TryR TopoI Inhibits DNA Topoisomerase I SbIII->TopoI AmB Amphotericin B Ergosterol Binds to Ergosterol AmB->Ergosterol Pores Forms Membrane Pores Ergosterol->Pores Milt Miltefosine Membrane Disrupts Membrane & Lipid Synthesis Milt->Membrane Mito Disrupts Mitochondrial Function Milt->Mito Calcium Disrupts Ca2+ Homeostasis Milt->Calcium Paro Paromomycin Ribosome Binds to Ribosome Paro->Ribosome ProteinSynth Inhibits Protein Synthesis Ribosome->ProteinSynth

Caption: Mechanisms of action for standard antileishmanial drugs.

Comparative Efficacy: A Quantitative Look at the Data

The true potential of a new drug candidate is revealed through its in vitro activity and selectivity. The 50% inhibitory concentration (IC50) measures a drug's potency against the parasite, while the 50% cytotoxic concentration (CC50) measures its toxicity to host cells. The ratio of these two values (CC50/IC50) gives the Selectivity Index (SI), a critical measure of the therapeutic window.[19][20] A higher SI value is desirable, indicating greater selectivity for the parasite over host cells.[19]

Several studies have demonstrated the potent in vitro activity of 7-chloro-4-quinolinyl hydrazone derivatives against both the promastigote (insect stage) and, more importantly, the clinically relevant intracellular amastigote forms of Leishmania.[9][10]

Compound/DrugLeishmania SpeciesParasite StageIC50 (µM)Host CellCC50 (µM)Selectivity Index (SI)Reference(s)
Hydrazone 2a L. amazonensisAmastigote8.1Murine Macrophages>200>24.7[10]
Hydrazone 2c L. amazonensisAmastigote15.6Murine Macrophages>200>12.8[10]
Hydrazone 6 L. braziliensisAmastigote0.03 (30 ng/mL)Murine Macrophages--[9]
Hydrazone 7 L. braziliensisAmastigote0.02 (20 ng/mL)Murine Macrophages--[9]
Amphotericin B L. panamensisAmastigote0.32Human Macrophages (U-937)39.6123.8[21]
Amphotericin B L. martiniquensisPromastigote0.475 - 1.025---[22]
Miltefosine L. donovaniAmastigote1.2KB cells145.8121.5[23]
Miltefosine L. martiniquensisAmastigote17.4 - 19.2---[22]
Pentamidine L. martiniquensisAmastigote12.0 - 12.8---[22]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in Leishmania species/strains, host cells, and assay conditions.

The data clearly show that specific 7-chloro-4-quinolinyl hydrazone derivatives, such as compounds 6 and 7 , exhibit exceptionally potent activity against intracellular amastigotes, with IC50 values in the nanomolar range.[9] Compound 2a also demonstrates a favorable selectivity index, being significantly more toxic to the parasite than to host macrophages.[10] While standard drugs like Amphotericin B and Miltefosine are potent, the novel hydrazones show comparable or, in some cases, superior potency, highlighting their therapeutic potential.

Experimental Protocols for Evaluation

To ensure the reproducibility and validity of these findings, standardized protocols are essential. Below are detailed methodologies for key in vitro assays.

Protocol 1: In Vitro Antiamastigote Susceptibility Assay

This assay is crucial as it evaluates the efficacy of a compound against the intracellular form of the parasite, which is responsible for disease in the mammalian host.

G A 1. Seed Macrophages in 96-well plate B 2. Incubate for 24h (allow adherence) A->B C 3. Infect with Stationary-Phase Promastigotes (10:1 ratio) B->C D 4. Incubate for 24h (allow phagocytosis) C->D E 5. Wash to remove extracellular parasites D->E F 6. Add serial dilutions of test compounds E->F G 7. Incubate for 72h F->G H 8. Fix, stain (Giemsa), and count intracellular amastigotes G->H I 9. Calculate IC50 value H->I

Caption: Workflow for the intracellular amastigote assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed murine peritoneal macrophages or a macrophage-like cell line (e.g., J774A.1) into a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight at 37°C in a 5% CO2 atmosphere.

  • Parasite Infection: Infect the adhered macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubation for Phagocytosis: Incubate the plate for 24 hours to allow for the phagocytosis of promastigotes and their transformation into amastigotes.

  • Removal of Extracellular Parasites: After incubation, wash the wells gently with a pre-warmed medium to remove any non-phagocytosed promastigotes.

  • Compound Addition: Add fresh medium containing serial dilutions of the test compounds (e.g., 7-chloro-4-quinolinyl hydrazones) and reference drugs (e.g., Amphotericin B) to the wells. Include a drug-free control.

  • Final Incubation: Incubate the plate for an additional 72 hours.

  • Microscopic Analysis: Fix the cells with methanol and stain with Giemsa. Determine the number of intracellular amastigotes per 100 macrophages for each drug concentration using light microscopy.

  • Data Analysis: Calculate the percentage of infection reduction relative to the drug-free control. The IC50 value is determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vitro Cytotoxicity Assay

This assay determines the toxicity of the compounds to mammalian cells, which is essential for calculating the Selectivity Index.

Step-by-Step Methodology:

  • Cell Seeding: Seed macrophages (the same type used in the amastigote assay) in a 96-well plate at 5 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Addition: Replace the medium with fresh medium containing the same serial dilutions of the test compounds and reference drugs used in the efficacy assay.

  • Incubation: Incubate the plate for 72 hours under the same conditions.

  • Viability Assessment (Resazurin Assay):

    • Add 10 µL of Resazurin solution (e.g., PrestoBlue™) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the fluorescence or absorbance using a microplate reader.

  • Data Analysis: The cell viability is proportional to the metabolic reduction of resazurin. Calculate the percentage of cytotoxicity for each concentration relative to untreated control cells. The CC50 value is determined by non-linear regression analysis.

Conclusion and Future Outlook

The available data strongly suggest that 7-chloro-4-quinolinyl hydrazones are a highly promising class of antileishmanial compounds. Certain derivatives demonstrate outstanding potency against the clinically relevant intracellular amastigote stage of Leishmania, with some compounds showing activity in the nanomolar range.[9] Their proposed mechanism of action, centered on inducing mitochondrial dysfunction, presents a validated and promising therapeutic target.[10]

Compared to standard drugs, these novel hydrazones offer the potential for improved safety profiles, as indicated by preliminary selectivity index data. Furthermore, as small molecules, they hold the promise of oral bioavailability, which would be a transformative improvement over the parenteral administration required for antimonials and amphotericin B.

However, the journey from a promising hit compound to a clinical drug is long. The next critical steps for this compound class must include:

  • In Vivo Efficacy: Rigorous evaluation in animal models of both cutaneous and visceral leishmaniasis is required to confirm that the potent in vitro activity translates to a therapeutic effect in a living system.[24]

  • Mechanism of Action Elucidation: Deeper investigation is needed to precisely identify the molecular targets within the parasite's mitochondria.

  • Pharmacokinetic and Safety Profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are necessary to assess the drug-like properties and potential liabilities of lead candidates.

While standard drugs will remain a cornerstone of leishmaniasis treatment in the short term, the development of resistance and significant toxicity profiles create a clear and present need for innovation. 7-Chloro-4-quinolinyl hydrazones represent a significant step forward in this search, offering a potent and selective scaffold for the development of the next generation of oral antileishmanial therapies.

References

  • Current time information in Jasper County, US. Google. Retrieved January 7, 2026.
  • 7-Chloro-4-quinolinyl Hydrazones: A Promising and Potent Class of Antileishmanial Compounds. ResearchGate. (2013).
  • Progress in antileishmanial drugs: Mechanisms, challenges, and prospects. (2025). PLOS Neglected Tropical Diseases.
  • Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis. (2016). Experimental Parasitology.
  • Hydrazone Derivatives Enhance Antileishmanial Activity of Thiochroman-4-ones. (2017). Molecules.
  • 7-Chloro-4-quinolinyl hydrazones: a promising and potent class of antileishmanial compounds. (2013). Chemical Biology & Drug Design.
  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (2020). Molecules.
  • Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis. (2016). Experimental Parasitology.
  • Selectivity index and IC 50 of the compounds with the best antileishmanial activity. ResearchGate.
  • Leishmaniasis Medication. Medscape. (2024).
  • IC 50 , LC 50 and SI values of antimalarial drugs. ResearchGate. (2013).
  • Paromomycin: uptake and resistance in Leishmania donovani. (2015). Parasites & Vectors.
  • Pentavalent Antimonials: New Perspectives for Old Drugs. (2009). Molecules.
  • Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel. (2017). Antimicrobial Agents and Chemotherapy.
  • In Vitro Activities of New 2-Substituted Quinolines against Leishmania donovani. (2011). Antimicrobial Agents and Chemotherapy.
  • Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel. (2018). Antimicrobial Agents and Chemotherapy.
  • Unravelling drug resistance in leishmaniasis: genomic adaptations and emerging therapies. (2024). Frontiers in Cellular and Infection Microbiology.
  • Mechanism of action of pentavalent antimonials in Leishmania. ResearchGate.
  • Efficacy and safety of different drugs for the treatment of leishmaniasis: a systematic review and network meta-analysis. (2025). Frontiers in Pharmacology.
  • Determination of anti-leishmanial drugs efficacy against Leishmania martiniquensis using a colorimetric assay. (2020). Korean Journal of Parasitology.
  • Differential Effects of Paromomycin on Ribosomes of Leishmania mexicana and Mammalian Cells. (2004). Antimicrobial Agents and Chemotherapy.
  • What is the mechanism of Paromomycin Sulfate? Patsnap Synapse. (2024).
  • Antileishmanial Anthracene Endoperoxides: Efficacy In Vitro, Mechanisms and Structure-Activity Relationships. (2022). Molecules.
  • Molecular Mechanisms of Drug Resistance in Leishmania spp. (2024). Pathogens.
  • In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. (2020). Bio-protocol.
  • Clinical Care of Leishmaniasis. Centers for Disease Control and Prevention. (2024).
  • Unmasking the Mechanism behind Miltefosine: Revealing the Disruption of Intracellular Ca 2+ Homeostasis as a Rational Therapeutic Target in Leishmaniasis and Chagas Disease. (2023). Pharmaceuticals.
  • Selectivity index values for different compounds and drugs studied and used for treating leishmaniasis. ResearchGate.
  • Pentavalent antimonial – Knowledge and References. Taylor & Francis.
  • Evaluation of the in vitro and in vivo antileishmanial activity of a chloroquinolin derivative against Leishmania species capable of causing tegumentary and visceral leishmaniasis. (2020). Veterinary Parasitology.
  • Drugs used for the treatment of leishmaniasis. ResearchGate.
  • Progress in antileishmanial drugs: Mechanisms, challenges, and prospects. (2025). PLOS Neglected Tropical Diseases.
  • Biological activity and structure–activity relationship of dehydrodieugenol B analogues against visceral leishmaniasis. (2023). RSC Medicinal Chemistry.
  • Paromomycin in the treatment of leishmaniasis. ResearchGate. (2018).
  • Interest in paromomycin for the treatment of visceral leishmaniasis (kala-azar). (2012). International Journal of Antimicrobial Agents.
  • Synthesis, Antimalarial, Antileishmanial, and Cytotoxicity Activities and Preliminary In Silico ADMET Studies of 2-(7-Chloroquinolin-4-ylamino)ethyl Benzoate Derivatives. (2022). Molecules.
  • Mode of action of pentavalent antimonials: specific inhibition of type I DNA topoisomerase of Leishmania donovani. (1993). Biochemical and Biophysical Research Communications.
  • Anti-leishmanial therapies: overcoming current challenges with emerging therapies. (2024). Expert Opinion on Pharmacotherapy.
  • Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques. (2025). Molecules.
  • Determination of IC50 values of anti-leishmanial drugs in promastigote and amastigote stages of Leishmania species. ResearchGate.
  • Diagnosis and Treatment of Leishmaniasis: Clinical Practice Guidelines by the Infectious Diseases Society of America (IDSA) and the American Society of Tropical Medicine and Hygiene (ASTMH). (2016). Clinical Infectious Diseases.
  • Miltefosine. Wikipedia.
  • Miltefosine: a review of its pharmacology and therapeutic efficacy in the treatment of leishmaniasis. (2012). Journal of Antimicrobial Chemotherapy.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 7-chloro-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 7-chloro-2,3-dihydroquinolin-4(1H)-one, a halogenated quinoline derivative. By grounding our protocols in established safety standards and explaining the rationale behind each step, we aim to equip researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, ensuring personal safety and environmental protection.

Hazard Identification and Risk Assessment

Understanding the potential hazards of this compound is the foundation of its safe management. Based on data from similar chlorinated quinoline derivatives, the primary hazards are anticipated to be:

  • Acute Oral Toxicity : Similar compounds are harmful if swallowed[1].

  • Skin and Eye Irritation : Causes skin irritation and serious eye irritation[2][3].

  • Respiratory Irritation : May cause respiratory irritation[2][3].

  • Aquatic Toxicity : Harmful to aquatic life with long-lasting effects[1].

Given these potential hazards, all waste containing this compound must be treated as hazardous waste . Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash[4][5][6].

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound or its waste, ensuring adequate personal protection is paramount. The following PPE is mandatory:

  • Eye and Face Protection : Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards[2][7].

  • Skin Protection : Impervious gloves (e.g., nitrile or neoprene) and a lab coat are required. For larger quantities or when there is a risk of splashing, consider additional protective clothing[2][7].

  • Respiratory Protection : If handling the solid form where dust may be generated, or if working with solutions outside of a fume hood, a full-face respirator with an appropriate cartridge for organic vapors and particulates should be used[2][7].

Spill Management: A Proactive Approach

Accidental spills should be treated as a hazardous waste incident.

  • Evacuate and Isolate : If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access to the area.

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain and Absorb : For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collect and Dispose : All cleanup materials, including contaminated absorbents and PPE, must be collected in a designated, labeled hazardous waste container[4][8]. Do not attempt to decontaminate and reuse absorbent materials[4][8].

Disposal Procedures: A Step-by-Step Guide

The guiding principle for the disposal of this compound is waste segregation and containment. As a halogenated organic compound, it requires special handling to prevent environmental contamination and ensure compliance with regulations from bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[9][10].

For Small Quantities (Lab-Scale)
  • Waste Segregation : At the point of generation, segregate waste containing this compound. This includes neat compound, reaction mixtures, and contaminated materials (e.g., filter paper, silica gel).

  • Designated Waste Container : Use a clearly labeled, leak-proof container designated for "Halogenated Organic Waste"[8][11]. The container must be compatible with the chemical and kept closed except when adding waste[11][12].

  • Labeling : The waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added[8]. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components in the waste stream.

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date of accumulation.

  • Storage : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[6][13]. The SAA must be at or near the point of generation and away from drains[6]. Ensure secondary containment is in place to capture any potential leaks[6][12].

  • Disposal Request : Once the container is full or has been accumulating for a predetermined period (e.g., 6-12 months, check institutional guidelines), arrange for pickup by your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor[4][13].

For Large Quantities (Bulk)
  • Consult EHS : For bulk quantities, consult with your institution's EHS department before generating the waste to establish a specific disposal plan.

  • Packaging : The material should be disposed of in its original container if possible, or in a UN-approved shipping container provided by a hazardous waste vendor.

  • Transportation and Final Disposal : The disposal of bulk quantities must be handled by a certified hazardous waste carrier[14][15]. The primary method for the final destruction of halogenated organic compounds is high-temperature incineration in a licensed facility[7][16]. This process ensures the complete breakdown of the molecule into less harmful components.

Empty Container Disposal

Empty containers that once held this compound must also be managed as hazardous waste.

  • Triple Rinsing : An empty container that held an acutely hazardous waste must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol)[4]. The rinsate must be collected and disposed of as halogenated hazardous waste[4].

  • Defacing Labels : After triple rinsing, deface or remove all original labels from the container before it is discarded as regular trash or for recycling[4][8].

Data and Workflow Summary

For quick reference, the following table summarizes the key disposal parameters for this compound.

ParameterGuidelineSource
Waste Category Hazardous Waste (Halogenated Organic)[8][11]
Disposal Method High-Temperature Incineration[7][16]
Sewer Disposal Strictly Prohibited[4][5][6]
PPE Requirements Safety Goggles, Impervious Gloves, Lab Coat[2][7]
Container Type Labeled, Leak-Proof, Chemically Compatible[11][12]
Storage Location Designated Satellite Accumulation Area with Secondary Containment[6][13]
Empty Containers Triple rinse, collect rinsate as hazardous waste, deface label[4][8]

Below is a workflow diagram illustrating the decision-making process for the disposal of waste containing this compound.

G start Waste Generation (this compound) is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Management Protocol (Section 3) is_spill->spill_procedure Yes waste_stream Identify Waste Stream (Solid, Liquid, Contaminated Material) is_spill->waste_stream No container Select Designated 'Halogenated Organic Waste' Container spill_procedure->container waste_stream->container labeling Label Container with Hazardous Waste Tag (Name, Hazards, Date) container->labeling storage Store in Satellite Accumulation Area with Secondary Containment labeling->storage is_full Container Full or Max Storage Time? storage->is_full is_full->storage No ehs_pickup Arrange for EHS/Licensed Vendor Pickup is_full->ehs_pickup Yes end Compliant Disposal (High-Temperature Incineration) ehs_pickup->end

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-chloro-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Scientific Diligence: As of the writing of this guide, a specific Safety Data Sheet (SDS) for 7-chloro-2,3-dihydroquinolin-4(1H)-one is not publicly available. The following protocols and recommendations are therefore synthesized from the hazard profiles of structurally analogous quinolinone derivatives. This conservative approach is designed to provide a robust framework for ensuring personnel safety in the laboratory. Researchers must perform a thorough, site-specific risk assessment before commencing any work.

Presumed Hazard Profile: An Evidence-Based Assessment

Structurally similar compounds, including various chlorinated quinolinones and dihydroquinolinones, consistently exhibit a clear hazard profile. Based on aggregated GHS (Globally Harmonized System) data for these analogs, we can anticipate that this compound is likely to present the following risks:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1][2][3][4][5][6]

  • Serious Eye Damage/Eye Irritation (Category 2/2A): Causes serious eye irritation.[1][3][4][5][6]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][3][4][5][6]

  • Acute Toxicity - Oral (Category 4): May be harmful if swallowed.[5][6][7]

This profile necessitates a comprehensive PPE strategy that prevents dermal, ocular, and respiratory exposure.

Core Directive: Mandatory Personal Protective Equipment

The selection of PPE is not merely a checklist; it is the final and most personal barrier between the researcher and potential chemical exposure. The following PPE is mandatory for all handling operations involving this compound.

Hazard Data Summary for Analogous Quinolines
Compound Family GHS Hazard Statements
7-Chloro-4-hydroxyquinolineH315: Causes skin irritation[4] H319: Causes serious eye irritation[4] H335: May cause respiratory irritation[4]
7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-oneH302: Harmful if swallowed[5] H315: Causes skin irritation[5] H319: Causes serious eye irritation[5] H335: May cause respiratory irritation[5]
7-Chloro-4-hydrazinylquinolineH302: Harmful if swallowed[6] H312: Harmful in contact with skin[6] H315: Causes skin irritation[6] H319: Causes serious eye irritation[6] H332: Harmful if inhaled[6] H335: May cause respiratory irritation[6]
Eye and Face Protection: The Non-Negotiable Shield
  • Requirement: Wear chemical splash-resistant safety goggles with side shields conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[8][9]

  • Causality: The anticipated serious eye irritation potential of this compound family means that any direct contact from a splash could lead to significant injury. Standard safety glasses are insufficient; fully sealed goggles are required to protect against splashes and fine particulates. For operations with a higher risk of splashing (e.g., transfers of large volumes), a full face shield should be worn in addition to goggles.[10]

Skin and Body Protection: Comprehensive Coverage
  • Gloves: Double-gloving with powder-free nitrile gloves is the recommended standard.[10] The outer glove must be removed and disposed of immediately upon contamination or before exiting the work area.[11] Inspect gloves for any signs of degradation or puncture before use.[1]

    • Causality: Most laboratory exposures occur on the hands and forearms.[12] Double-gloving provides a critical layer of redundancy. Should the outer glove be compromised, the inner glove provides temporary protection while the outer is safely removed and replaced. Nitrile offers good resistance to a broad range of chemicals.

  • Gown/Lab Coat: A polyethylene-coated polypropylene gown or a similar non-permeable, disposable gown with long sleeves and tight-fitting cuffs is required.[10]

    • Causality: Standard cloth lab coats are absorbent and can hold chemicals against the skin, prolonging exposure. A fluid-resistant gown prevents this by repelling splashes and contamination.[10] Cuffs should be tucked under the inner glove to ensure a complete seal.

Respiratory Protection: Controlling the Unseen Hazard
  • Primary Control: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood to minimize inhalation of dust or aerosols.[1][9]

  • Secondary Control: For procedures such as weighing or in the event of a significant spill outside of a fume hood, respiratory protection is necessary. A NIOSH-approved N95 or N100 particulate respirator is sufficient for dusts.[11] Surgical masks offer no protection from chemical particulates and must not be used.[11][13]

    • Causality: The presumed potential for respiratory irritation means that inhaling even small amounts of the compound could cause discomfort or injury.[3][4] A fume hood is the primary engineering control, while a fitted respirator serves as essential secondary protection when primary controls are not feasible or in an emergency.

Operational Plan: A Step-by-Step Protocol for Safe Handling

  • Preparation: Before bringing the chemical into the workspace, ensure an eyewash station and safety shower are directly accessible and unobstructed.[9][14] Prepare all necessary equipment and place absorbent, plastic-backed pads on the work surface inside the fume hood to contain minor drips.

  • Gowning (Donning PPE): Don PPE in the following order: shoe covers, inner gloves, gown, respirator (if required), goggles/face shield, and finally, outer gloves pulled over the gown cuffs.

  • Handling: Conduct all manipulations deep within the chemical fume hood with the sash at the lowest practical height. Use tools (spatulas, forceps) to handle the solid compound to avoid direct contact.

  • Post-Handling: Before leaving the fume hood, use the outer gloves to wipe down any contaminated tools or containers with an appropriate solvent (e.g., 70% ethanol). Dispose of the contaminated wipes into a designated hazardous waste container inside the hood.

  • De-Gowning (Doffing PPE): Remove PPE carefully to avoid cross-contamination. The sequence is critical: remove outer gloves first, followed by the gown (turning it inside out as it's removed), goggles/face shield, inner gloves, and respirator. Wash hands thoroughly with soap and water immediately after removing all PPE.

Emergency Protocol: Spill Management Workflow

In the event of a spill, immediate and correct action is crucial. The following workflow should be adopted.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-chloro-2,3-dihydroquinolin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
7-chloro-2,3-dihydroquinolin-4(1H)-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。